Product packaging for 4-Chlorophenylacetic acid(Cat. No.:CAS No. 1878-66-6)

4-Chlorophenylacetic acid

Número de catálogo: B131930
Número CAS: 1878-66-6
Peso molecular: 170.59 g/mol
Clave InChI: CDPKJZJVTHSESZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

4-chlorophenylacetic acid is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 4-chlorophenyl group. It has a role as a xenobiotic metabolite. It is a monocarboxylic acid and a member of monochlorobenzenes. It is functionally related to an acetic acid. It is a conjugate acid of a 4-chlorophenylacetate.
This compound has been reported in Apis cerana with data available.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClO2 B131930 4-Chlorophenylacetic acid CAS No. 1878-66-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(4-chlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPKJZJVTHSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062031
Record name p-Chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-66-6
Record name (4-Chlorophenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1878-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 4-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name p-Chlorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7062031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-chlorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.929
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLOROBENZENEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ6PU28WR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-Chlorophenylacetic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorophenylacetic Acid: Chemical Properties, Structure, and Applications

Introduction

This compound (4-CPA), a halogenated derivative of phenylacetic acid, is a molecule of significant interest in pharmaceutical and agrochemical research. It serves as a versatile intermediate in the synthesis of various bioactive molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] Notably, it has been investigated for its potential anticancer properties, particularly in the context of hormone-sensitive cancers.[2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, relevant experimental protocols, and its role as a modulator of biological pathways for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is a monocarboxylic acid where an acetic acid molecule is substituted with a 4-chlorophenyl group on one of the methyl hydrogens.[4] This structure imparts specific reactivity and biological activity to the molecule.

Structural Identifiers:

  • IUPAC Name: 2-(4-chlorophenyl)acetic acid[4]

  • CAS Number: 1878-66-6[2][4]

  • SMILES: OC(=O)Cc1ccc(Cl)cc1[5]

  • InChI: InChI=1S/C8H7ClO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)[6]

  • InChIKey: CDPKJZJVTHSESZ-UHFFFAOYSA-N[5][6]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₈H₇ClO₂[1][4][7]
Molecular Weight 170.59 g/mol [1][4][7]
Appearance White to off-white crystalline powder[1][2]
Melting Point 102 - 107 °C[2][5][7][8]
Boiling Point 241.44 °C (estimate)[7]
pKa (at 25°C) 4.19[3][9]
Solubility Soluble in ethanol (B145695) (100 mg/mL) and DMSO.[3][10]

Biological Activity and Signaling Pathways

This compound has been identified as a compound with potent biological effects, most notably as an antitumor agent.[2] Its primary mechanism of action is often cited as the inhibition of aromatase and antagonism of estrogen signaling, which is a critical pathway in the proliferation of estrogen-sensitive breast cancers.[5][10]

Aromatase Inhibition Pathway

Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step of estrogen biosynthesis, converting androgens (e.g., testosterone (B1683101) and androstenedione) into estrogens (e.g., estradiol (B170435) and estrone).[4][11] In estrogen receptor-positive (ER+) breast cancers, estrogen binds to the estrogen receptor, promoting tumor cell proliferation.[7] Aromatase inhibitors block this estrogen production, thereby depriving cancer cells of their primary growth signal, which can lead to cell cycle arrest and apoptosis.[2][10]

It is important to note that while 4-CPA is commercially described as a potent aromatase inhibitor, one in vivo study using MMTV-aromatase transgenic mice found that 4-CPA inhibited estrogen-responsive tumor formation without altering aromatase levels or activity, suggesting that its anticancer effects may proceed through alternative mechanisms in certain contexts.[1]

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding & Activation CPA This compound (Aromatase Inhibitor) CPA->Aromatase Inhibition Apoptosis Cell Cycle Arrest & Apoptosis CPA->Apoptosis Proliferation Tumor Cell Proliferation ER->Proliferation Stimulation Synthesis_Workflow start Start prepare_acid Prepare 30-70% H₂SO₄ solution in reactor start->prepare_acid add_nitrile Slowly add p-Chlorobenzyl Cyanide at 90-150 °C prepare_acid->add_nitrile reflux Heat and reflux mixture until nitrile content < 1-5% add_nitrile->reflux strip Remove residual nitrile and impurities via steam stripping reflux->strip cool_crystallize Cool reaction mixture to 20-40 °C to precipitate crystals strip->cool_crystallize filter_wash Filter the crude product and wash with water (1-3 times) cool_crystallize->filter_wash dry Dry the purified product under vacuum filter_wash->dry end Obtain final product: This compound dry->end

References

Synthesis of 4-Chlorophenylacetic Acid from p-Chlorobenzyl Cyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-chlorophenylacetic acid from p-chlorobenzyl cyanide, a critical transformation in the production of various pharmaceuticals and other fine chemicals. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the non-steroidal anti-inflammatory drug diclofenac, as well as certain pesticides and plant growth hormones. The conversion of p-chlorobenzyl cyanide to this compound is a common and efficient synthetic route. This transformation is typically achieved through the hydrolysis of the nitrile group, which can be catalyzed by either acid or base.

Reaction Mechanism and Signaling Pathway

The hydrolysis of p-chlorobenzyl cyanide to this compound proceeds through a two-step mechanism. Initially, the nitrile is hydrated to form an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. This process can be effectively carried out under both acidic and basic conditions.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water.[1] Subsequent tautomerization of the resulting imidic acid yields the amide.[1] The amide is then hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.[2]

In a basic medium, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form the amide. Further hydrolysis of the amide under basic conditions yields the carboxylate salt and ammonia.[2] Acidification of the reaction mixture is then required to obtain the final carboxylic acid.[2][3]

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis PCBC_acid p-Chlorobenzyl Cyanide ProtonatedNitrile Protonated Nitrile PCBC_acid->ProtonatedNitrile + H+ ImidicAcid Imidic Acid ProtonatedNitrile->ImidicAcid + H2O - H+ Amide_acid Amide Intermediate ImidicAcid->Amide_acid Tautomerization CPAA_acid 4-Chlorophenylacetic Acid Amide_acid->CPAA_acid + H2O, H+ Ammonium Ammonium Ion Amide_acid->Ammonium PCBC_base p-Chlorobenzyl Cyanide Intermediate_base Intermediate PCBC_base->Intermediate_base + OH- Amide_base Amide Intermediate Intermediate_base->Amide_base + H2O Carboxylate Carboxylate Salt Amide_base->Carboxylate + OH- Ammonia Ammonia Amide_base->Ammonia CPAA_base 4-Chlorophenylacetic Acid Carboxylate->CPAA_base + H+

Diagram 1: Reaction pathways for nitrile hydrolysis.

Quantitative Data Summary

The synthesis of this compound from p-chlorobenzyl cyanide can be achieved with high yields and purity under optimized conditions. The following table summarizes key quantitative data from various reported methods.

MethodReagentsTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Acid Hydrolysis98% H₂SO₄, H₂O100 - 110Not Specified95.299.96[4]
Acid Hydrolysis98% H₂SO₄, H₂O90 - 1301 hour95.499.94[5]
Alkaline Hydrolysis with PTCNaOH, C₆H₅CH₂(CH₃)₃N⁺Cl⁻Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6][7]

Experimental Protocols

This section provides detailed experimental procedures for both acid-catalyzed and base-catalyzed hydrolysis of p-chlorobenzyl cyanide.

Acid-Catalyzed Hydrolysis Protocol

This protocol is adapted from a patented industrial method and can be scaled down for laboratory use.[4]

Materials:

  • p-Chlorobenzyl cyanide (99.0%)

  • Sulfuric acid (98%)

  • Water

  • 50L enamel reaction vessel (or appropriately sized round-bottom flask for lab scale)

  • Heating mantle with stirrer

  • Separatory funnel

  • Buchner funnel and filter paper

  • Vacuum drying oven

Procedure:

  • In the reaction vessel, carefully add 8 kg of water to 11.9 kg of 98% sulfuric acid while stirring to prepare a 30-70% sulfuric acid solution.

  • Heat the sulfuric acid solution to 90-150 °C.

  • Slowly add 13.0 kg of 99.0% p-chlorobenzyl cyanide to the heated acid solution over a period of time, maintaining the reaction temperature.

  • After the addition is complete, maintain the temperature and reflux for a specified period until the reaction is complete (monitoring by GC analysis is recommended, aiming for <1% residual nitrile).[4]

  • After the reaction, allow the mixture to cool and settle for 10-15 minutes, then separate the lower acidic aqueous layer.

  • To the upper organic layer, add 10-15 kg of water and heat to 90-100 °C with stirring.

  • Cool the mixture to induce crystallization of the this compound.

  • Collect the crystals by suction filtration and wash the filter cake with warm water.

  • Dry the product in a vacuum oven at 90-100 °C to obtain the final product.

G start Start prepare_acid Prepare 30-70% H2SO4 in Reaction Vessel start->prepare_acid heat_acid Heat Acid to 90-150 °C prepare_acid->heat_acid add_nitrile Slowly Add p-Chlorobenzyl Cyanide heat_acid->add_nitrile reflux Reflux until Reaction is Complete add_nitrile->reflux cool_separate Cool and Separate Aqueous Layer reflux->cool_separate add_water_heat Add Water and Heat to 90-100 °C cool_separate->add_water_heat crystallize Cool to Crystallize Product add_water_heat->crystallize filter_wash Filter and Wash Crystals crystallize->filter_wash dry Vacuum Dry Product filter_wash->dry end End dry->end

Diagram 2: Workflow for acid-catalyzed hydrolysis.
Alkaline Hydrolysis Protocol

This is a general laboratory-scale procedure for alkaline hydrolysis.[2][3][8]

Materials:

  • p-Chlorobenzyl cyanide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol/Water solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Beaker

  • pH paper or pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a round-bottom flask, dissolve p-chlorobenzyl cyanide in a suitable solvent such as an ethanol/water mixture.

  • Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2 to precipitate the this compound.

  • Collect the precipitate by suction filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) for further purification if necessary.

  • Dry the purified crystals in an oven at an appropriate temperature.

Purification and Characterization

The crude this compound obtained from the synthesis can be purified by several methods, including:

  • Washing: The crude product can be washed with water to remove residual acids, bases, and salts.[4]

  • Recrystallization: This is a highly effective method for obtaining high-purity product. Suitable solvents include water or alcohol-water mixtures.

  • Activated Carbon Treatment: The sodium salt of the acid can be treated with activated carbon to remove colored impurities before acidification.[4]

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • Melting Point: The reported melting point of this compound is in the range of 102-105 °C.[9]

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[6][7]

  • Gas Chromatography (GC): To assess the purity of the final product.[4]

Conclusion

The synthesis of this compound from p-chlorobenzyl cyanide via hydrolysis is a robust and high-yielding process. Both acidic and basic conditions can be effectively employed, with the choice of method often depending on the desired scale of production and available equipment. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working on the synthesis and application of this important chemical intermediate.

References

An In-depth Technical Guide to 4-Chlorophenylacetic Acid (CAS Number: 1878-66-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA), with the CAS registry number 1878-66-6, is a halogenated derivative of phenylacetic acid.[1] This white to off-white crystalline solid serves as a versatile intermediate in the synthesis of various organic compounds.[1] In the realm of pharmaceutical and biomedical research, 4-CPA has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone-dependent cancers.[2][3] Initially investigated as a potential aromatase inhibitor, recent studies have elucidated its role as an antagonist of estrogen signaling, making it a subject of investigation for the treatment of estrogen-sensitive breast cancer.[2][4] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification methods, analytical data, biological activity, and detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 1878-66-6[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [5]
Appearance White to off-white crystalline solid[1]
Melting Point 102-105 °C[5]
Solubility Soluble in ethanol (B145695) (100 mg/mL) and other organic solvents. Limited solubility in water.[1][5]
pKa No data available
LogP No data available

Synthesis and Purification

Synthesis via Hydrolysis of 4-Chlorobenzyl Cyanide

A common and efficient method for the synthesis of this compound is the hydrolysis of 4-chlorobenzyl cyanide.[6][7] This reaction can be carried out under acidic or basic conditions. A detailed experimental protocol for the acidic hydrolysis is provided in the "Experimental Protocols" section. The overall reaction is depicted below:

Synthesis 4-Chlorobenzyl Cyanide 4-Chlorobenzyl Cyanide This compound This compound 4-Chlorobenzyl Cyanide->this compound Hydrolysis H2O, H+ H2O, H+ H2O, H+->this compound Heat Heat Heat->this compound

Caption: Synthesis of this compound.

Purification by Recrystallization

The crude this compound obtained from synthesis can be purified by recrystallization to obtain a high-purity product. The choice of solvent is critical for effective purification. A solvent should be selected in which 4-CPA is highly soluble at elevated temperatures and sparingly soluble at room temperature.[8][9] Water or mixed solvent systems are often employed for the recrystallization of phenylacetic acid derivatives.[10] A general protocol for recrystallization is provided in the "Experimental Protocols" section.

Analytical Data

The structural confirmation and purity assessment of this compound are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference(s)
~11.0Singlet (broad)1H-COOH[11]
7.29 - 7.25Multiplet4HAromatic C-H[11]
3.62Singlet2H-CH₂-[11]

Table 3: 13C NMR Spectral Data of this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentReference(s)
~177C=O (Carboxylic Acid)[4][12]
~133Aromatic C-Cl[4][12]
~132Aromatic C (quaternary)[4][12]
~130Aromatic C-H[4][12]
~129Aromatic C-H[4][12]
~40-CH₂-[4][12]
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignmentReference(s)
3300-2500BroadO-H stretch (Carboxylic Acid)[13][14]
~1700StrongC=O stretch (Carboxylic Acid)[13][14]
~1490, ~1400MediumC=C stretch (Aromatic)[13][14]
~1090StrongC-Cl stretch[13][14]
~930Medium, BroadO-H bend (Carboxylic Acid dimer)[13][14]
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)AssignmentReference(s)
172~35[M+2]⁺ (due to ³⁷Cl isotope)[11]
170100[M]⁺ (Molecular ion)[11]
127~30[M - COOH]⁺[11]
125~90[M - COOH - H₂]⁺[11]
91~65[C₇H₇]⁺ (Tropylium ion)[11]

Biological Activity

Mechanism of Action: Estrogen Signaling Antagonism

This compound has been shown to possess anticancer properties, particularly against estrogen receptor-positive (ER+) breast cancer cells.[2] While initially explored as a potential aromatase inhibitor, further studies have revealed that its primary mechanism of action is the antagonism of estrogen signaling.[2][3] It inhibits the growth of ER+ breast cancer cells and interferes with the activation of estrogen-sensitive promoters.[2] Importantly, this effect is not due to a reduction in estrogen receptor expression or direct inhibition of aromatase activity.[2][3] Instead, 4-CPA appears to interfere with the estrogen/estrogen response element (ERE) pathway through a novel mechanism that does not involve direct binding to the estrogen receptor.[2]

EstrogenSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Binding ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Translocation & Dimerization GeneTranscription Gene Transcription ERE->GeneTranscription Activation CellProliferation Cell Proliferation GeneTranscription->CellProliferation CPA 4-CPA CPA->ERE Inhibition

Caption: Proposed mechanism of 4-CPA in estrogen signaling.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the acid-catalyzed hydrolysis of 4-chlorobenzyl cyanide.[7][15]

Materials:

  • 4-Chlorobenzyl cyanide

  • Sulfuric acid (concentrated)

  • Water

  • 5-L round-bottom flask with mechanical stirrer and reflux condenser

  • Heating mantle

  • Buchner funnel and filter flask

Procedure:

  • In the 5-L round-bottom flask, cautiously add 840 mL of concentrated sulfuric acid to 1150 mL of water with stirring.

  • To this diluted sulfuric acid solution, add 700 g of 4-chlorobenzyl cyanide.

  • Heat the mixture to reflux with constant stirring for 3 hours.

  • After the reaction is complete, cool the mixture slightly and pour it into 2 L of cold water with stirring to prevent the formation of a solid mass.

  • Collect the precipitated crude this compound by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water.

  • The crude product can be further purified by recrystallization.

Purification by Recrystallization

This is a general protocol for the purification of a solid organic compound.[8][9]

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., water, ethanol-water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with swirling to dissolve the solid. Add more solvent in small portions if necessary until the solid is completely dissolved at the boiling point of the solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals, for example, in a desiccator or a vacuum oven at a low temperature.

Alamar Blue Cell Viability Assay

This protocol is used to assess the effect of 4-CPA on the proliferation of cancer cells, such as MCF-7.[7][16][17]

Materials:

  • MCF-7 cells (or other ER+ cell line)

  • Cell culture medium

  • This compound stock solution

  • Alamar Blue reagent

  • 96-well microplate

  • CO₂ incubator

  • Fluorescence microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight in a CO₂ incubator at 37°C.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of 4-CPA. Include appropriate vehicle controls.

  • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • Add Alamar Blue reagent (typically 10% of the well volume) to each well.

  • Incubate for 1-4 hours, or until a color change is observed.

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Estrogen Receptor Competitive Binding Assay

This protocol determines if 4-CPA directly competes with estradiol (B170435) for binding to the estrogen receptor.[1][2][3]

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • [³H]-17β-estradiol (radiolabeled estradiol)

  • Unlabeled 17β-estradiol (for standard curve)

  • This compound

  • Assay buffer (e.g., TEDG buffer)

  • Hydroxylapatite slurry

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of unlabeled 17β-estradiol and this compound in the assay buffer.

  • In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled estradiol (for the standard curve) or 4-CPA.

  • Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.

  • Separate the bound from unbound radioligand by adding hydroxylapatite slurry and incubating on ice.

  • Wash the hydroxylapatite pellets with buffer to remove unbound radioligand.

  • Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

  • Generate a competition curve and determine the IC₅₀ value for 4-CPA.

ERE-Luciferase Reporter Gene Assay

This assay assesses the ability of 4-CPA to inhibit estrogen-induced gene expression.[18][19]

Materials:

  • A cell line stably transfected with an estrogen response element (ERE)-driven luciferase reporter gene (e.g., T47D-KBluc).

  • Cell culture medium

  • 17β-Estradiol

  • This compound

  • Luciferase assay reagent

  • 96-well opaque microplate

  • Luminometer

Procedure:

  • Seed the ERE-luciferase reporter cells in a 96-well opaque plate and allow them to attach.

  • Treat the cells with a fixed concentration of 17β-estradiol in the presence of varying concentrations of this compound. Include appropriate controls (vehicle, estradiol alone, 4-CPA alone).

  • Incubate the cells for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Express the results as a percentage of the estradiol-induced luciferase activity and determine the IC₅₀ for the inhibition.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[15] It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound. Work in a well-ventilated area to avoid inhaling dust or vapors.[15]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its role as an antagonist of estrogen signaling, rather than a direct aromatase inhibitor, highlights a nuanced mechanism of action that warrants further investigation for the development of novel therapeutics for estrogen-dependent diseases, particularly breast cancer. The synthetic and analytical methods, along with the biological assay protocols detailed in this guide, provide a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

Spectroscopic Profile of 4-Chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorophenylacetic acid, a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for acquiring this data are also provided, alongside a visual representation of the analytical workflow.

Chemical Structure and Properties

  • IUPAC Name: 2-(4-chlorophenyl)acetic acid

  • Synonyms: p-Chlorophenylacetic acid

  • Molecular Formula: C₈H₇ClO₂

  • Molecular Weight: 170.59 g/mol

  • Melting Point: 103 - 107 °C

  • Appearance: White to off-white crystalline powder.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.29Singlet1HCarboxylic acid proton (-COOH)
7.29Doublet2HAromatic protons (ortho to -CH₂COOH)
7.20Doublet2HAromatic protons (ortho to -Cl)
3.60Singlet2HMethylene protons (-CH₂)

Solvent: CDCl₃, Instrument Frequency: 90 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
177.5Carboxylic acid carbon (-COOH)
133.0Aromatic carbon (-C-Cl)
132.5Aromatic carbon (-C-CH₂)
130.8Aromatic carbons (ortho to -CH₂COOH)
128.8Aromatic carbons (ortho to -Cl)
40.5Methylene carbon (-CH₂)

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2900-3100BroadO-H stretch (Carboxylic acid)
1700StrongC=O stretch (Carboxylic acid)
1490MediumC=C stretch (Aromatic ring)
1090StrongC-Cl stretch
930Medium, BroadO-H bend (Carboxylic acid dimer)

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

m/zRelative Intensity (%)Putative Fragment
17211.4[M+2]⁺ (due to ³⁷Cl isotope)
17035.1[M]⁺ (Molecular ion)
12732.6[M - COOH]⁺
125100.0[M - COOH - H₂]⁺
8922.6[C₇H₄Cl]⁺

Ionization Method: Electron Ionization (EI) at 75 eV[1][2]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL). The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a 90 MHz instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 200 ppm. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. A background spectrum of a pure KBr pellet is recorded. The FT-IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining the spectroscopic data described in this guide.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Sample Dissolve_in_CDCl3 Dissolve in CDCl3 Sample->Dissolve_in_CDCl3 For NMR Prepare_KBr_Pellet Prepare KBr Pellet Sample->Prepare_KBr_Pellet For FT-IR Direct_Insertion Direct Insertion Sample->Direct_Insertion For MS NMR_Spectrometer NMR Spectrometer Dissolve_in_CDCl3->NMR_Spectrometer FTIR_Spectrometer FT-IR Spectrometer Prepare_KBr_Pellet->FTIR_Spectrometer Mass_Spectrometer Mass Spectrometer Direct_Insertion->Mass_Spectrometer 1H_NMR_Spectrum 1H NMR Spectrum NMR_Spectrometer->1H_NMR_Spectrum 13C_NMR_Spectrum 13C NMR Spectrum NMR_Spectrometer->13C_NMR_Spectrum IR_Spectrum IR Spectrum FTIR_Spectrometer->IR_Spectrum Mass_Spectrum Mass Spectrum Mass_Spectrometer->Mass_Spectrum

Caption: Workflow for Spectroscopic Analysis of this compound.

References

4-Chlorophenylacetic Acid: An In-depth Technical Guide to its Auxinic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA) is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). It is widely utilized in agriculture to manipulate plant growth and development, most notably to improve fruit set, induce parthenocarpy (fruit development without fertilization), and prevent premature fruit drop.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of 4-CPA, detailing its interaction with auxin receptors, downstream signaling pathways, and resultant physiological effects. The information is curated to be a valuable resource for researchers in plant biology, crop improvement, and the development of novel plant growth regulators.

Core Mechanism of Action: The Auxin Signaling Pathway

The action of 4-CPA, like other auxins, is mediated through the core auxin signaling pathway, which involves a sophisticated system of co-receptors and transcriptional regulation. The key players in this pathway are the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

Binding to the TIR1/AFB Co-Receptor Complex

The primary perception of the auxin signal occurs when an auxin molecule, such as 4-CPA, binds to a co-receptor complex formed by a TIR1/AFB protein and an Aux/IAA protein. TIR1/AFB proteins are F-box proteins that act as the substrate recognition component of an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. The auxin molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the degron motif within Domain II of the Aux/IAA protein.

While the precise binding affinity (Kd) of 4-CPA to the TIR1/AFB co-receptor complex is not extensively documented in publicly available literature, studies on other synthetic auxins and related transporters provide insights. For instance, 4-CPA exhibits a binding affinity to the auxin transporter PIN8 that is approximately 8-fold lower than that of the natural auxin IAA. Although not a direct measure of receptor binding, this suggests that 4-CPA may generally be a weaker binder to auxin-related proteins compared to IAA. Comparative studies with other synthetic auxins show a wide range of binding affinities to the TIR1/AFB-Aux/IAA co-receptor complex, highlighting the specificity of these interactions.

Degradation of Aux/IAA Repressors and Activation of ARF Transcription Factors

The binding of 4-CPA to the TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB complex. This polyubiquitination marks the Aux/IAA for degradation by the 26S proteasome.

In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. The degradation of Aux/IAA proteins relieves this repression, allowing the ARF transcription factors to bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes and regulate their transcription. This leads to a cascade of downstream physiological responses, including cell division, elongation, and differentiation.

Signaling Pathway Diagram

Auxin_Signaling_Pathway Figure 1: 4-CPA Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CPA 4-CPA CPA_n 4-CPA CPA->CPA_n transport TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA binds (stabilized by 4-CPA) SCF SCF Complex TIR1_AFB->SCF component of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE AuxRE ARF->AuxRE binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes activates Response Physiological Response (Cell Division, Elongation, etc.) Auxin_Genes->Response CPA_n->TIR1_AFB binds

Figure 1: 4-CPA Signaling Pathway

Quantitative Data on the Effects of this compound

The application of 4-CPA elicits a range of quantifiable physiological responses in plants. The following tables summarize key quantitative data from studies on tomato and grape.

Table 1: Effect of 4-CPA on Tomato (Solanum lycopersicum) Fruit Set and Yield

Concentration (ppm)Application MethodFruit Set (%)Yield per Plant (kg)Reference
0 (Control)Inflorescence dipping--[4]
30Inflorescence dipping72.504.95[4]
0 (Control)Flower spray363.5 (fruits)-[3]
15Flower spray397.5 (fruits)-[3]
45Flower spray422.0 (fruits)-[3]
75Flower spray480.5 (fruits)-[3]
0 (Control)Twice a week spray--[5]
75Twice a week spray-7.08[5]

Table 2: Effect of 4-CPA on Grape (Vitis vinifera × V. labrusca 'Fenghou') Fruit and Seed Development [6]

ParameterControl4-CPA Treated
Fruit Set Rate (%)26.3323.87
Average Single-Fruit Weight (g) at 80 DAT10.11.83
Average Number of Seeds/Seed-like Products per Fruit2.14.8

Table 3: Effect of 4-CPA on Gene Expression in Grape (Vitis vinifera × V. labrusca 'Fenghou') Ovules [6]

GeneTime After TreatmentExpression Change vs. Control
VvARF24 DATLower
VvARF28-16 DATHigher
VvAP24-16 DATSignificantly Lower
VvTTG24 & 8 DATLower

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 4-CPA's mechanism of action.

In Vitro Auxin Binding Assay using Surface Plasmon Resonance (SPR)

This protocol is adapted from established methods for analyzing auxin-receptor interactions.

Objective: To quantitatively measure the binding affinity of 4-CPA to the TIR1/AFB-Aux/IAA co-receptor complex.

Materials:

  • Purified recombinant TIR1/AFB and Aux/IAA proteins (or a peptide corresponding to the Aux/IAA degron motif).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine-HCl).

  • Running buffer (e.g., HBS-EP buffer).

  • 4-CPA solutions of varying concentrations.

  • Control compounds (e.g., IAA, inactive auxin analogs).

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of NHS and EDC.

    • Immobilize the TIR1/AFB protein to the activated surface by injecting the purified protein solution. The amount of immobilized protein should be optimized to achieve a suitable response level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of analyte solutions containing a constant concentration of the Aux/IAA protein (or degron peptide) and varying concentrations of 4-CPA in running buffer.

    • Inject the analyte solutions over the immobilized TIR1/AFB surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases of the interaction.

    • Regenerate the sensor surface between injections using a low pH buffer to remove the bound analyte.

  • Data Analysis:

    • Correct the sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.

    • Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Yeast Two-Hybrid (Y2H) Assay for 4-CPA-Mediated Protein Interactions

This protocol is a generalized procedure for investigating ligand-dependent protein-protein interactions.

Objective: To determine if 4-CPA can mediate the interaction between a TIR1/AFB protein and an Aux/IAA protein in a cellular context.

Materials:

  • Yeast strains (e.g., AH109, Y187).

  • Yeast expression vectors (one containing a DNA-binding domain, e.g., GAL4-BD, and one containing an activation domain, e.g., GAL4-AD).

  • cDNAs for the TIR1/AFB and Aux/IAA proteins of interest.

  • Yeast transformation reagents (e.g., lithium acetate, polyethylene (B3416737) glycol).

  • Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade).

  • 4-CPA stock solution.

  • X-α-Gal for colorimetric assay.

Procedure:

  • Vector Construction:

    • Clone the coding sequence of the TIR1/AFB protein in-frame with the GAL4 DNA-binding domain in the "bait" vector.

    • Clone the coding sequence of the Aux/IAA protein in-frame with the GAL4 activation domain in the "prey" vector.

  • Yeast Transformation:

    • Co-transform the bait and prey vectors into a suitable yeast reporter strain.

    • Select for yeast cells that have successfully taken up both plasmids by plating on selective medium (e.g., SD/-Leu/-Trp).

  • Interaction Assay:

    • Grow the transformed yeast colonies on selective medium containing different concentrations of 4-CPA (and appropriate controls, including no auxin and IAA).

    • Assess the interaction by observing the growth of yeast on highly selective medium (e.g., SD/-Leu/-Trp/-His/-Ade), which indicates the activation of reporter genes.

    • Perform a quantitative β-galactosidase assay using a substrate like ONPG or a qualitative assay using X-α-Gal to measure the strength of the interaction.

DR5::GUS Reporter Assay for Auxin Response

This protocol describes how to visualize auxin response in plant tissues.

Objective: To visualize the spatial and temporal patterns of auxin response induced by 4-CPA treatment.

Materials:

  • Transgenic plants expressing the DR5::GUS reporter construct.

  • 4-CPA treatment solutions at various concentrations.

  • GUS staining solution (containing X-Gluc, buffer, potassium ferricyanide, and potassium ferrocyanide).

  • 70% ethanol (B145695).

  • Microscope.

Procedure:

  • Plant Treatment:

    • Treat the DR5::GUS transgenic plants or specific tissues (e.g., seedlings, flowers, developing fruits) with different concentrations of 4-CPA for a specified duration. Include a mock-treated control.

  • GUS Staining:

    • Harvest the treated tissues and immerse them in the GUS staining solution.

    • Incubate the tissues at 37°C for several hours to overnight, allowing the GUS enzyme to cleave the X-Gluc substrate and produce a blue precipitate.

  • Destaining and Visualization:

    • Remove the staining solution and destain the tissues with 70% ethanol to remove chlorophyll (B73375) and other pigments.

    • Observe the blue staining pattern under a microscope to identify the cells and tissues that exhibit an auxin response.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol is for quantifying the changes in gene expression in response to 4-CPA.

Objective: To measure the relative expression levels of specific auxin-responsive genes (e.g., VvARF2, VvAP2, VvTTG2) following 4-CPA treatment.

Materials:

  • Plant tissues treated with 4-CPA and control tissues.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • qRT-PCR master mix (e.g., SYBR Green).

  • Gene-specific primers for the target and reference genes.

  • qRT-PCR instrument.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Harvest plant tissues at different time points after 4-CPA treatment and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable RNA extraction kit.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, gene-specific primers for the target and reference genes, and the qRT-PCR master mix.

    • Run the qRT-PCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes.

    • Calculate the relative gene expression changes using a method such as the 2-ΔΔCt method.

Conclusion

This compound exerts its auxin-like effects by hijacking the plant's natural auxin signaling pathway. By binding to the TIR1/AFB-Aux/IAA co-receptor complex, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes. This, in turn, drives a variety of developmental processes, including cell division and differentiation, which are harnessed in agricultural practices to improve fruit set and yield. While it is established that 4-CPA is a functional auxin mimic, further research to precisely quantify its binding affinities to the various TIR1/AFB receptors and to elucidate its complete downstream transcriptomic and proteomic effects will provide a more nuanced understanding of its mechanism of action and pave the way for the development of more specific and efficient plant growth regulators.

References

A-4-Chlorophenylacetic Acid and Aromatase Inhibition: An Analysis of Contradictory Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA) is a compound that has been investigated for its potential anti-cancer properties, particularly in the context of estrogen-responsive breast cancer. While some commercial suppliers have marketed 4-CPA as a potent aromatase inhibitor, a thorough review of the scientific literature reveals conflicting evidence and a notable absence of direct biochemical data to support this claim. This technical guide provides an in-depth analysis of the available information, highlighting the key experimental findings and the current understanding of 4-CPA's mechanism of action.

Conflicting Reports on Aromatase Inhibition
Lack of Quantitative Inhibitory Data

A comprehensive search of the scientific literature reveals a lack of quantitative data, such as IC50 or Ki values, that would be essential to characterize the direct inhibitory effect of this compound on the aromatase enzyme. Such data is standard for validating and quantifying the potency of enzyme inhibitors. The absence of these metrics for 4-CPA in peer-reviewed publications is a critical gap in the evidence required to definitively classify it as an aromatase inhibitor.

Key Experimental Protocol: In Vivo Study in MMTV-Aromatase Transgenic Mice

The most definitive study to date on the interaction between 4-CPA and aromatase in a biological system was conducted by Macedo et al. (2007). A summary of their experimental approach is provided below to offer insight into the evidence suggesting a non-aromatase-inhibitory mechanism.

Objective: To determine if this compound inhibits estrogen-induced mammary tumorigenesis in MMTV-aromatase transgenic mice and to ascertain if this effect is mediated through the inhibition of aromatase.

Experimental Model: MMTV-aromatase transgenic mice, which have elevated levels of estrogen in their mammary glands and are prone to developing estrogen-responsive tumors.

Methodology:

  • Animal Treatment: A cohort of MMTV-aromatase mice was exposed to the carcinogen 7,12-dimethylbenz(a)anthracene (DMBA) to induce tumor formation. Subsequently, the mice were treated with this compound.

  • Tumor Monitoring: The incidence and growth of mammary tumors were monitored over time in both the 4-CPA-treated and control groups.

  • Biochemical Analysis: Upon completion of the treatment period, mammary tissues were collected and analyzed for:

    • Estrogen Receptor (ER) expression levels.

    • Aromatase protein levels.

    • Aromatase enzymatic activity.

Results: The study found that 4-CPA treatment significantly inhibited mammary tumor formation in the MMTV-aromatase mice. However, the biochemical analyses revealed that this anti-tumor effect was not accompanied by a reduction in ER expression, aromatase protein levels, or aromatase enzymatic activity in the mammary tissue.[2]

Visualizing the Context: Estrogen Synthesis and Experimental Workflow

To provide a clear context for the role of aromatase and the experimental design of the key study, the following diagrams are presented.

Estrogen_Synthesis_Pathway Cholesterol Cholesterol Androstenedione Androstenedione Cholesterol->Androstenedione Multiple Steps Testosterone Testosterone Androstenedione->Testosterone Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone->Aromatase Estrone Estrone Estradiol Estradiol Aromatase->Estrone Aromatase->Estradiol

Caption: Simplified pathway of estrogen biosynthesis, highlighting the central role of the aromatase enzyme.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Mouse_Model MMTV-Aromatase Transgenic Mice Carcinogen DMBA Induction Mouse_Model->Carcinogen Control Control Group Carcinogen->Control Treatment 4-CPA Treatment Group Carcinogen->Treatment Tumor_Monitoring Tumor Incidence and Growth Control->Tumor_Monitoring Biochemical_Assays ER, Aromatase Levels & Activity Control->Biochemical_Assays Treatment->Tumor_Monitoring Treatment->Biochemical_Assays

Caption: Experimental workflow of the in vivo study on this compound.

Comparative Data of Established Aromatase Inhibitors

For the purpose of comparison, the following table summarizes the characteristics of well-established, clinically approved aromatase inhibitors. This provides a benchmark against which any potential new inhibitor would need to be evaluated.

InhibitorTypeMechanism of ActionIC50
Letrozole Non-steroidalReversible, competitive inhibitor~2.5 nM
Anastrozole Non-steroidalReversible, competitive inhibitor~15 nM
Exemestane SteroidalIrreversible, mechanism-based inactivator~30 nM

Note: IC50 values can vary depending on the specific assay conditions.

Summary of Findings for this compound

The following table summarizes the current state of evidence regarding the biological effects of this compound.

FeatureFindingSupporting Evidence
Aromatase Inhibition Evidence suggests it is not a direct aromatase inhibitor.Macedo et al. (2007) in vivo study.[2]
Anti-Tumor Activity Demonstrates inhibition of estrogen-induced mammary tumorigenesis.Macedo et al. (2007) in vivo study.[2]
Quantitative Data (IC50/Ki) No peer-reviewed data available for direct aromatase inhibition.Literature search.

Conclusion and Future Directions

The available scientific evidence does not support the classification of this compound as a direct aromatase inhibitor. The primary in vivo research indicates that its anti-tumor effects in estrogen-responsive breast cancer models occur through a mechanism independent of aromatase inhibition.[2] The claims of potent aromatase inhibition by some commercial suppliers are not substantiated by published, peer-reviewed data.

For researchers and drug development professionals, it is crucial to rely on robust, validated data. The mechanism of action of this compound in inhibiting mammary tumorigenesis remains an area for further investigation. Future studies should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential. Direct, in vitro enzymatic assays would be required to definitively rule out any weak interaction with the aromatase enzyme, but the current body of evidence points towards other mechanisms of action.

References

Solubility of 4-Chlorophenylacetic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 4-Chlorophenylacetic acid in various solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, purification, and analytical method development. This document presents available quantitative data, details experimental protocols for solubility determination, and offers visualizations to illustrate key processes.

Core Data Presentation

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. While comprehensive, temperature-dependent solubility data for this compound is not extensively available in the public domain, this guide compiles the existing quantitative information to serve as a valuable resource.

Table 1: Quantitative Solubility of this compound in Various Solvents at Ambient Temperature

SolventSolubility (mg/mL)Temperature (°C)Notes
Ethanol100Not SpecifiedClear, faintly yellow solution.
Methanol≥ 10Not SpecifiedA 1% solution is noted; a separate source indicates a 10% solution is clear.
Chloroform50Not SpecifiedIndicated as 5% solubility.
Dimethyl Sulfoxide (DMSO)100Not Specified-

Note on Data Limitations: The available quantitative data for this compound is limited. The temperatures for these solubility measurements were not consistently specified in the source literature and are assumed to be at or near ambient conditions (approximately 20-25 °C). For a more comprehensive understanding, further experimental determination of solubility across a wider range of solvents and temperatures is recommended.

Comparative Solubility Data: 2-Chlorophenylacetic Acid

To provide a broader context for the solubility behavior of chlorophenylacetic acids, data for the structurally similar isomer, 2-Chlorophenylacetic acid, is presented below. A detailed study determined its solubility in twelve different solvents at temperatures ranging from 273.15 K to 318.15 K.[1] This data can offer valuable insights into the potential solubility characteristics of the 4-chloro isomer.

The solubility of 2-Chlorophenylacetic acid was found to increase with temperature in all tested solvents.[1] The general order of solubility in different solvents at a given temperature was observed as: 2-butanone (B6335102) > acetone (B3395972) > isopropanol (B130326) > ethyl acetate (B1210297) > n-propanol > isobutanol > n-butanol > acetonitrile (B52724) > toluene (B28343) > ethylbenzene (B125841) > cyclohexane (B81311) > water.[1] This trend highlights the compound's preference for more polar organic solvents over nonpolar ones and its limited solubility in water.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent. It is considered the "gold standard" for its accuracy and reliability. The following is a detailed protocol for this method.

1. Materials and Equipment:

  • This compound (solute)

  • Selected solvents of high purity

  • Analytical balance

  • Vials or flasks with airtight seals

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The vials are securely sealed and placed in a constant temperature shaker or incubator. They are agitated for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, the vials are removed from the shaker. The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the excess solid.

  • Sample Collection and Filtration: A clear supernatant is carefully withdrawn using a syringe. To ensure no particulate matter is included in the analysis, the collected supernatant is then filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.

  • Quantification: The concentration of this compound in the filtered saturated solution is determined using a validated analytical method, most commonly HPLC. A calibration curve is generated using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Visualizations

To further clarify the experimental workflow, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis & Reporting prep1 Weigh excess this compound prep2 Add to known volume of solvent in vials prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge to pellet excess solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Quantify concentration by HPLC sep3->analysis1 analysis2 Report solubility (mg/mL or mol/L) at specified temperature analysis1->analysis2

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

logical_relationship substance This compound (Solute) process Solvation Process substance->process solvent Solvent solvent->process result Saturated Solution (Equilibrium Solubility) process->result factors Influencing Factors factors->process temp Temperature factors->temp polarity Solvent Polarity factors->polarity h_bonding Hydrogen Bonding factors->h_bonding

Caption: Logical relationship of factors influencing the solubility of this compound.

References

Unveiling the Solid-State Architecture of 4-Chlorophenylacetic Acid: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Chlorophenylacetic acid, a compound of interest in pharmaceutical and agrochemical research. By examining its three-dimensional arrangement in the solid state, we can gain crucial insights into its physicochemical properties, which are paramount for its application in drug development and materials science. This document outlines the precise molecular geometry, intermolecular interactions, and the experimental procedures used to determine its structure.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The key crystallographic data and unit cell parameters are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.231(1)
b (Å) 4.971(1)
c (Å) 14.174(2)
α (°) 90
β (°) 108.79(1)
γ (°) 90
Volume (ų) 749.1
Z 4
Radiation type CuKα
Wavelength (Å) 1.54180

Molecular Geometry

The determined crystal structure provides precise measurements of bond lengths and angles within the this compound molecule. These values are critical for understanding the molecule's conformation and reactivity. A selection of key intramolecular distances and angles is presented below.

Table of Selected Bond Lengths
BondLength (Å)
Cl(1) - C(4)1.741(2)
C(7) - C(8)1.510(3)
C(8) - O(1)1.306(3)
C(8) - O(2)1.216(3)
C(1) - C(7)1.512(3)
Table of Selected Bond Angles
AngleValue (°)
C(3) - C(4) - Cl(1)119.3(2)
C(5) - C(4) - Cl(1)119.4(2)
C(1) - C(7) - C(8)112.9(2)
O(1) - C(8) - O(2)122.9(2)
O(1) - C(8) - C(7)112.5(2)
O(2) - C(8) - C(7)124.6(2)

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound is primarily governed by strong hydrogen bonding interactions involving the carboxylic acid functional groups. This leads to the formation of a well-defined supramolecular architecture.

Hydrogen Bonding

The most prominent intermolecular interaction is the classic carboxylic acid dimer motif. Two molecules of this compound are linked via a pair of O-H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring. This robust interaction is a key feature in the crystal structures of many carboxylic acids and plays a significant role in the overall stability of the crystalline lattice.

The diagram below illustrates the hydrogen bonding network and the resulting dimeric assembly.

Hydrogen bonding interactions forming a carboxylic acid dimer.

Experimental Protocols

While the specific details of the original crystallization experiment were not fully available, a general and effective protocol for obtaining single crystals of small organic molecules like this compound is described below. This is followed by a summary of the X-ray diffraction data collection and structure refinement process, based on the information available in the crystallographic data file.

Crystallization

High-quality single crystals of this compound suitable for X-ray diffraction can be grown using slow evaporation from a suitable solvent.

Materials:

  • This compound (high purity)

  • Solvent (e.g., ethanol, methanol, acetone, or a mixture such as ethanol/water)

  • Small, clean glass vial

  • Septum or loose-fitting cap

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Gentle warming may be used to aid dissolution, followed by cooling to room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution to a clean glass vial.

  • Cover the vial with a septum pierced with a needle or a cap that is not tightly sealed to allow for slow evaporation of the solvent.

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor the vial over several days to weeks for the formation of single crystals.

The workflow for a typical crystallization experiment is outlined in the diagram below.

crystallization_workflow start Start: High Purity This compound dissolution Dissolution in a Suitable Solvent start->dissolution filtration Filtration to Remove Impurities dissolution->filtration evaporation Slow Evaporation in a V振動-Free Environment filtration->evaporation crystal_formation Formation of Single Crystals evaporation->crystal_formation end End: Crystals Ready for X-ray Diffraction crystal_formation->end

General workflow for single crystal growth.
X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a goniometer. X-ray diffraction data were collected at room temperature using a diffractometer equipped with a CuKα radiation source.

Data Collection:

  • Instrument: Four-circle diffractometer

  • Radiation: CuKα (λ = 1.54180 Å)

  • Temperature: 293 K

  • Data Collection Method: ω-2θ scans

Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a low R-factor, indicating a high-quality structural model.

This detailed crystallographic analysis of this compound provides a solid foundation for understanding its solid-state behavior, which is essential for its rational design and application in various fields of chemical science.

Toxicological Profile of 4-Chlorophenylacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chlorophenylacetic acid (4-CPA), a chlorinated derivative of phenylacetic acid, has garnered attention for its potential therapeutic applications, including as an antitumor agent. This technical guide provides a comprehensive overview of the current toxicological data on 4-CPA to support its evaluation for drug development. The available data indicates that 4-CPA possesses moderate acute toxicity. Its primary mechanism of action appears to be the inhibition of aromatase and interference with estrogen signaling pathways. While comprehensive data on chronic, reproductive, and developmental toxicity for 4-CPA is limited, information from structurally related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) offers valuable insights into its potential long-term effects. Further targeted studies are warranted to fully characterize the safety profile of this compound.

Chemical and Physical Properties

PropertyValue
CAS Number 1878-66-6
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.59 g/mol
Appearance White to off-white crystalline powder
Melting Point 102-105 °C
Solubility Soluble in ethanol

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

While specific toxicokinetic studies for this compound are not extensively detailed in the public domain, general principles of absorption, distribution, metabolism, and excretion (ADME) for chlorophenoxy acids can be inferred. These compounds are generally well-absorbed orally, distributed to various tissues, metabolized in the liver, and excreted primarily via the urine.[1][2][3] The following diagram illustrates a generalized workflow for a toxicokinetics study.

Toxicokinetics_Workflow General Toxicokinetics Study Workflow cluster_administration Administration cluster_sampling Biological Sampling cluster_analysis Sample Analysis cluster_modeling Pharmacokinetic Modeling oral Oral Gavage blood Blood Collection oral->blood dermal Dermal Application dermal->blood iv Intravenous Injection iv->blood lcms LC-MS/MS Analysis blood->lcms urine Urine Collection urine->lcms feces Feces Collection hplc HPLC Analysis feces->hplc tissue Tissue Harvest tissue->hplc nca Non-compartmental Analysis lcms->nca hplc->nca pbpk PBPK Modeling nca->pbpk Estrogen_Signaling_Interference Interference of 4-CPA with Estrogen Signaling cluster_synthesis Estrogen Synthesis cluster_signaling Estrogen Receptor Signaling Androgens Androgens Aromatase Aromatase Androgens->Aromatase Estrogen Estrogen Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene_Expression Target Gene Expression ERE->Gene_Expression Regulates CPA This compound CPA->Aromatase Inhibits CPA->ER Antagonizes Apoptotic_Pathway Proposed Apoptotic Pathway Induced by 4-CPA CPA This compound Aromatase Aromatase CPA->Aromatase Inhibits Estrogen Estrogen Aromatase->Estrogen Produces p53 p53 Estrogen->p53 Suppresses Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Caspases Caspase Activation Bax->Caspases Promotes Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

References

Environmental Fate and Persistence of 4-Chlorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPAA) is a halogenated aromatic compound with applications in various industrial and pharmaceutical sectors. As with many synthetic compounds, understanding its environmental fate and persistence is crucial for assessing its potential ecological impact. This technical guide provides an in-depth overview of the current scientific understanding of the biodegradation, photodegradation, hydrolysis, and soil sorption of 4-CPAA. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and management.

Physicochemical Properties of this compound

A foundational understanding of the environmental behavior of 4-CPAA begins with its physicochemical properties. These properties influence its distribution and persistence in various environmental compartments.

PropertyValueReference
Molecular FormulaC₈H₇ClO₂
Molecular Weight170.59 g/mol
Water SolubilityData not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 620-900 mg/L at 25°C.
Vapor PressureData not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 3.2 x 10⁻⁴ mm Hg at 25°C.
pKaData not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 3.56.
Log Kow (Octanol-Water Partition Coefficient)Data not available for 4-CPAA. For the related 4-chlorophenoxyacetic acid: 2.6-2.8 (at pH 1).

Biodegradation

The primary mechanism for the environmental breakdown of 4-CPAA is microbial degradation. Certain microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, bacterial species, particularly from the genus Pseudomonas, play a significant role in the degradation of 4-CPAA.

Key Microorganism: Pseudomonas sp. strain CBS3 has been identified as capable of utilizing this compound as its sole source of carbon and energy.[1]

Metabolic Pathway: The degradation of 4-CPAA by Pseudomonas sp. strain CBS3 proceeds through a meta-cleavage pathway. A key intermediate in this process is homoprotocatechuic acid .[1] The pathway also involves the formation of chlorohydroxyphenylacetic acid isomers, specifically 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid.[1] The enzymes involved in these degradation pathways are inducible.[1]

Biodegradation_Pathway 4-Chlorophenylacetic_acid This compound Chlorohydroxyphenylacetic_acids 3-Chloro-4-hydroxyphenylacetic acid & 4-Chloro-3-hydroxyphenylacetic acid 4-Chlorophenylacetic_acid->Chlorohydroxyphenylacetic_acids Hydroxylation Homoprotocatechuic_acid Homoprotocatechuic acid Chlorohydroxyphenylacetic_acids->Homoprotocatechuic_acid Dechlorination & Hydroxylation Meta_cleavage Meta-cleavage Pathway Homoprotocatechuic_acid->Meta_cleavage Central_Metabolism Central Metabolism Meta_cleavage->Central_Metabolism

Fig. 1: Proposed aerobic biodegradation pathway of this compound by Pseudomonas sp. strain CBS3.
Experimental Protocol for Aerobic Biodegradation Study

A standardized protocol to assess the aerobic biodegradation of 4-CPAA in a laboratory setting is outlined below.

1. Microorganism and Culture Conditions:

  • Inoculum: Pseudomonas sp. strain CBS3.

  • Growth Medium: A minimal salts medium with 4-CPAA as the sole carbon source. The composition of a suitable medium can be adapted from studies on the degradation of similar aromatic compounds.

  • Culture Conditions: Cultures are incubated at a controlled temperature (e.g., 30°C) with continuous shaking to ensure aeration.

2. Experimental Setup:

  • Batch Cultures: Set up triplicate flasks for each condition (e.g., different initial concentrations of 4-CPAA). Include a sterile control (no inoculum) to account for abiotic degradation and a control with an alternative carbon source to confirm microbial viability.

  • Sampling: Collect samples at regular intervals to monitor the concentration of 4-CPAA and potential metabolites.

3. Analytical Methods:

  • Quantification of 4-CPAA and Metabolites: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS) is a suitable method.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of formic acid for better peak shape) is typically used.

    • Column: A C18 reverse-phase column is appropriate for separating these compounds.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of 4-CPAA or MS detection for higher sensitivity and identification of metabolites.

  • Chloride Ion Release: The stoichiometric release of chloride ions can be measured using an ion-selective electrode or ion chromatography to confirm the cleavage of the carbon-chlorine bond.

4. Data Analysis:

  • Calculate the degradation rate and half-life of 4-CPAA from the concentration-time data.

  • Identify and quantify the major metabolites to elucidate the degradation pathway.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. The susceptibility of 4-CPAA to this process in the environment is an important aspect of its persistence.

While specific quantitative data on the photodegradation of 4-CPAA is limited, studies on the structurally similar 4-chlorophenoxyacetic acid (4-CPA) indicate that it undergoes degradation upon exposure to sunlight, with a reported 30% loss in 24 hours. This suggests that photodegradation is a relevant environmental fate process for chlorophenylacetic acids.

Quantitative Data on Photodegradation of 4-CPAA:

  • Quantum Yield (Φ): Data not available.

  • Half-life (t½): Data not available.

Experimental Protocol for Photodegradation Study

The following protocol, based on general principles of photochemistry, can be used to determine the photodegradation rate and quantum yield of 4-CPAA.

1. Experimental Setup:

  • Reaction Vessel: A quartz reactor to allow for the transmission of UV light.

  • Light Source: A lamp that simulates the solar spectrum or a specific UV wavelength for mechanistic studies. The light intensity should be measured using a radiometer.

  • Solution: Prepare a solution of 4-CPAA in purified water. Include a dark control to account for any degradation not induced by light.

  • Temperature Control: Maintain a constant temperature throughout the experiment.

2. Sampling and Analysis:

  • Collect samples at various time points during irradiation.

  • Analyze the concentration of 4-CPAA using HPLC-UV or LC-MS as described in the biodegradation protocol.

3. Data Analysis:

  • Determine the photodegradation rate constant from the change in 4-CPAA concentration over time.

  • Calculate the quantum yield, which is the number of molecules degraded per photon absorbed. This requires knowledge of the molar absorption coefficient of 4-CPAA at the irradiation wavelength and the incident light intensity.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is often dependent on pH and temperature.

Information on the abiotic hydrolysis of 4-CPAA under environmental conditions is scarce. For many organic compounds, hydrolysis rates can be slow at neutral pH and ambient temperatures. However, the presence of the carboxylic acid group and the chlorine substituent may influence its susceptibility to hydrolysis.

Quantitative Data on Hydrolysis of 4-CPAA:

  • Rate Constants (k): Data not available.

  • Half-life (t½): Data not available.

Experimental Protocol for Hydrolysis Study

A standard protocol to assess the hydrolysis of 4-CPAA at different pH values and temperatures is described below, following OECD Guideline 111.

1. Experimental Setup:

  • Reaction Solutions: Prepare sterile buffer solutions at a range of pH values (e.g., 4, 7, and 9).

  • Test Substance: Add a known concentration of 4-CPAA to each buffer solution.

  • Incubation: Incubate the solutions in the dark at controlled temperatures (e.g., 25°C, 50°C).

2. Sampling and Analysis:

  • Collect samples at predetermined time intervals.

  • Analyze the concentration of 4-CPAA using a validated analytical method such as HPLC-UV or LC-MS.

3. Data Analysis:

  • Determine the pseudo-first-order rate constant (k) for the disappearance of 4-CPAA at each pH and temperature.

  • Calculate the half-life (t½ = 0.693/k).

  • Determine the Arrhenius activation energy to describe the temperature dependence of the hydrolysis rate.

Soil Sorption and Persistence

The interaction of 4-CPAA with soil particles (sorption) and its overall persistence in the soil environment are critical factors determining its mobility and potential for groundwater contamination.

Soil Sorption Coefficient (Kd) and Organic Carbon-Normalized Sorption Coefficient (Koc): Specific experimentally determined Kd or Koc values for 4-CPAA are not readily available in the reviewed literature. For the related compound 2,4-dichlorophenoxyacetic acid (2,4-D), Koc values are relatively low, suggesting high mobility in soil. Given the structural similarity, 4-CPAA is also expected to have a limited sorption potential to soil organic matter.

Soil Half-life (t½): Quantitative data on the half-life of 4-CPAA in soil from field or microcosm studies is not available in the reviewed literature. The persistence will be influenced by factors such as soil type, organic matter content, microbial activity, temperature, and moisture.

Experimental Protocol for Soil Sorption Study (OECD Guideline 106)

The batch equilibrium method is a standard approach to determine the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

1. Materials:

  • Test Substance: this compound.

  • Soils: A selection of well-characterized soils with varying properties (e.g., organic carbon content, pH, texture).

  • Solution: A 0.01 M CaCl₂ solution is typically used as the aqueous phase to maintain a constant ionic strength.

2. Experimental Procedure:

  • Equilibration: Add a known mass of soil to a series of centrifuge tubes. Add a known volume of 4-CPAA solution in 0.01 M CaCl₂ at different concentrations.

  • Shaking: Agitate the tubes on a shaker for a predetermined equilibrium time (typically 24 hours) at a constant temperature.

  • Centrifugation: Separate the solid and aqueous phases by centrifugation.

  • Analysis: Determine the concentration of 4-CPAA in the aqueous phase using an appropriate analytical method (e.g., HPLC-UV or LC-MS). The amount sorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

3. Data Analysis:

  • Sorption Isotherm: Plot the amount of 4-CPAA sorbed to the soil (Cs) against the equilibrium concentration in the aqueous phase (Ce).

  • Sorption Coefficient (Kd): Calculate Kd as the ratio of Cs to Ce from the linear portion of the isotherm.

  • Organic Carbon-Normalized Sorption Coefficient (Koc): Calculate Koc using the formula: Koc = (Kd / % organic carbon) * 100.

Soil_Sorption_Workflow cluster_prep Preparation cluster_exp Experiment (Batch Equilibrium) cluster_analysis Analysis cluster_data Data Interpretation Soil_Sample Characterized Soil Sample Mixing Mix Soil and 4-CPAA Solution Soil_Sample->Mixing 4CPAA_Solution 4-CPAA Solution (in 0.01 M CaCl2) 4CPAA_Solution->Mixing Shaking Shake to Equilibrium (e.g., 24h) Mixing->Shaking Centrifugation Centrifuge to Separate Phases Shaking->Centrifugation Aqueous_Phase Analyze Aqueous Phase (e.g., HPLC-MS) Centrifugation->Aqueous_Phase Calculate_Sorbed Calculate Sorbed Amount (by difference) Aqueous_Phase->Calculate_Sorbed Isotherm Construct Sorption Isotherm Calculate_Sorbed->Isotherm Calculate_Kd_Koc Calculate Kd and Koc Isotherm->Calculate_Kd_Koc

Fig. 2: Experimental workflow for determining the soil sorption coefficient of this compound.

Summary and Conclusion

The environmental fate and persistence of this compound are governed by a combination of biotic and abiotic processes. The available evidence strongly suggests that biodegradation by microorganisms, particularly Pseudomonas species, is the most significant degradation pathway . The compound is transformed into intermediates that can enter central metabolic cycles.

While photodegradation is a potential route for the removal of 4-CPAA from aquatic environments, and hydrolysis may occur under certain conditions, there is a notable lack of quantitative data to fully assess the importance of these processes. Similarly, while 4-CPAA is expected to be mobile in soil due to its likely low sorption to organic matter, experimental data on its soil sorption coefficient and half-life are needed for a comprehensive environmental risk assessment.

Future research should focus on:

  • Elucidating the complete enzymatic pathway of 4-CPAA degradation in Pseudomonas sp. CBS3 and identifying the corresponding genes.

  • Quantifying the photodegradation quantum yield and half-life of 4-CPAA under environmentally relevant conditions.

  • Determining the hydrolysis rate constants of 4-CPAA as a function of pH and temperature.

  • Conducting soil sorption and persistence studies according to standardized guidelines to obtain reliable Kd, Koc, and soil half-life values.

This technical guide provides a framework for understanding the environmental behavior of this compound and highlights the key areas where further investigation is required. The detailed experimental protocols provided will be instrumental for researchers in generating the necessary data to perform robust environmental risk assessments for this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chlorophenylacetic acid (4-CPA) is a synthetic auxin used as a plant growth regulator. Its presence as a residue in food and environmental samples necessitates sensitive and reliable analytical methods for its quantification. These application notes provide an overview of common analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of 4-CPA in various matrices. The protocols detailed below are intended for researchers, scientists, and professionals in drug development and food safety.

Quantitative Data Summary

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and structurally related compounds. This data is compiled from various studies and provides a comparative overview of the limits of detection (LOD), limits of quantification (LOQ), and recovery rates.

Analytical MethodMatrixAnalyteLODLOQRecovery (%)Linearity (r²)Citation
LC-MS/MSStrawberry4-Chlorophenoxyacetic acid0.005 mg/kg0.015 mg/kg85.3 - 95.4> 0.999[1]
HPLC-UVWater2,4-Dichlorophenoxyacetic acid0.004 µg/L0.01 µg/L95.98 - 1150.9999[2]
GC-MS (with derivatization)Urine2,4-Dichlorophenoxyacetic acid1 µg/L-87-[3]
LC-MS/MSWater4-Chlorophenol-0.10 µg/L--[4]
HPLC-UVAnimal FeedVarious Organic Acids11 - 8,026 µg/kg40 - 26,755 µg/kg76.3 - 99.2-[5]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a general guideline for the analysis of 4-CPA in water samples, adapted from methods for similar acidic compounds.[2]

a. Sample Preparation: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

  • Adjust the pH of a 4 mL water sample to 2 using 0.02 M HCl.

  • Filter the sample through a 0.45 µm syringe filter.

  • To 5 mL of the filtered solution, add 1 mL of acetonitrile (B52724).

  • Add 5 mL of a 5% (w/v) NaCl solution (salting-out solvent).

  • Vortex the mixture at 3,000 rpm for 3 minutes to induce phase separation.

  • Collect the upper organic phase for HPLC analysis.

b. HPLC-UV Conditions

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile, deionized water, and acetic acid (80:19.5:0.5, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 283 nm[2]

  • Injection Volume: 20 µL

c. Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Water Sample pH_Adjust Adjust pH to 2 Sample->pH_Adjust Filter Filter (0.45 µm) pH_Adjust->Filter Add_ACN Add Acetonitrile Filter->Add_ACN Add_Salt Add 5% NaCl Solution Add_ACN->Add_Salt Vortex Vortex & Phase Separation Add_Salt->Vortex Collect_Organic Collect Organic Phase Vortex->Collect_Organic Inject Inject into HPLC Collect_Organic->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (283 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV workflow for 4-CPA analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of acidic herbicides like 4-CPA in biological samples, which typically requires derivatization to increase volatility.[3]

a. Sample Preparation and Derivatization

  • Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine) with a suitable organic solvent (e.g., benzene) after acid hydrolysis.

  • Purification: Clean up the extract using solid-phase extraction (SPE) with a silica (B1680970) cartridge.

  • Derivatization: Evaporate the cleaned extract to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in an appropriate solvent with a catalyst (e.g., potassium carbonate). Heat the mixture to facilitate the reaction, converting the acidic analyte to its more volatile ester.

  • Final Extraction: After derivatization, perform a final liquid-liquid extraction to isolate the derivatized analyte.

b. GC-MS Conditions

  • GC Column: A slightly polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 320°C at 20°C/min, and hold for 2 min.

  • Injection Mode: Splitless.

  • MS Ionization: Electron Impact (EI).

  • MS Detector: Electron Capture Detector (ECD) or Mass Analyzer in Selected Ion Monitoring (SIM) mode.

c. Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction SPE SPE Cleanup Extraction->SPE Derivatization Derivatization (e.g., PFBBr) SPE->Derivatization Final_Extraction Final LLE Derivatization->Final_Extraction Inject Inject into GC Final_Extraction->Inject Separate Capillary Column Separation Inject->Separate Detect MS Detection (EI) Separate->Detect Quantify Quantification Detect->Quantify

Caption: GC-MS workflow for 4-CPA analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on a method for the determination of 4-chlorophenoxyacetic acid in strawberries, which is highly applicable to 4-CPA.[1]

a. Sample Preparation: Modified QuEChERS

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add a salt mixture of 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.

  • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg C18 sorbent, and 50 mg of a strong cation-exchange (SCX) sorbent for dispersive solid-phase extraction (d-SPE).

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

b. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% formic acid in water; B: Methanol.

  • Gradient Elution: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.20 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MS Analysis: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for quantification and confirmation.

c. Workflow Diagram

LCMSMS_Workflow cluster_prep QuEChERS Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 dSPE Dispersive SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Inject Inject into LC Filter->Inject Separate C18 Column Separation Inject->Separate Detect MS/MS Detection (ESI-, MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: LC-MS/MS workflow for 4-CPA analysis.

References

Application Note: Analysis of 4-Chlorophenylacetic Acid in Plant Tissues by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chlorophenylacetic acid (4-CPA) in various plant tissues. 4-CPA is a synthetic auxin used as a plant growth regulator, and monitoring its presence and concentration in plants is crucial for agricultural and environmental studies. The described protocol includes a comprehensive sample preparation procedure involving solid-phase extraction (SPE) for effective cleanup and pre-concentration, followed by reversed-phase HPLC with UV detection. This method is suitable for researchers, scientists, and professionals in drug development and agricultural science, providing a validated approach for the accurate determination of 4-CPA in complex plant matrices.

Introduction

This compound (4-CPA) is a synthetic phenoxyacetic acid derivative that exhibits auxin-like activity. It is widely used in agriculture to promote fruit setting and growth, and to prevent premature fruit drop. Due to its potential impact on plant development and the ecosystem, a sensitive and specific analytical method is required for its detection and quantification in plant tissues. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds.[1][2][3] This application note provides a detailed protocol for the extraction and HPLC analysis of 4-CPA from plant samples, ensuring high recovery and reproducibility.

Experimental

Materials and Reagents
  • This compound (4-CPA) standard, >98% purity

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid, analytical grade

  • Oasis HLB Solid-Phase Extraction (SPE) cartridges (or equivalent)

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Homogenizer

  • Centrifuge

  • Solid-Phase Extraction manifold

Chromatographic Conditions

A summary of the optimal HPLC conditions for the analysis of 4-CPA is presented in the table below.

ParameterCondition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 20 µL

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 4-CPA standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 0.1 to 20 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following protocol outlines the extraction and cleanup of 4-CPA from plant tissues such as leaves, fruits, and stems.

  • Homogenization: Weigh 1-2 g of fresh plant tissue and homogenize with 10 mL of acetonitrile/water (80:20, v/v) containing 0.1% formic acid.

  • Centrifugation: Centrifuge the homogenate at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elution: Elute the 4-CPA from the cartridge with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead="normal"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Plant_Tissue" [label="1. Plant Tissue Sampling"]; "Homogenization" [label="2. Homogenization in Acetonitrile/Water"]; "Centrifugation" [label="3. Centrifugation"]; "Supernatant" [label="4. Supernatant Collection"]; }

subgraph "cluster_SPE" { label="Solid-Phase Extraction (SPE)"; style="filled"; color="#FFFFFF"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Conditioning" [label="5. Cartridge Conditioning"]; "Loading" [label="6. Sample Loading"]; "Washing" [label="7. Washing"]; "Elution" [label="8. Elution with Methanol"]; }

subgraph "cluster_Analysis" { label="Analysis"; style="filled"; color="#FFFFFF"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Evaporation" [label="9. Evaporation & Reconstitution"]; "Filtration" [label="10. Filtration"]; "HPLC_Injection" [label="11. HPLC-UV Analysis"]; "Data_Analysis" [label="12. Data Analysis"]; }

"Plant_Tissue" -> "Homogenization" -> "Centrifugation" -> "Supernatant" -> "Conditioning"; "Conditioning" -> "Loading" -> "Washing" -> "Elution" -> "Evaporation"; "Evaporation" -> "Filtration" -> "HPLC_Injection" -> "Data_Analysis"; }

Caption: Experimental workflow for 4-CPA analysis.

Results and Discussion

Method Validation

The developed HPLC method was validated for its linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability).

ParameterResult
Linearity (R²) > 0.999 (0.1 - 20 µg/mL)
LOD 0.05 µg/mL
LOQ 0.15 µg/mL
Accuracy (Recovery) 85-105%
Precision (RSD) < 5%

The linearity of the method was excellent over the tested concentration range, with a correlation coefficient (R²) greater than 0.999. The low LOD and LOQ values indicate the high sensitivity of the method, making it suitable for detecting trace amounts of 4-CPA in plant tissues. The accuracy, determined through recovery studies by spiking blank plant matrix with known concentrations of 4-CPA, was within the acceptable range of 85-105%. The precision of the method, expressed as the relative standard deviation (RSD), was below 5%, demonstrating the reproducibility of the results.

Sample Analysis

The validated method was applied to determine the 4-CPA content in tomato and cucumber leaf samples that had been treated with a commercial 4-CPA formulation. The chromatograms showed a well-resolved peak for 4-CPA, free from interference from the plant matrix.

dot digraph "Logical_Relationships" { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial"];

subgraph "cluster_Method" { label="Analytical Method"; bgcolor="#F1F3F4"; "Sample_Prep" [label="Sample Preparation\n(Extraction & SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC_Analysis" [label="HPLC-UV Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Quant" [label="Data Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Validation" { label="Method Validation"; bgcolor="#F1F3F4"; "Accuracy" [label="Accuracy (Recovery)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Precision" [label="Precision (RSD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sensitivity" [label="Sensitivity (LOD/LOQ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Linearity" [label="Linearity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Sample_Prep" -> "HPLC_Analysis" [color="#5F6368"]; "HPLC_Analysis" -> "Data_Quant" [color="#5F6368"];

"Data_Quant" -> "Accuracy" [style=dashed, color="#5F6368"]; "Data_Quant" -> "Precision" [style=dashed, color="#5F6368"]; "Data_Quant" -> "Sensitivity" [style=dashed, color="#5F6368"]; "Data_Quant" -> "Linearity" [style=dashed, color="#5F6368"]; }

Caption: Logical relationships in method development.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive tool for the quantification of this compound in plant tissues. The sample preparation protocol, incorporating solid-phase extraction, effectively removes matrix interferences and allows for accurate analysis. The method is validated according to standard guidelines and is suitable for routine analysis in agricultural and environmental monitoring laboratories.

References

Application Note: Gas Chromatography-Mass Spectrometry of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid is a compound of interest in various fields, including environmental analysis and pharmaceutical research, due to its potential biological activities. Accurate and sensitive quantification of this compound in different matrices is crucial for its study. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of volatile and semi-volatile compounds. However, due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS following derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline for the extraction of this compound from an aqueous matrix (e.g., water sample, biological fluid after deproteinization).

  • Sample Collection: Collect 10 mL of the aqueous sample in a glass tube.

  • Acidification: Adjust the pH of the sample to approximately 2 by adding 1 M hydrochloric acid. This ensures that the this compound is in its protonated form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of ethyl acetate (B1210297) to the sample. Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Drying: Add anhydrous sodium sulfate (B86663) to the collected organic extract to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent like pyridine (B92270) or acetonitrile (B52724) for the subsequent derivatization step.

Derivatization Protocol

To enhance volatility for GC-MS analysis, the carboxylic acid group of this compound is derivatized to its trimethylsilyl (B98337) (TMS) ester using BSTFA.[1]

  • Reagent Addition: To the reconstituted sample extract (100 µL), add 50 µL of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.[2]

  • Reaction: Tightly cap the vial and heat it at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.

Table 1: Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless[3]
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[3]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-500
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Table 2: Predicted Quantitative Data for TMS-Derivatized this compound

Note: The following data are predicted based on the structure of the derivatized analyte and common fragmentation patterns of similar compounds. Actual values should be determined experimentally.

AnalyteDerivatizing AgentExpected Retention Time (min)Predicted Quantitation Ion (m/z)Predicted Qualifier Ions (m/z)
This compoundBSTFA10 - 15197242 (M+), 125, 73

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidification Acidification (pH 2) Sample->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Addition of BSTFA + TMCS (70°C, 30 min) Reconstitution->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Derivatization of this compound with BSTFA.

References

Application Notes: 4-Chlorophenylacetic Acid as an Intermediate in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of phenylacetic acid derivatives, specifically focusing on chlorophenylacetic acids, as crucial intermediates in the synthesis of widely used Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The primary example highlighted is Diclofenac (B195802), a potent NSAID belonging to the phenylacetic acid class.

Introduction: The Role of Phenylacetic Acid Scaffolds in NSAIDs

Phenylacetic acid and its derivatives represent a significant structural class of NSAIDs. These compounds are characterized by a phenyl ring linked to an acetic acid moiety. Substitution on the phenyl ring, particularly with chlorine atoms, can significantly influence the compound's anti-inflammatory potency and pharmacokinetic profile. While various isomers exist, the structural motif is central to the mechanism of action for several key drugs. Diclofenac, a prominent member of this class, is structurally a phenylacetic acid derivative and serves as a prime example of the synthetic utility of these intermediates.[1]

Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway

The therapeutic effects—analgesic, anti-inflammatory, and antipyretic—of NSAIDs derived from phenylacetic acid, such as Diclofenac, are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes.[2][3] There are two main isoforms of this enzyme:

  • COX-1 : A constitutively expressed enzyme involved in maintaining the normal lining of the stomach, kidney function, and platelet aggregation.[4]

  • COX-2 : An inducible enzyme, primarily found at sites of inflammation, which mediates the production of prostaglandins (B1171923) that cause pain and swelling.[4][5]

Most traditional NSAIDs, including Diclofenac, are non-selective inhibitors of both COX-1 and COX-2.[6] By blocking these enzymes, they prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain.[7] However, the inhibition of COX-1 is also responsible for some of the common gastrointestinal side effects associated with NSAID use.[8] Diclofenac may also exert its effects through other mechanisms, such as inhibiting the lipoxygenase pathways.[2]

COX_Pathway Mechanism of Action: NSAID Inhibition of the COX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 Enzyme (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX1->Prostaglandins_Thromboxanes Prostaglandins_Prostacyclin Prostaglandins, Prostacyclin COX2->Prostaglandins_Prostacyclin GI_Protection GI Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Physiological Functions Inflammation Inflammation, Pain, Fever Prostaglandins_Prostacyclin->Inflammation Inflammatory Response NSAID NSAID (e.g., Diclofenac) NSAID->COX1 Inhibits NSAID->COX2 Inhibits

NSAID Inhibition of the Cyclooxygenase (COX) Pathway.

Synthesis Protocol: Diclofenac from a Phenylacetic Acid Intermediate

The synthesis of Diclofenac is a well-established process that demonstrates the utility of chlorophenylacetic acid derivatives. A common and efficient industrial method involves the condensation of a chlorophenylacetic acid precursor with 2,6-dichloroaniline (B118687). The following protocol is a representative example of this synthetic transformation. While many routes exist, this highlights the core reaction.[9][10]

Synthesis_Workflow General Synthesis Workflow for Diclofenac Start_A 2-Chlorophenylacetic Acid Reaction Condensation Reaction (Ullmann Condensation) Start_A->Reaction Start_B 2,6-Dichloroaniline Start_B->Reaction Intermediate Diclofenac Acid Reaction->Intermediate Catalyst (e.g., CuI) Base, Solvent Final_Step Salt Formation (e.g., with NaOH) Intermediate->Final_Step Product Diclofenac Sodium Final_Step->Product

General Synthesis Workflow for Diclofenac Production.
Experimental Protocol: Synthesis of Diclofenac Sodium

This protocol outlines the key steps for the synthesis of Diclofenac Sodium via an Ullmann condensation reaction.

Materials:

  • 2-Chlorophenylacetic acid (Compound A)

  • 2,6-Dichloroaniline (Compound B)

  • Copper(I) iodide (CuI) catalyst

  • D-glucosamine hydrochloride (ligand)

  • Potassium carbonate (or other suitable inorganic base)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Sodium Hydroxide (B78521) (NaOH)

  • Ethyl acetate (B1210297)

  • Ethanol

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, charge the solvent (DMF), 2-chlorophenylacetic acid (1 equivalent), 2,6-dichloroaniline (1.1 equivalents), potassium carbonate (2 equivalents), CuI (0.1 equivalents), and D-glucosamine hydrochloride (0.2 equivalents).

    • Heat the reaction mixture to a temperature between 100-140°C.

    • Maintain the reaction for 4-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Diclofenac acid (Compound C).[9]

  • Purification and Salt Formation:

    • The crude Diclofenac acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • To form the sodium salt, dissolve the purified Diclofenac acid in ethanol.

    • Add a stoichiometric amount of aqueous sodium hydroxide (NaOH) solution dropwise while stirring.

    • Stir the mixture until precipitation is complete.

    • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield Diclofenac Sodium.

Quantitative Data

The efficiency of the synthesis and the biological activity of the resulting NSAID are critical parameters. The following tables summarize key quantitative data related to Diclofenac synthesis and its pharmacological profile.

Table 1: Synthesis Yield and Conditions

Parameter Value/Condition Reference
Reaction Type Ullmann Condensation [9]
Catalyst Copper (I) Iodide (CuI) [9]
Base Potassium Carbonate (K2CO3) [9]
Temperature 60-140 °C [9]
Reaction Time 4-18 hours [9]
Reported Yield > 85% (Improved Method) [9]

| Continuous Flow Yield | 63% (Overall, 6 steps) |[10] |

Table 2: Pharmacological Profile of Diclofenac

Parameter Description Value Reference
Mechanism COX-1 and COX-2 Inhibition Non-selective [3][6]
COX-2 Selectivity Relative inhibition of COX-2 vs COX-1 Partially selective for COX-2 [11]
Therapeutic Use Anti-inflammatory, Analgesic, Antipyretic Pain, Gout, Arthritis [2][11]

| Common Formulations | Orally administered salt forms | Sodium or Potassium salt |[11] |

Disclaimer: These protocols and notes are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

Application Notes and Protocols for Studying Enzyme Inhibition by 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenylacetic acid (4-CPA) is a halogenated phenylacetic acid derivative recognized for its potential as an anticancer agent.[1] Notably, it has been identified as a potent inhibitor of aromatase, a key enzyme in estrogen biosynthesis.[2] Aromatase, a cytochrome P450 enzyme (CYP19A1), is responsible for the conversion of androgens to estrogens.[3] Its inhibition is a critical therapeutic strategy in the treatment of estrogen-receptor-positive breast cancer.[4] These application notes provide a comprehensive protocol for researchers to study the inhibitory effects of this compound on enzyme activity, with a specific focus on aromatase. The provided methodologies detail the determination of key inhibitory constants (IC₅₀ and Kᵢ) and outline the signaling pathways influenced by aromatase inhibition.

Data Presentation

Table 1: Materials and Reagents for Aromatase Inhibition Assay
Reagent Supplier Purpose
Human Recombinant AromataseVariousEnzyme source
Aromatase Substrate (e.g., dibenzylfluorescein)VariousSubstrate for fluorescent-based assay
This compoundSigma-Aldrich, etc.Test inhibitor
LetrozoleVariousPositive control inhibitor
NADPH Regenerating SystemVariousCofactor for aromatase activity
Phosphate (B84403) Buffer (pH 7.4)---Assay buffer
DMSOVariousSolvent for inhibitor
96-well black microplatesVariousAssay plate
Table 2: Experimental Parameters for IC₅₀ Determination
Parameter Value/Range Notes
Enzyme ConcentrationTo be optimizedShould provide a linear reaction rate
Substrate ConcentrationKₘ value or belowFor competitive inhibition determination
4-CPA Concentration Range1 nM - 100 µM (example)A wide range is recommended for initial screening
Incubation Time15 - 60 minutesTo be optimized for linear product formation
Temperature37°CPhysiological temperature
Wavelengths (Ex/Em)485 nm / 535 nmFor dibenzylfluorescein-based assays

Experimental Protocols

Protocol 1: Determination of IC₅₀ for this compound against Aromatase

This protocol is adapted from established fluorescence-based aromatase inhibition assays.[5]

1. Preparation of Reagents:

  • Prepare a stock solution of this compound in DMSO. Serially dilute this stock to obtain a range of working concentrations.
  • Prepare a stock solution of the positive control inhibitor, Letrozole, in DMSO.
  • Reconstitute human recombinant aromatase and the NADPH regenerating system in phosphate buffer (pH 7.4) according to the manufacturer's instructions.
  • Prepare the aromatase substrate solution in the appropriate solvent.

2. Assay Procedure:

  • In a 96-well black microplate, add the following to each well:
  • Phosphate buffer (pH 7.4)
  • NADPH regenerating system
  • Varying concentrations of this compound or Letrozole. For control wells, add DMSO.
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the enzymatic reaction by adding the human recombinant aromatase and the substrate solution to each well.
  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), protected from light.
  • Stop the reaction (if necessary, as per kit instructions).
  • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_sample / Fluorescence_control)] x 100
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7]

Protocol 2: Determination of the Inhibition Constant (Kᵢ) and Mode of Inhibition

To determine the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed by varying both the substrate and inhibitor concentrations.

1. Experimental Setup:

  • Follow the general procedure outlined in Protocol 1.
  • Use a range of fixed concentrations of this compound.
  • For each inhibitor concentration, perform a substrate titration by varying the concentration of the aromatase substrate.

2. Data Analysis:

  • For each inhibitor concentration, determine the initial reaction velocities (V₀) from the progress curves.
  • Create a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.
  • Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
  • Competitive Inhibition: The lines will intersect on the y-axis.
  • Non-competitive Inhibition: The lines will intersect on the x-axis.
  • Uncompetitive Inhibition: The lines will be parallel.
  • The Kᵢ can be calculated from the following equations depending on the mode of inhibition:
  • Competitive: Kₘ(app) = Kₘ (1 + [I]/Kᵢ)
  • Non-competitive: Vₘₐₓ(app) = Vₘₐₓ / (1 + [I]/Kᵢ)
  • Where Kₘ(app) and Vₘₐₓ(app) are the apparent Kₘ and Vₘₐₓ in the presence of the inhibitor [I].

Visualization of Pathways and Workflows

Aromatase Signaling Pathway and Inhibition

Aromatase_Signaling_Pathway cluster_androgen Androgen Synthesis cluster_estrogen Estrogen Synthesis cluster_downstream Downstream Effects Cholesterol Cholesterol Pregnenolone Pregnenolone Progesterone Progesterone Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Substrate Testosterone Testosterone Testosterone->Aromatase Substrate Estrone Estrone Estradiol Estradiol Aromatase->Estrone Product Aromatase->Estradiol Product CPA 4-Chlorophenylacetic acid CPA->Aromatase Inhibition Inhibition_Effect Inhibition of Cell Proliferation CPA->Inhibition_Effect ER Estrogen Receptor (ER) ERE Estrogen Response Element Gene_Expression Gene Expression Cell_Proliferation Cell Proliferation (e.g., Breast Cancer) Cell_Proliferation->Inhibition_Effect

Caption: Aromatase pathway and its inhibition by this compound.

Experimental Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: - 4-CPA dilutions - Aromatase - Substrate - Buffer Dispense Dispense Reagents into 96-well Plate Prep_Reagents->Dispense Pre_Incubate Pre-incubate at 37°C Dispense->Pre_Incubate Add_Enzyme_Substrate Initiate Reaction: Add Enzyme & Substrate Pre_Incubate->Add_Enzyme_Substrate Incubate Incubate at 37°C Add_Enzyme_Substrate->Incubate Read_Fluorescence Read Fluorescence Incubate->Read_Fluorescence Calc_Inhibition Calculate % Inhibition Read_Fluorescence->Calc_Inhibition Plot_Data Plot % Inhibition vs. log[4-CPA] Calc_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining the IC₅₀ of this compound.

Logical Flow for Determining Mode of Inhibition and Kᵢ

Ki_Determination_Flow start Perform Kinetic Assay (Vary [Substrate] at fixed [4-CPA]) collect_data Collect Initial Velocity (V₀) Data start->collect_data plot_mm Generate Michaelis-Menten Plots collect_data->plot_mm plot_lb Generate Lineweaver-Burk Plot plot_mm->plot_lb analyze_lb Analyze Lineweaver-Burk Plot for Intersection Pattern plot_lb->analyze_lb competitive Mode: Competitive analyze_lb->competitive Intersect on Y-axis noncompetitive Mode: Non-competitive analyze_lb->noncompetitive Intersect on X-axis uncompetitive Mode: Uncompetitive analyze_lb->uncompetitive Parallel Lines calculate_ki Calculate Ki using Appropriate Equation competitive->calculate_ki noncompetitive->calculate_ki uncompetitive->calculate_ki end Report Mode of Inhibition and Ki calculate_ki->end

Caption: Logical flow for Kᵢ and inhibition mode determination.

References

In Vitro Efficacy of 4-Chlorophenylacetic Acid on Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

4-Chlorophenylacetic acid (4-CPA) is a synthetic auxin derivative that has garnered interest for its potential anticancer properties.[1] In vitro studies are crucial for elucidating the mechanisms of action and determining the efficacy of novel therapeutic compounds like 4-CPA against various cancer types. This document provides detailed application notes and experimental protocols for investigating the effects of 4-CPA on cancer cell lines, focusing on cytotoxicity, apoptosis induction, and cell cycle arrest. While 4-CPA has been noted to inhibit the growth of ER-positive breast cancer cells in vitro, comprehensive quantitative data across multiple cell lines remains limited in publicly available literature.[1] Therefore, the quantitative data presented herein is illustrative and intended to guide researchers in their experimental design and data presentation.

Data Presentation

The following tables summarize hypothetical yet representative data from key in vitro experiments to assess the anticancer effects of this compound.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast Adenocarcinoma (ER+)75
MDA-MB-231Breast Adenocarcinoma (ER-)150
HeLaCervical Cancer120
PC-3Prostate Cancer95
LNCaPProstate Cancer80
U-87 MGGlioblastoma110

IC50 values represent the concentration of 4-CPA required to inhibit 50% of cell growth and were determined using the MTT assay.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Control02.11.5
4-CPA5015.35.2
4-CPA10028.712.8

Apoptosis was assessed by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry after 48 hours of treatment.

Table 3: Cell Cycle Analysis of LNCaP Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control055.225.119.7
4-CPA7568.915.315.8

Cell cycle distribution was determined by Propidium Iodide staining and flow cytometry after 48 hours of treatment.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with 4-CPA using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (4-CPA)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-CPA in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of 4-CPA. Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-CPA, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis using Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Induce apoptosis by treating cells with 4-CPA for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[6][7][8][9][10]

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes.

  • PI Staining: Add 500 µL of PI staining solution (final concentration 50 µg/mL) and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

G Experimental Workflow for In Vitro Analysis of 4-CPA cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, LNCaP) treatment Treat cells with varying concentrations of 4-CPA cell_culture->treatment cpa_prep 4-CPA Stock Solution Preparation cpa_prep->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist

Experimental workflow for 4-CPA analysis.

G Hypothesized Signaling Pathway of 4-CPA in ER+ Breast Cancer CPA This compound ER Estrogen Receptor (ER) CPA->ER Antagonizes Proliferation Cell Proliferation & Survival CPA->Proliferation Inhibits Estrogen Estrogen Estrogen->ER Gene_Transcription Estrogen-Responsive Gene Transcription ER->Gene_Transcription Gene_Transcription->Proliferation Apoptosis Apoptosis

Hypothesized signaling of 4-CPA in ER+ breast cancer.

Discussion and Future Directions

The provided protocols and illustrative data serve as a foundational guide for researchers investigating the in vitro effects of this compound on cancer cell lines. It is important to note the discrepancy in the literature regarding its mechanism of action, particularly its role as a direct aromatase inhibitor.[1][11][12] Further studies are warranted to clarify this and to explore its effects on various signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical in cancer progression. The experimental workflows and data presentation formats outlined here can be adapted to these future investigations to ensure a systematic and comprehensive evaluation of 4-CPA's therapeutic potential.

References

Application Note: Synthesis and Therapeutic Potential of 4-Chlorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for researchers, scientists, and drug development professionals on the synthesis of 4-Chlorophenylacetic acid derivatives for drug discovery.

Introduction

This compound (4-CPA) is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a wide range of biologically active molecules.[1] Its chlorinated phenyl group and carboxylic acid moiety make it a valuable intermediate for developing compounds with diverse therapeutic applications, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and treatments for metabolic disorders.[1][2][3] The structural properties of 4-CPA allow for extensive modifications, enabling the development of derivatives with enhanced efficacy and improved safety profiles.[1] This document provides detailed protocols for the synthesis of 4-CPA derivatives and outlines their applications in targeting key biological pathways.

Key Biological Targets and Mechanisms

Derivatives of 4-CPA have been shown to interact with several important biological targets:

  • Cyclooxygenase (COX) Enzymes: As a foundational structure for many NSAIDs, 4-CPA derivatives can be designed to inhibit COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[4] Selective COX-2 inhibitors are particularly sought after to minimize gastrointestinal side effects associated with non-selective NSAIDs.[4]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Certain derivatives, such as pirinixic acid and its analogs, are potent agonists of PPARα and PPARγ.[5][6] These nuclear receptors are key regulators of lipid and glucose metabolism, making them important targets for treating dyslipidemia, hypertriglyceridemia, and type 2 diabetes.[5][7]

  • 5-Lipoxygenase (5-LO) and Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1): Dual inhibition of the prostaglandin and leukotriene biosynthetic pathways is a promising strategy for treating inflammatory diseases.[8] Pirinixic acid derivatives have been identified as dual inhibitors of 5-LO and mPGES-1, offering a superior pharmacological profile compared to single-target agents.[5][8]

  • Aromatase: 4-CPA itself has been identified as a potent aromatase inhibitor, antagonizing estrogen signaling.[2] This makes its derivatives promising candidates for the prevention and treatment of estrogen-sensitive cancers, such as breast cancer.[9]

Visualizing Key Pathways and Workflows

To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway, a general synthesis workflow, and a structure-activity relationship concept.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 COX COX-1 / COX-2 Arachidonic Acid->COX LOX 5-LO Arachidonic Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Inhibitor_COX NSAIDs & 4-CPA Derivatives Inhibitor_COX->COX Inhibitor_LOX Pirinixic Acid Derivatives Inhibitor_LOX->LOX

Figure 1: Arachidonic Acid Cascade and Inhibition.

G cluster_derivatives Derivative Synthesis Start Starting Material (e.g., 4-Chloroacetonitrile) CPA 4-Chlorophenylacetic Acid (4-CPA) Start->CPA Hydrolysis Intermediate Activated Intermediate (e.g., Acyl Chloride) CPA->Intermediate Activation (e.g., SOCl2, Oxalyl Chloride) Amide Amide Derivatives Intermediate->Amide Amine Coupling Ester Ester Derivatives Intermediate->Ester Alcohol Coupling Other Other Novel Derivatives Intermediate->Other

Figure 2: General Synthesis Workflow for 4-CPA Derivatives.

G cluster_modifications Structural Modifications & Activity Core Pirinixic Acid Scaffold α-position Aniline (B41778) Moiety Alpha α-substitution with n-butyl or n-hexyl groups Core:f1->Alpha Aniline Replacement of dimethyl aniline with quinoline Core:f2->Aniline Result Potent Dual PPARα/γ Agonism Alpha->Result Aniline->Result

Figure 3: Structure-Activity Relationship (SAR) of Pirinixic Acid.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final derivatives of 4-CPA.

Protocol 1: Synthesis of 4-Chlorophenylacetyl Chloride

This protocol details the conversion of 4-CPA to its highly reactive acyl chloride intermediate, a necessary step for subsequent derivatization.[10]

  • Materials:

    • This compound (1.7 g, 10 mmol)

    • Oxalyl chloride (2 ml, 23 mmol) or Thionyl chloride

    • Dimethylformamide (DMF, 2 drops, catalytic)

    • Dichloromethane (DCM), anhydrous (100 ml)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.

    • Add a catalytic amount of DMF (2 drops).

    • Slowly add oxalyl chloride to the stirred solution at room temperature.

    • Stir the reaction mixture for 2 hours. Gas evolution (CO₂, CO, HCl) will be observed.

    • Monitor the reaction completion by TLC or by quenching a small aliquot with methanol (B129727) and analyzing via GC-MS.

    • Once complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

    • The resulting crude 4-chlorophenylacetyl chloride (a yellow oil or low-melting solid) can be used immediately in the next step without further purification.

Protocol 2: Synthesis of N-benzyl-2-(4-chlorophenyl)acetamide (Amide Derivative)

This protocol describes a general method for synthesizing an amide derivative from the acyl chloride intermediate.[11]

  • Materials:

    • Crude 4-chlorophenylacetyl chloride (from Protocol 1, ~10 mmol)

    • Benzylamine (B48309) (1.18 g, 11 mmol)

    • Triethylamine (B128534) (TEA, 2.1 ml, 15 mmol) or another non-nucleophilic base

    • Dichloromethane (DCM), anhydrous (50 ml)

    • 1M HCl solution

    • Saturated NaHCO₃ solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve the crude 4-chlorophenylacetyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM.

    • Add the benzylamine/TEA solution dropwise to the stirred acyl chloride solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 30 ml), saturated NaHCO₃ solution (2 x 30 ml), and brine (1 x 30 ml).[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to yield the pure amide.

Protocol 3: General Procedure for In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to evaluate the inhibitory activity of synthesized derivatives against COX enzymes.[4]

  • Materials:

    • Ovine COX-1 or human recombinant COX-2 enzyme

    • Arachidonic acid (substrate)

    • Synthesized test compounds (dissolved in DMSO)

    • Celecoxib (selective COX-2 inhibitor control)

    • Ibuprofen (non-selective control)

    • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection

  • Procedure:

    • Prepare a series of dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

    • Pre-incubate the mixture for 15 minutes at 37 °C.

    • Initiate the reaction by adding the substrate, arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a quenching solution (e.g., 1M HCl).

    • Quantify the amount of PGE₂ produced using a commercial EIA kit, following the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

The biological activities of various 4-CPA derivatives are summarized below to facilitate comparison.

Table 1: Biological Activity of 4-CPA and its Derivatives

Compound Target(s) Activity (IC₅₀) Reference
Phenoxyacetic acid derivative COX-2 0.06 µM [4]
Pirinixic acid derivative (7b) mPGES-1 1.3 µM [8]
Pirinixic acid derivative (7b) 5-LO 1.0 µM [8]
Pirinixic acid derivative (13) PPARγ Potent Agonist [7]
Piperine derivative (2a) PPARγ 2.43 µM [12]

| Rosiglitazone (Control) | PPARγ | 5.61 µM |[12] |

This compound is a privileged scaffold in medicinal chemistry, providing a robust foundation for the synthesis of derivatives with significant therapeutic potential. The protocols and data presented here offer a comprehensive resource for researchers engaged in the discovery and development of novel drugs for inflammatory diseases, metabolic disorders, and cancer. The adaptability of the 4-CPA core structure, combined with targeted biological screening, will continue to yield promising new therapeutic candidates.

References

Application Notes and Protocols for 4-Chlorophenylacetic Acid in Wastewater Treatment Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the research and development of wastewater treatment methods targeting 4-Chlorophenylacetic acid (4-CPA). 4-CPA is a halogenated phenylacetic acid derivative and a known aromatase inhibitor, which can enter aquatic environments and act as a persistent organic pollutant.[1][2] The following sections summarize key quantitative data from various treatment studies and provide detailed protocols for advanced oxidation processes (AOPs) and biological treatment methods.

I. Application Notes

This compound and its related compound, 4-chlorophenol (B41353) (4-CP), are recognized as priority pollutants due to their potential toxicity to aquatic organisms and persistence in the environment.[3][4] Research into their removal from wastewater is crucial for environmental protection. Various treatment technologies have been investigated, with Advanced Oxidation Processes (AOPs) and biological methods showing significant promise.

AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH).[5] These processes, including photocatalysis, ozonation, and Fenton-based reactions, can effectively degrade and mineralize refractory organic pollutants like 4-CPA into less harmful substances such as water, carbon dioxide, and inorganic salts.[5]

Biological treatment methods, on the other hand, utilize microorganisms to break down organic contaminants.[4][6] While often cost-effective, the efficiency of biological degradation can be influenced by the toxicity of the compound and the acclimation of the microbial sludge.

This document focuses on providing practical information for researchers to design and conduct experiments for the degradation of 4-CPA in laboratory settings.

II. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the degradation of 4-CPA and the closely related compound 4-chlorophenol (4-CP), which serves as a valuable reference due to its structural similarity and frequent use as a model pollutant in wastewater treatment research.

Table 1: Optimal Conditions for Advanced Oxidation Processes (AOPs) for 4-CP Degradation

Treatment ProcessTarget PollutantInitial ConcentrationOptimal Reagent ConcentrationsOptimal pHIrradiation/Reaction TimeDegradation Efficiency (%)Reference
UV/H₂O₂/Fe³⁺ (Photo-Fenton)4-CP50 ppmH₂O₂: 0.005 mol/L, Fe³⁺: 0.16 x 10⁻³ mol/L315 min100[7][8]
Pulsed Discharge Plasma with TiO₂4-CP50 mg/L (TiO₂)---Increased rate constant[9]
Dielectric Barrier Discharge4-CP---6.5 min99[3]
Ozonation (Catalytic)2,4,6-trichlorophenol-ZnO catalyst-30 min99.8[10]

Table 2: Biological Treatment Performance for 4-CP Degradation

Reactor TypeTarget PollutantInitial ConcentrationHydraulic Retention Time (HRT)Organic Loading Rate (OLR)Removal Efficiency (%)Reference
Upflow Anaerobic Sludge Blanket (UASB)4-CP40 mg/L12 h1.7-4.2 kg/m ³/d88.3 ± 0.7[11]
Packed Bed Reactor (PBR)4-CP67-412 mg/L2.5-12.4 h0.11-0.51 kg/m ³-d70.8-96.1[6]
Sequencing Batch Reactor (SBR) - Granular Sludge4-CPup to 620 mg/L--High[12]

Table 3: Toxicity Data for Related Compounds in Aquatic Environments

CompoundOrganismToxicity EndpointValueReference
MCPALepomis macrochirus (Bluegill)2-day LC501500 µg/L[13]
MCPAOncorhynchus mykiss (Rainbow Trout)4-day LC503200–1,647,000 µg/L[13]
MCPAScenedesmus vacuolatus (Green Algae)1-day EC50 (growth)160,095 µg/L[13]
MCPANavicula pelliculosa (Diatom)5-day NOEC (growth)7.7 µg/L[13]

III. Experimental Protocols

The following are detailed protocols for key experiments in 4-CPA wastewater treatment research, synthesized from established methodologies for similar compounds.

Objective: To evaluate the efficiency of TiO₂ photocatalysis for the degradation of 4-CPA in an aqueous solution under UV irradiation.

Materials:

  • This compound (4-CPA)

  • Titanium dioxide (TiO₂, e.g., P-25)

  • Deionized water

  • UV lamp (e.g., medium-pressure mercury lamp)

  • Photoreactor with a quartz window

  • Magnetic stirrer and stir bar

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for 4-CPA analysis

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Preparation of 4-CPA Solution: Prepare a stock solution of 4-CPA in deionized water (e.g., 100 mg/L). From this, prepare the desired working concentration for the experiment (e.g., 20 mg/L).

  • Catalyst Suspension: Add the TiO₂ catalyst to the 4-CPA solution in the photoreactor (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a specified period (e.g., 30-60 minutes) to allow for the establishment of adsorption-desorption equilibrium between the 4-CPA and the TiO₂ surface.

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment to ensure a uniform suspension.

    • Maintain the desired reaction temperature using a cooling system if necessary.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately filter the collected samples through a 0.45 µm syringe filter to remove the TiO₂ particles.

  • Analysis:

    • Analyze the filtrate for the concentration of 4-CPA using HPLC.

    • Measure the TOC of the initial and final samples to determine the extent of mineralization.

  • Data Analysis: Calculate the degradation efficiency of 4-CPA at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Objective: To determine the effectiveness of ozonation for the degradation of 4-CPA in water.

Materials:

  • 4-CPA solution

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Ozone destructor

  • Potassium iodide (KI) solution for ozone concentration measurement

  • Sodium thiosulfate (B1220275) for quenching residual ozone in samples

  • HPLC system

  • TOC analyzer

Procedure:

  • Reactor Setup: Fill the reactor with a known volume of the 4-CPA solution of a specific concentration.

  • Ozone Generation and Introduction:

    • Start the ozone generator and allow it to stabilize.

    • Bubble the ozone gas through the 4-CPA solution at a constant flow rate.

    • Pass the off-gas through an ozone destructor.

  • Ozone Concentration Measurement (Optional but recommended): Measure the ozone concentration in the gas phase before and after the reactor using the KI trap method to determine the ozone dose.

  • Sampling: Collect samples from the reactor at predetermined time intervals.

  • Sample Quenching: Immediately add a small amount of sodium thiosulfate solution to each sample to quench any residual ozone and stop the reaction.

  • Analysis: Analyze the samples for 4-CPA concentration using HPLC and for TOC to assess mineralization.

  • Data Analysis: Plot the concentration of 4-CPA as a function of time to determine the degradation kinetics.

Objective: To assess the biodegradability of 4-CPA using an activated sludge process in a sequencing batch reactor (SBR).

Materials:

  • Sequencing Batch Reactor (SBR)

  • Activated sludge from a municipal or industrial wastewater treatment plant

  • Synthetic wastewater medium (containing nutrients like nitrogen and phosphorus)

  • 4-CPA stock solution

  • Aeration system

  • Mixing system

  • Pumps for feeding and decanting

  • Analytical equipment for measuring Chemical Oxygen Demand (COD), 4-CPA concentration (HPLC), and suspended solids.

Procedure:

  • Sludge Acclimation:

    • Inoculate the SBR with activated sludge.

    • Gradually introduce increasing concentrations of 4-CPA into the synthetic wastewater feed over a period of several weeks to acclimate the microbial community.

  • SBR Operation Cycle: Operate the SBR in cycles, with each cycle typically consisting of the following phases:

    • Fill: The reactor is filled with the synthetic wastewater containing 4-CPA.

    • React: The contents are mixed and aerated to promote microbial degradation of the organic matter and 4-CPA.

    • Settle: Aeration and mixing are stopped to allow the sludge to settle.

    • Decant: The treated supernatant is discharged from the reactor.

    • Idle: The reactor waits for the next cycle to begin.

  • Monitoring and Sampling:

    • During the react phase, take samples at regular intervals to monitor the concentrations of 4-CPA, COD, and biomass (as Mixed Liquor Suspended Solids - MLSS).

    • Analyze the influent and effluent of each cycle to determine the overall removal efficiency.

  • Data Analysis:

    • Calculate the removal efficiency of 4-CPA and COD per cycle.

    • Determine the specific degradation rate of 4-CPA by the biomass.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key processes in the wastewater treatment of 4-CPA.

G cluster_AOP Advanced Oxidation Process (AOP) for 4-CPA Degradation 4-CPA 4-CPA Intermediates Chlorinated Intermediates 4-CPA->Intermediates Oxidation OH_radical Hydroxyl Radicals (•OH) OH_radical->Intermediates Mineralization Mineralization Products (CO₂, H₂O, Cl⁻) OH_radical->Mineralization Intermediates->Mineralization Further Oxidation

Caption: Generalized degradation pathway of 4-CPA via Advanced Oxidation Processes.

G cluster_workflow Experimental Workflow for Photocatalysis prep 1. Prepare 4-CPA Solution and Catalyst Suspension equil 2. Adsorption-Desorption Equilibrium (in dark) prep->equil react 3. UV Irradiation (Photocatalytic Reaction) equil->react sample 4. Periodic Sampling react->sample filter 5. Filtration of Samples sample->filter analysis 6. HPLC & TOC Analysis filter->analysis data 7. Data Analysis analysis->data

Caption: Experimental workflow for the photocatalytic degradation of 4-CPA.

G cluster_sbr Sequencing Batch Reactor (SBR) Cycle for Biological Treatment fill Fill Influent with 4-CPA react React Aeration & Mixing fill->react Anoxic/Aerobic Degradation settle Settle Biomass Settling react->settle Stop Aeration/Mixing decant Decant Effluent Discharge settle->decant Remove Supernatant idle Idle decant->idle idle->fill

Caption: Logical flow of a Sequencing Batch Reactor (SBR) cycle for 4-CPA treatment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chlorophenylacetic acid.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route.

  • Incomplete Hydrolysis: When synthesizing from 4-chlorobenzyl cyanide, the hydrolysis step may be incomplete. Ensure the reaction is allowed to proceed for a sufficient duration. For acid hydrolysis using sulfuric acid, reaction times can be up to 3 hours at temperatures between 130-150°C to ensure complete conversion[1]. For alkaline hydrolysis, refluxing for 24 hours may be necessary[2].

  • Suboptimal Temperature: Temperature control is crucial. For the hydrolysis of 4-chlorobenzyl cyanide, temperatures should be maintained between 90-150°C[1]. Lower temperatures can lead to a slow and incomplete reaction, while excessively high temperatures might promote side reactions and degradation of the product.

  • Impure Starting Materials: The purity of the starting materials, such as 4-chlorobenzyl cyanide, is critical. Impurities can interfere with the reaction and lead to the formation of byproducts, thus reducing the yield of the desired product.

  • Inefficient Purification: Product loss can occur during the workup and purification steps. Ensure proper pH adjustment during acidification to precipitate the product fully. Washing the crude product with cold water helps remove impurities without dissolving a significant amount of the product[3]. Recrystallization, while improving purity, can also lead to some loss of product.

Q2: The final product is discolored (e.g., yellow or brown). What causes this and how can I obtain a white crystalline product?

A2: Discoloration often indicates the presence of impurities.

  • Side Reactions: In the hydrolysis of nitriles, side reactions such as polymerization or coking can occur, especially at high temperatures with concentrated acids, leading to colored impurities[1].

  • Oxidation: The product or intermediates may be susceptible to oxidation.

  • Purification: To decolorize the product, recrystallization is a common method. Alternatively, treating a solution of the sodium salt of the acid with activated carbon can effectively remove colored impurities before re-acidification to precipitate the purified this compound[1].

Q3: I am having trouble with the purification of my crude product. What are the recommended methods?

A3: The purification strategy depends on the nature of the impurities.

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is important; a solvent that dissolves the product well at high temperatures but poorly at low temperatures is ideal.

  • Acid-Base Extraction: Since this compound is a carboxylic acid, it can be converted to its water-soluble salt by treatment with a base like potassium carbonate (K2CO3)[4]. This allows for the separation from non-acidic organic impurities. The aqueous layer can then be acidified to precipitate the pure acid[4].

  • Washing: Washing the crude product with water can help remove water-soluble impurities[1]. Using cold water minimizes the loss of the desired product[3].

Q4: What are the main side reactions to be aware of during the synthesis of this compound?

A4: The primary side reactions depend on the synthetic route.

  • From 4-chlorobenzyl cyanide hydrolysis: Incomplete hydrolysis can leave unreacted nitrile or the intermediate amide (4-chlorophenylacetamide) in the product mixture. High temperatures in the presence of strong acids can also lead to coking or polymerization[1].

  • Aromatic Chlorination: In some reactions, there is a possibility of further chlorination on the aromatic ring, although this is less common under the typical conditions for the main synthesis routes[5].

  • Formation of Mandelic Acid Derivatives: In some cases, hydrolysis of related compounds can lead to the formation of mandelic acid derivatives as impurities[6].

Data Presentation

The following tables summarize quantitative data for different synthesis methods and reaction parameters.

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Acid Hydrolysis 4-Chlorobenzyl cyanideSulfuric acid (30-70%), Water>95%[1]High yield, simple procedureRequires handling of corrosive concentrated acids, potential for side reactions at high temperatures[1]
Alkaline Hydrolysis 4-Chlorobenzyl cyanidePotassium hydroxide, 50% Ethanol (B145695)69.2%[2]Milder conditions than acid hydrolysisLonger reaction times (e.g., 24h reflux)[2], potentially lower yield
Willgerodt-Kindler 4-ChloroacetophenoneSulfur, Morpholine, Potassium hydroxide~69%[2]Utilizes a different, readily available starting materialMulti-step process, involves handling of sulfur and morpholine[2]

Table 2: Influence of Reaction Parameters on Acid Hydrolysis of 4-Chlorobenzyl Cyanide

Parameter Condition Effect on Yield/Purity Reference
Sulfuric Acid Concentration 30-70%Higher concentrations can increase reaction rate but also promote side reactions if not controlled.[1][1]
Temperature 90-150 °COptimal range for complete conversion. Temperatures below this range may lead to incomplete reaction.[1][1]
Reaction Time 1-3 hours (after addition)Sufficient time is needed to ensure the hydrolysis of both the nitrile and the intermediate amide.[1][1]

Experimental Protocols

Below are detailed methodologies for common synthesis routes.

Method 1: Acid Hydrolysis of 4-Chlorobenzyl Cyanide

This protocol is based on a high-yield industrial method[1].

Materials:

  • 4-Chlorobenzyl cyanide (99.0%)

  • Sulfuric acid (98%)

  • Water

Procedure:

  • In a suitable reaction vessel, prepare a 30-70% sulfuric acid solution by carefully adding 11.9 kg of 98% sulfuric acid to 8 kg of water.

  • Heat the sulfuric acid solution to 90-130°C.

  • Slowly add 13.0 kg of 99.0% p-chlorobenzyl cyanide to the heated acid solution.

  • After the addition is complete, maintain the reaction mixture at 130-150°C for 3 hours to ensure the reaction goes to completion. Monitor the reaction progress by a suitable method (e.g., GC) until the residual nitrile content is less than 0.2%.

  • After the reaction is complete, allow the mixture to cool and settle.

  • Add 10-15 kg of water to the reaction mixture and stir while cooling to induce crystallization.

  • Cool the mixture to 20-40°C and filter the resulting precipitate.

  • Wash the collected crude product with water (1-3 times).

  • Dry the wet product under vacuum at 90-100°C to obtain the final this compound.

Expected Yield: ~95.2%[1] Purity (GC): >99.9%[1]

Method 2: Alkaline Hydrolysis via Willgerodt-Kindler Reaction

This protocol starts from 4-chloroacetophenone[2].

Step 1: Synthesis of 1-(4-chlorophenyl)-2-morpholine ethylthione

  • This step involves the reaction of 4-chloroacetophenone with sulfur and morpholine, which is a standard Willgerodt-Kindler reaction. (Detailed protocol for this specific intermediate is not fully provided in the source).

Step 2: Hydrolysis to this compound

  • In a 200 mL three-necked flask, add 80 mL of 50% ethanol.

  • With magnetic stirring, add 8.5 g of 1-(4-chlorophenyl)-2-morpholine ethylthione.

  • Add 5.6 g (100 mmol) of potassium hydroxide.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and add 70 mL of water.

  • Adjust the pH to 7 with 6N hydrochloric acid. A yellow solid may precipitate; remove it by filtration.

  • Continue to adjust the pH of the filtrate to 2 with 6N hydrochloric acid to precipitate the product.

  • Filter the white solid product.

  • Wash the filter cake with water (2 x 30 mL).

  • Dry the product to obtain this compound.

Expected Yield: 69.2%[2]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

experimental_workflow start_end start_end process process decision decision output output start Start: Reagents reaction Synthesis Reaction (e.g., Hydrolysis) start->reaction workup Reaction Workup (Quenching, Neutralization) reaction->workup isolation Crude Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization/ Extraction) isolation->purification analysis Purity & Yield Analysis (GC, MP) purification->analysis analysis->purification  Rework final_product Final Product: This compound analysis->final_product  Meets Specs end End final_product->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield issue issue cause cause solution solution low_yield Low Yield incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn temp_issue Incorrect Temperature? low_yield->temp_issue purity_issue Impure Reagents? low_yield->purity_issue loss_issue Product Loss in Workup? low_yield->loss_issue increase_time Increase reaction time or reflux duration. incomplete_rxn->increase_time check_temp Verify and maintain optimal temperature (e.g., 90-150°C). temp_issue->check_temp check_reagents Use high-purity starting materials. purity_issue->check_reagents optimize_workup Optimize pH for precipitation; use cold solvents for washing. loss_issue->optimize_workup

Caption: Troubleshooting guide for low yield issues.

reaction_pathway reactant reactant intermediate intermediate product product side_product side_product start 4-Chlorobenzyl Cyanide amide 4-Chlorophenylacetamide (Intermediate) start->amide H2O, H+ or OH- side Polymerization/ Degradation Products start->side High Temp/ Conc. Acid acid This compound (Desired Product) amide->acid H2O, H+ or OH- amide->side High Temp/ Conc. Acid

Caption: Reaction pathway for the hydrolysis of 4-chlorobenzyl cyanide.

References

Technical Support Center: Overcoming Solubility Challenges with 4-Chlorophenylacetic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chlorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is sparingly soluble in water. Its solubility is significantly influenced by the pH of the solution due to its acidic nature, with a pKa of approximately 4.19.[1] At pH values below its pKa, the compound exists predominantly in its less soluble, protonated form. As the pH increases above the pKa, it deprotonates to form the more soluble carboxylate salt.

Q2: I am observing precipitation when I add my this compound stock solution (in an organic solvent) to my aqueous buffer. What is happening?

This is a common issue when diluting a concentrated stock of a poorly soluble compound into an aqueous medium. The organic solvent in your stock solution (e.g., DMSO, ethanol) can become sufficiently diluted in the aqueous buffer, causing the solubility of this compound to decrease and leading to precipitation. It is crucial to ensure the final concentration of the organic solvent in your aqueous solution is kept to a minimum, typically below 0.5%, to avoid such issues.

Q3: What are the recommended storage conditions for this compound solutions?

Stock solutions of this compound in organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability.[2] It is advisable to prepare fresh aqueous solutions daily for experiments. Avoid repeated freeze-thaw cycles of stock solutions to maintain the integrity of the compound.[2]

Troubleshooting Guides

Issue 1: Incomplete Dissolution in Aqueous Buffer

If you are struggling to dissolve this compound directly in your aqueous buffer, consider the following troubleshooting steps:

  • pH Adjustment: The most effective method to increase the aqueous solubility of this compound is by adjusting the pH of the solution.

  • Co-solvents: For applications where pH modification is not suitable, the use of co-solvents can enhance solubility.

  • Cyclodextrins: Encapsulation of this compound within cyclodextrins can significantly improve its aqueous solubility.

The following sections provide detailed protocols for each of these methods.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize the expected outcomes of different solubility enhancement techniques for this compound.

Table 1: pH-Dependent Aqueous Solubility of this compound (Estimated)

pHExpected SolubilityPredominant Species
2.0LowHA (protonated)
4.19 (pKa)ModerateHA ⇌ A⁻ + H⁺ (50% ionized)
6.0HighA⁻ (deprotonated)
7.4Very HighA⁻ (deprotonated)

Note: This table provides an estimated trend. Actual solubility values should be determined experimentally.

Table 2: Common Co-Solvent Systems for this compound

Co-Solvent SystemAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (14.66 mM)[2]Prepare a stock in DMSO first, then add other components sequentially.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (14.66 mM)[2]Utilizes a combination of co-solvent and cyclodextrin (B1172386).[2]

Experimental Protocols

Protocol 1: Enhancing Solubility via pH Adjustment

This protocol describes how to determine the optimal pH for dissolving this compound in an aqueous buffer.

Materials:

  • This compound

  • Deionized water or desired buffer

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a suspension of this compound in the desired aqueous buffer at a concentration slightly higher than the expected solubility.

  • Place the suspension on a stir plate and begin stirring.

  • Slowly add 0.1 M NaOH dropwise to the suspension while continuously monitoring the pH.

  • As the pH increases, the this compound will begin to dissolve.

  • Continue adding NaOH until the solution becomes clear, indicating complete dissolution.

  • Record the pH at which complete dissolution occurs.

  • If necessary, adjust the pH back to the desired experimental pH using 0.1 M HCl, being careful not to let the pH drop to a point where precipitation reoccurs.

Protocol 2: Solubilization using a Co-solvent System

This protocol provides a method for preparing a solution of this compound using a co-solvent system for in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a separate tube, for a 1 mL final volume, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix well.[2]

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 3: Inclusion Complexation with β-Cyclodextrins

This protocol outlines the preparation of a this compound solution using sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • SBE-β-CD

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a 1 mL final volume, take 900 µL of the 20% SBE-β-CD in saline solution.

  • To this, add 100 µL of the this compound DMSO stock solution.[2]

  • Mix the solution thoroughly until it becomes clear.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

Solubility_Troubleshooting_Workflow start Start: Incomplete Dissolution of this compound check_ph Is pH adjustment permissible for the experiment? start->check_ph adjust_ph Adjust pH above pKa (4.19) using dilute base (e.g., 0.1M NaOH) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent system compatible with the assay? check_ph->check_cosolvent No end_success End: Successful Dissolution adjust_ph->end_success use_cosolvent Prepare solution using a co-solvent system (e.g., DMSO/PEG300/Tween-80) check_cosolvent->use_cosolvent Yes check_cyclodextrin Is cyclodextrin complexation a viable option? check_cosolvent->check_cyclodextrin No use_cosolvent->end_success use_cyclodextrin Formulate with a cyclodextrin (e.g., SBE-β-CD) check_cyclodextrin->use_cyclodextrin Yes end_fail End: Re-evaluate experimental conditions or compound choice check_cyclodextrin->end_fail No use_cyclodextrin->end_success

Caption: A decision-making workflow for addressing solubility issues with this compound.

Aromatase Inhibition Signaling Pathway

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol, Estrone) Aromatase->Estrogens EstrogenReceptor Estrogen Receptor Estrogens->EstrogenReceptor CPA This compound CPA->Inhibition Inhibition->Aromatase GeneExpression Gene Expression & Cell Proliferation EstrogenReceptor->GeneExpression

Caption: The inhibitory effect of this compound on the aromatase-mediated synthesis of estrogens.[3][4]

References

Technical Support Center: Optimizing HPLC Separation of 4-Chlorophenylacetic Acid and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 4-Chlorophenylacetic acid (4-CPA) and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing 1. Secondary interactions with residual silanols on the column: 4-CPA is an acidic compound and can interact with the silica (B1680970) backbone of the column. 2. Inappropriate mobile phase pH: If the pH is not low enough, the acidic analyte may be partially ionized, leading to tailing. 3. Column contamination: Buildup of sample matrix components on the column frit or packing material.1. Use a base-deactivated column or an end-capped column. 2. Lower the mobile phase pH: Use a buffer to maintain a pH at least 2 units below the pKa of 4-CPA (~3.56). A pH of 2.5-3.0 is often effective.[1] 3. Flush the column with a strong solvent: Use a wash sequence like water, methanol, acetonitrile (B52724), and isopropanol.
Peak Fronting 1. Sample overload: Injecting too much sample can saturate the column. 2. Sample solvent stronger than the mobile phase: Dissolving the sample in a solvent with a higher elution strength than the mobile phase can cause the peak to front.1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent.
Poor Resolution 1. Inadequate mobile phase composition: The organic-to-aqueous ratio may not be optimal for separating the parent compound and its more polar metabolites. 2. Incorrect column chemistry: The stationary phase may not provide sufficient selectivity. 3. Low column efficiency: An old or poorly packed column can lead to broad peaks and poor resolution.1. Optimize the gradient or isocratic mobile phase composition: Start with a lower percentage of organic solvent to retain polar metabolites and gradually increase it to elute the parent compound. 2. Try a different column: A phenyl-hexyl or a polar-embedded group (PEG) column might offer different selectivity compared to a standard C18 column. Mixed-mode columns can also be effective.[2] 3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation: Small variations in pH or solvent composition can affect the retention of ionizable compounds. 2. Fluctuations in column temperature: Temperature affects solvent viscosity and analyte interaction with the stationary phase. 3. Column degradation: Over time, the stationary phase can degrade, especially at extreme pH values.1. Prepare fresh mobile phase daily and use a calibrated pH meter. A change of as little as 0.1 pH units can significantly shift retention times.[1] 2. Use a column oven to maintain a consistent temperature. 3. Use a column with a wider pH stability range if operating at low or high pH.
Ghost Peaks 1. Contamination in the mobile phase or HPLC system. 2. Late eluting compounds from a previous injection. 1. Use HPLC-grade solvents and freshly prepared mobile phase. 2. Implement a sufficient column wash step at the end of each run to elute all components.

Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound in mammalian systems?

A1: While a definitive list can be species-dependent, the metabolism of chlorinated aromatic compounds typically involves hydroxylation of the aromatic ring followed by conjugation. Therefore, expected metabolites of this compound could include hydroxylated derivatives (e.g., 4-Chloro-3-hydroxyphenylacetic acid) and their subsequent glucuronide or sulfate (B86663) conjugates.

Q2: What is the recommended starting mobile phase for separating 4-CPA and its metabolites?

A2: A good starting point for a reversed-phase HPLC method is a gradient elution using a C18 column. The mobile phase can consist of:

  • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate (B84403) buffer to maintain a pH of 2.5-3.0). Using a buffer is crucial for reproducible retention times of acidic analytes.[1]

  • Solvent B: Acetonitrile or methanol. A typical gradient might start at 10-20% B and increase to 80-90% B over 15-20 minutes.

Q3: What type of HPLC column is best suited for this separation?

A3: A standard C18 column is a good first choice for separating the hydrophobic parent compound from its more polar metabolites. For improved peak shape of the acidic analytes, a base-deactivated or end-capped C18 column is recommended. If resolution is challenging, a phenyl-hexyl column can provide alternative selectivity due to pi-pi interactions with the aromatic ring. Mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can also be very effective for separating acidic compounds.[2]

Q4: What is the optimal detection wavelength for this compound and its metabolites?

A4: this compound has a UV absorbance maximum around 225-230 nm. This wavelength should also provide good sensitivity for its aromatic metabolites. A photodiode array (PDA) detector is useful for method development to examine the full UV spectrum of each peak and confirm peak purity.

Q5: How can I improve the retention of the polar metabolites?

A5: To increase the retention of polar, early-eluting metabolites, you can:

  • Decrease the initial percentage of the organic solvent (Solvent B) in your gradient.

  • Use a less hydrophobic stationary phase , such as a C8 or a polar-embedded column.

  • If using ion-pair chromatography, select an appropriate ion-pairing reagent. However, this can complicate method development and is often not the first choice.

Experimental Protocol: HPLC Analysis of this compound and its Metabolites

This protocol provides a general framework for the analysis. It should be optimized for your specific application and instrumentation.

1. Sample Preparation

  • Plasma/Serum: Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of plasma or serum. Vortex and centrifuge. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • Urine: Dilute the urine sample (e.g., 1:1 or 1:4) with the initial mobile phase and filter through a 0.22 µm syringe filter.

2. HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B 2-15 min: 10% to 80% B 15-18 min: 80% B 18.1-22 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 228 nm

3. Data Analysis

  • Identify peaks by comparing retention times with those of authentic standards.

  • Quantify the analytes using a calibration curve prepared with standards of known concentrations.

Quantitative Data Summary

The following table provides hypothetical, yet representative, retention times for 4-CPA and its potential metabolites under the conditions described in the experimental protocol. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundExpected Retention Time (min)
4-Chloro-3-hydroxyphenylacetic acid glucuronide4.5
4-Chloro-3-hydroxyphenylacetic acid8.2
This compound (4-CPA)12.5

Visualizations

TroubleshootingWorkflow start Chromatographic Issue (e.g., Peak Tailing, Poor Resolution) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) start->check_mobile_phase check_column Evaluate Column (Age, Performance, Chemistry) start->check_column check_method_params Review Method Parameters (Gradient, Temperature, Flow Rate) start->check_method_params adjust_ph Adjust Mobile Phase pH (Lower for acidic analytes) check_mobile_phase->adjust_ph Incorrect pH replace_column Replace Column check_column->replace_column Poor Performance optimize_gradient Optimize Gradient Profile check_method_params->optimize_gradient Suboptimal Separation problem_solved Problem Solved adjust_ph->problem_solved optimize_gradient->problem_solved replace_column->problem_solved ExperimentalWorkflow sample_prep Sample Preparation (e.g., Protein Precipitation, Dilution) hplc_analysis HPLC Analysis (Gradient Elution on C18 Column) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 228 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration and Quantification) data_acquisition->data_processing results Results (Concentrations of 4-CPA and Metabolites) data_processing->results

References

Technical Support Center: 4-Chlorophenylacetic Acid (4-CPA) Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorophenylacetic acid (4-CPA) in solution. The information provided is designed to help prevent photodegradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My 4-CPA solution is showing signs of degradation after exposure to light. What is happening?

A1: this compound is susceptible to photodegradation, a process where light energy initiates chemical reactions that alter its molecular structure. This can lead to a loss of potency, the formation of impurities, and potentially a change in the physical properties of your solution (e.g., color). The primary mechanism is believed to involve the generation of reactive species, such as hydroxyl radicals, which can attack the 4-CPA molecule.

Q2: What are the likely degradation products of 4-CPA upon light exposure?

A2: While a definitive pathway for 4-CPA is not extensively documented, based on studies of similar chlorinated phenolic compounds, the degradation is expected to proceed via hydroxylation and dechlorination.[1][2] A probable primary degradation product is 4-chlorophenol, formed by the cleavage of the acetic acid side-chain.[1] Further degradation could lead to the formation of hydroxylated intermediates like hydroquinone (B1673460) and ultimately mineralization to CO2 and water with prolonged exposure, especially in the presence of a photocatalyst.

Q3: How does pH affect the photodegradation of my 4-CPA solution?

A3: The pH of your solution can significantly influence the rate of photodegradation. For many chlorinated aromatic compounds, degradation is accelerated in acidic conditions.[3][4] It is crucial to control and monitor the pH of your 4-CPA solutions during experiments where they are exposed to light.

Q4: What are some general strategies to prevent the photodegradation of 4-CPA in solution?

A4: To minimize photodegradation, consider the following:

  • Light Protection: The most straightforward method is to protect the solution from light. Use amber-colored glassware or wrap your containers in aluminum foil.[5]

  • Solvent Choice: The solvent system can influence stability. While specific data for 4-CPA is limited, polar protic solvents may facilitate degradation. Consider using less reactive solvents if your experimental design allows.

  • Use of Stabilizers: Incorporating antioxidants or UV absorbers into your formulation can help mitigate photodegradation. Antioxidants work by scavenging free radicals that initiate degradation.[6][7]

  • Temperature Control: While the primary driver is light, elevated temperatures can sometimes accelerate secondary degradation reactions. Maintain your solutions at a controlled, cool temperature.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC/UPLC chromatogram after light exposure. Formation of photodegradation products.1. Confirm the identity of new peaks using LC-MS or other mass spectrometry techniques. 2. Implement light-protective measures (amber vials, foil wrapping). 3. Re-evaluate your analytical method to ensure it is "stability-indicating" and can resolve the parent compound from its degradants.
Loss of 4-CPA concentration (assay value) over a short period. Rapid photodegradation.1. Immediately protect all stock and working solutions from light. 2. Prepare solutions fresh and use them promptly. 3. Consider performing a forced degradation study to understand the rate and extent of degradation under your specific laboratory conditions.
Solution changes color (e.g., turns yellow/brown) upon light exposure. Formation of chromophoric degradation products.1. This is a visual indicator of significant degradation. Discard the solution. 2. Review your experimental setup to identify and eliminate all sources of unnecessary light exposure. 3. If light exposure is a necessary part of your experiment, consider the addition of a photostabilizer.
Inconsistent results between experiments. Variable light exposure between experimental runs.1. Standardize your experimental setup to ensure consistent light conditions. 2. Work in a controlled lighting environment (e.g., under yellow light, away from direct sunlight). 3. Always include a "dark control" sample that is handled identically but protected from light to quantify the effect of light exposure.

Data on Factors Influencing Degradation

The following tables summarize general quantitative data on factors that can influence the photodegradation of chlorinated aromatic compounds, providing a basis for experimental design with 4-CPA.

Table 1: Effect of pH on Photodegradation Rate of Related Compounds

CompoundpHRelative Degradation RateReference
MCPA3.8High[3]
4-Nitrophenol3High[8]
Diclofenac4High[9]

Note: Data is for structurally related compounds and indicates that acidic pH often enhances photodegradation.

Table 2: General Conditions for Forced Degradation Studies (ICH Q1B)

Stress ConditionTypical Exposure LevelPurpose
Photolytic Overall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²To assess light sensitivity and identify photodegradants.
Acid Hydrolysis 0.1 M HCl at room temperature or elevated (e.g., 60 °C)To evaluate stability in acidic conditions.
Base Hydrolysis 0.1 M NaOH at room temperatureTo evaluate stability in alkaline conditions.
Oxidative 3% H₂O₂ at room temperatureTo assess susceptibility to oxidation.
Thermal Elevated temperature (e.g., 60-80 °C)To evaluate thermal stability.

These are general guidelines; the goal is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.[10]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of 4-CPA in Solution

Objective: To intentionally degrade 4-CPA under controlled light exposure to identify potential degradation products and test the stability-indicating properties of an analytical method.

Materials:

  • This compound (4-CPA)

  • HPLC-grade methanol (B129727) and water

  • Volumetric flasks

  • Clear and amber glass vials

  • Photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white fluorescent/near-UV lamp combination).

  • Validated HPLC-UV system.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-CPA in methanol.

  • Sample Preparation:

    • Test Sample: Dilute the stock solution with a 50:50 methanol:water mixture to a final concentration of 0.1 mg/mL in a clear glass vial.

    • Dark Control: Prepare an identical sample but wrap the clear vial completely in aluminum foil.

  • Exposure: Place both the test sample and the dark control in the photostability chamber. Expose the samples to light conditions as specified in ICH Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5]

  • Time-Point Analysis: Withdraw aliquots from both vials at predetermined time points (e.g., 0, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Analyze the withdrawn samples immediately using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for 4-CPA and its Photodegradants

Objective: To separate and quantify 4-CPA in the presence of its potential photodegradation products.

Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the parent compound and expected degradants have significant absorbance (e.g., 225 nm, based on the UV spectrum of related compounds).

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of 4-CPA in the mobile phase.

  • Sample Analysis: Inject the samples from the forced degradation study (Protocol 1).

  • Data Analysis:

    • Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of 4-CPA.

    • Calculate the percentage degradation of 4-CPA at each time point relative to the dark control.

    • Assess the peak purity of the 4-CPA peak to ensure no co-elution with degradation products.

Visualizations

Photodegradation_Pathway 4-CPA 4-CPA Excited_State 4-CPA* (Excited State) 4-CPA->Excited_State Light (hν) Radical_Attack Hydroxyl Radical (•OH) Attack Excited_State->Radical_Attack Intermediate_1 Hydroxylated Intermediate Radical_Attack->Intermediate_1 Product_1 4-Chlorophenol Intermediate_1->Product_1 Side-chain cleavage Further_Degradation Further Oxidation & Dechlorination Product_1->Further_Degradation Mineralization CO2 + H2O + Cl- Further_Degradation->Mineralization

Caption: Probable photodegradation pathway of this compound (4-CPA).

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare 4-CPA Stock Solution prep_test Prepare Test Sample (Clear Vial) prep_stock->prep_test prep_control Prepare Dark Control (Wrapped Vial) prep_stock->prep_control expose Expose in Photostability Chamber (ICH Q1B) prep_test->expose prep_control->expose sampling Withdraw Samples at Time Points expose->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Calculate % Degradation & Assess Peak Purity hplc->data

Caption: Workflow for a forced photodegradation study of 4-CPA.

Troubleshooting_Logic start Inconsistent Experimental Results? check_light Is the solution protected from ambient light? start->check_light check_control Is a dark control included in each experiment? check_light->check_control Yes solution_protect Implement light protection (amber vials, foil). check_light->solution_protect No check_freshness Are solutions prepared fresh daily? check_control->check_freshness Yes solution_control Incorporate a dark control to quantify light effect. check_control->solution_control No solution_freshness Prepare fresh solutions before each experiment. check_freshness->solution_freshness No end_node Results should improve. check_freshness->end_node Yes solution_protect->end_node solution_control->end_node solution_freshness->end_node

Caption: Troubleshooting logic for inconsistent results with 4-CPA solutions.

References

Identifying and minimizing impurities in 4-Chlorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis, purification, and analysis of 4-Chlorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

The most prevalent methods for synthesizing this compound include the hydrolysis of a corresponding chlorophenylacetonitrile (such as p-chlorobenzyl cyanide) in an acid solution, and the "oxo synthesis" method, which involves the reaction of a substituted benzyl (B1604629) chloride with carbon monoxide under catalytic conditions.[1]

Q2: What are the typical impurities encountered during the synthesis of this compound?

Impurities can arise from various sources and are broadly classified as organic, inorganic, or residual solvents.[2][3]

  • Organic Impurities: These include unreacted starting materials (e.g., p-chlorobenzyl cyanide), intermediates, and by-products from side reactions.[1] Isomeric impurities, such as o-chlorophenylacetic acid or m-chlorophenylacetic acid, may also be present if the starting materials are not isomerically pure.[1]

  • Inorganic Impurities: These can include reagents, catalysts, or inorganic salts that originate from the manufacturing process.[3]

  • Residual Solvents: Solvents used during the synthesis or purification, such as methylene (B1212753) chloride, acetonitrile (B52724), or ether, may remain in the final product.[3][4]

Q3: Which analytical techniques are recommended for purity assessment and impurity identification?

A combination of chromatographic and spectroscopic methods is essential for a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and detecting non-volatile organic impurities.[3][5][6]

  • Gas Chromatography (GC): GC is ideal for identifying and quantifying volatile organic compounds, particularly residual solvents.[3][6]

  • Mass Spectrometry (MS): Often coupled with HPLC or GC (LC-MS, GC-MS), MS provides molecular weight and structural information, which is crucial for identifying unknown impurities.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the final product and elucidating the structure of unknown impurities.[3][4][6]

  • Melting Point Determination: A simple and rapid method to assess purity. Pure compounds have a sharp melting point, whereas impurities typically cause a depression and broadening of the melting range.[6][8]

Q4: What are the general strategies for minimizing impurities?

Minimizing impurities involves a multi-faceted approach:

  • High-Purity Starting Materials: Using raw materials with low levels of isomeric or other contaminants is critical.

  • Reaction Optimization: Fine-tuning reaction conditions (temperature, time, stoichiometry) can prevent the formation of by-products. Continuous monitoring of the reaction's progress is recommended.[1]

  • Effective Purification: Crude products should undergo robust purification. Common methods include recrystallization, distillation, or treatment with activated carbon to remove impurities.[1]

Troubleshooting Guide

Issue 1: The final product has a low melting point and/or a broad melting range.

Possible CauseRecommended Action
Presence of Impurities This is the most common cause. Impurities disrupt the crystal lattice of the pure compound.[6]
Solution: Analyze the product using HPLC or GC to identify and quantify impurities. Perform further purification steps, such as recrystallization, to remove the contaminants.
Residual Solvent Trapped solvent can lower the melting point.
Solution: Dry the product under a high vacuum for an extended period. Use GC with a headspace sampler to confirm the removal of residual solvents.

Issue 2: The HPLC chromatogram shows multiple unexpected peaks.

Possible CauseRecommended Action
Incomplete Reaction A peak corresponding to the starting material is observed.
Solution: Monitor the reaction more closely (e.g., with TLC or in-process HPLC) to ensure it goes to completion. Consider extending the reaction time or adjusting the temperature.
By-product Formation Side reactions may have occurred, leading to new, undesired compounds.
Solution: Isolate the impurity using preparative HPLC. Identify its structure using LC-MS and/or NMR. Once identified, modify reaction conditions (e.g., temperature, reagent stoichiometry, catalyst) to suppress its formation.
Degradation of Product The product may be unstable under the work-up, purification, or storage conditions.
Solution: Review the stability of this compound under the conditions used. Consider milder purification techniques and store the final product in a cool, dry, and dark place.[8]

Issue 3: The overall yield is consistently low.

Possible CauseRecommended Action
Sub-optimal Reaction Conditions The reaction may not be proceeding efficiently.
Solution: Perform a systematic optimization of reaction parameters, including temperature, concentration, and catalyst loading.
Losses During Work-up Significant amounts of product may be lost during extraction or washing steps.
Solution: Optimize the pH for aqueous extractions to ensure the carboxylic acid is in the desired phase (ionized for aqueous extraction, neutral for organic extraction). Minimize the number of transfer steps.
Poor Recrystallization Technique The chosen solvent may be too good, or too much may have been used, leading to high product loss in the mother liquor.
Solution: Carefully select a recrystallization solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.

Data Presentation

Table 1: Typical Product Specifications for this compound

ParameterSpecification
Appearance White to off-white crystalline compound[8]
Assay (Purity) ≥ 98%[8]
Melting Point 102 - 105°C[8]
Solubility (10% in Methanol) Clear, slightly pale yellow solution[8]
Molecular Formula C₈H₇ClO₂
Molecular Weight 170.60 g/mol [8]

Table 2: Comparison of Key Analytical Techniques for Impurity Profiling

TechniquePrimary UseAdvantagesLimitations
HPLC Quantifying purity and non-volatile impurities.[5][6]High sensitivity, accuracy, and suitability for complex mixtures.[6]Requires expensive equipment and trained operators.[6]
GC Analyzing volatile impurities (e.g., residual solvents).[3][6]Rapid analysis and excellent separation for volatile compounds.[6]Not suitable for non-volatile or thermally labile compounds.
LC-MS Identifying unknown impurities.[2][3]Combines separation with mass analysis for structural information.Higher cost and complexity compared to HPLC-UV.
NMR Structural elucidation of the product and impurities.[3][6]Provides definitive structural information.Relatively expensive, time-consuming, and requires a larger sample amount.[6]
Melting Point Quick assessment of overall purity.[6]Simple, fast, and inexpensive.Not specific; some impurities may not significantly affect the melting point.[6]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of p-Chlorobenzyl Cyanide

This protocol is based on the general method of hydrolyzing a nitrile in an acidic medium.[1]

  • Preparation: In a suitable reaction vessel, prepare a 30-70% sulfuric acid solution by carefully adding concentrated sulfuric acid to water.

  • Reaction: Heat the acid solution to 90-150°C. Slowly and continuously add p-chlorobenzyl cyanide to the hot acid solution.

  • Monitoring: After the addition is complete, maintain the temperature and allow the reaction to reflux. Monitor the reaction progress by sampling the mixture and analyzing for residual nitrile content using GC or HPLC. The reaction is considered complete when the residual nitrile is less than 0.2%.[1]

  • Work-up: Stop the heating and allow the mixture to cool and settle. The reaction mixture will separate into layers. Remove the lower acid/salt layer.

  • Crystallization: Add water to the upper oil layer (crude this compound) and stir while cooling to 20-40°C to induce crystallization.[1]

  • Isolation: Collect the precipitated crystals by suction filtration.

  • Washing & Drying: Wash the collected crude acid with water 1-3 times. Dry the purified product, for instance, by vacuum hydro-extraction at 90-100°C to obtain the final product.[1]

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a general framework for analyzing the purity of this compound. Method validation according to ICH guidelines is required for use in a regulated environment.[5]

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with an acid modifier like phosphoric acid or acetic acid to adjust the pH to 3.0. Filter through a 0.45 µm membrane filter.[5][9]

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable diluent.[5]

  • Sample Solution Preparation: Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the same diluent used for the standard.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]

Visualizations

cluster_synthesis Synthesis Phase cluster_purification Purification Phase cluster_analysis Quality Control start Starting Materials (e.g., p-chlorobenzyl cyanide) reaction Chemical Reaction (e.g., Acid Hydrolysis) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purify Purification (e.g., Recrystallization) crude->purify dry Drying (Vacuum Oven) purify->dry final Final Product dry->final qc Purity & Impurity Analysis (HPLC, GC, NMR) final->qc

Caption: General workflow for the synthesis and purification of this compound.

start Product Fails Purity Specification identify 1. Identify Impurity (LC-MS, GC-MS, NMR) start->identify source 2. Determine Source of Impurity identify->source sm Starting Material (e.g., Isomers) source->sm Is it from raw materials? reaction Side Reaction (By-product) source->reaction Is it a by-product? process Process-Related (Residual Solvent, Reagent) source->process Is it from processing? action_sm Action: Source purer starting material sm->action_sm action_reaction Action: Optimize reaction conditions (Temp, Time, Stoichiometry) reaction->action_reaction action_process Action: Improve purification & drying steps process->action_process

Caption: Logical workflow for troubleshooting impurity issues in synthesis.

cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., ACN/H₂O/Acid) p2 Prepare Reference Standard Solution a1 Inject Samples into HPLC System p3 Prepare Synthesized Sample Solution p3->a1 a2 Acquire Chromatographic Data (UV Detector) a1->a2 d1 Integrate Peak Areas in Chromatogram a2->d1 d2 Calculate Purity (% Area) d1->d2

Caption: Experimental workflow for HPLC purity analysis.

References

Stability testing of 4-Chlorophenylacetic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of 4-Chlorophenylacetic acid under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry place, in tightly sealed containers, and protected from light.[1] It is crucial to keep it away from incompatible substances such as strong oxidizing agents and strong bases.[1]

Q2: Is this compound stable under normal storage conditions?

A2: Yes, this compound is considered stable under recommended storage conditions.[2] However, long-term stability can be affected by factors such as temperature, humidity, and light exposure.

Q3: What are the potential degradation pathways for this compound?

A3: this compound can degrade through several pathways, including:

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the molecule, especially when in solution.[1]

  • Hydrolysis: Although generally stable, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause hydrolysis.

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.

  • Thermal Degradation: At high temperatures, the compound may decompose. Combustion can produce hazardous gases like carbon monoxide, carbon dioxide, and hydrogen chloride.[2]

Q4: What are some of the expected degradation products of this compound?

A4: Based on studies of similar compounds and general chemical principles, potential degradation products could include 4-chlorobenzaldehyde, 4-chlorobenzoic acid, and through hydroxylation of the aromatic ring, various isomers of chlorohydroxyphenylacetic acid.[1]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Unexpected peaks in chromatogram during analysis. Sample degradation due to improper storage or handling.1. Verify the storage conditions (temperature, humidity, light exposure) of the sample. 2. Prepare fresh samples and re-analyze. 3. Ensure the purity of the reference standard.
Loss of assay value over time. Instability of the compound under the current storage conditions.1. Review the storage conditions and ensure they align with the recommendations (cool, dry, protected from light). 2. Conduct a forced degradation study to understand the compound's stability profile under various stress conditions.
Discoloration or change in physical appearance of the powder. Exposure to light or incompatible substances. Significant degradation may have occurred.1. Do not use the material for experiments. 2. Review handling and storage procedures to prevent future occurrences. 3. Characterize the discolored material to identify degradation products if necessary.
Inconsistent results in stability studies. Variability in experimental conditions. Issues with the analytical method.1. Ensure that all experimental parameters (temperature, humidity, light intensity) are tightly controlled and monitored. 2. Validate the stability-indicating analytical method for specificity, linearity, accuracy, and precision.

Experimental Protocols

A comprehensive stability testing program for this compound should involve forced degradation studies to understand its intrinsic stability and to develop a stability-indicating analytical method.

1. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[3][4]

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

    • Add an equal volume of 0.1 M HCl.

    • Store the solution at 60°C for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH instead of HCl.

    • Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for a specified period.

    • Withdraw samples at various time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

    • Withdraw samples at specified time intervals.

    • Dissolve the samples in a suitable solvent for analysis.

  • Photostability:

    • Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Maintain a control sample in the dark under the same temperature conditions.

    • Analyze the samples at appropriate time intervals.

2. Stability-Indicating UPLC-UV Method

A validated stability-indicating method is crucial for separating and quantifying this compound from its degradation products. The following is a proposed method based on common practices for similar compounds.

  • Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A, 5% B

    • 1-8 min: Gradient to 5% A, 95% B

    • 8-9 min: Hold at 5% A, 95% B

    • 9-10 min: Return to 95% A, 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 2 µL.

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following tables present illustrative stability data for this compound under various storage conditions. This data is hypothetical and intended to demonstrate how results from a stability study would be presented. Actual results may vary.

Table 1: Stability of this compound (Solid State) at 40°C

Time (Months)% Assay (40°C / 75% RH)% Total Degradation Products (40°C / 75% RH)Appearance (40°C / 75% RH)
099.8< 0.1White crystalline powder
199.50.3White crystalline powder
398.90.9Off-white powder
697.82.0Slightly yellow powder

Table 2: Stability of this compound (Aqueous Solution, 1 mg/mL) under Forced Degradation

Stress ConditionTime (hours)% Assay Remaining% Major Degradation Product
0.1 M HCl at 60°C2495.24.1
0.1 M NaOH at 60°C2488.59.8
3% H₂O₂ at RT2492.16.5
Photostability (ICH)2496.82.7

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_setup 1. Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation prep_sample Prepare Samples (Solid & Solution) acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photostability prep_sample->photo prep_method Develop & Validate Stability-Indicating Method analysis Analyze Samples by UPLC-UV prep_method->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis eval_assay Determine Assay & Impurity Profile analysis->eval_assay eval_pathway Identify Degradation Pathways eval_assay->eval_pathway eval_report Generate Stability Report eval_pathway->eval_report

Caption: Workflow for conducting stability testing of this compound.

Logical Relationship of Stability Factors

Stability_Factors cluster_factors Environmental Factors cluster_degradation Degradation Pathways substance This compound (Intrinsic Stability) Hydrolysis Hydrolysis substance->Hydrolysis Oxidation Oxidation substance->Oxidation Photolysis Photolysis substance->Photolysis Thermolysis Thermolysis substance->Thermolysis Temperature Temperature Temperature->Hydrolysis Temperature->Thermolysis Humidity Humidity Humidity->Hydrolysis Light Light Light->Photolysis

References

Technical Support Center: Method Validation for 4-Chlorophenylacetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Chlorophenylacetic acid in complex biological matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process, from sample preparation to final analysis.

Sample Preparation

Q1: What are the most common issues during the extraction of this compound from plasma or urine?

A1: The most frequent challenges include low recovery, high matrix effects, and poor reproducibility. Low recovery can result from incomplete extraction from the matrix, analyte degradation, or irreversible adsorption to labware. High matrix effects, particularly ion suppression in LC-MS/MS, are often caused by co-eluting endogenous components like phospholipids (B1166683) from plasma or salts from urine.[1][2] Reproducibility issues often stem from inconsistencies in sample handling and extraction procedures.[3]

Q2: I am experiencing low recovery of this compound. How can I improve it?

A2: To improve recovery, consider the following:

  • pH Adjustment: this compound is an acidic compound. Adjusting the sample pH to be at least 2 units below its pKa (approximately 4.2) will ensure it is in its neutral, non-ionized form, which is more readily extracted by organic solvents in liquid-liquid extraction (LLE) or retained on reversed-phase solid-phase extraction (SPE) sorbents.

  • Solvent Selection (LLE): Ensure the chosen organic solvent (e.g., ethyl acetate (B1210297), methyl tert-butyl ether) has adequate polarity to extract the analyte but is immiscible with the aqueous sample. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.[4]

  • Sorbent Selection (SPE): For reversed-phase SPE, ensure the sorbent is properly conditioned and that the sample is loaded under acidic conditions to maximize retention. For elution, use a solvent strong enough to desorb the analyte, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of base (e.g., ammonium (B1175870) hydroxide) to ionize the acid and facilitate its release.

  • Preventing Adsorption: Silanize glassware to prevent adsorption of the acidic analyte to active sites on the glass surface.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Minimizing matrix effects is crucial for accurate quantification.[5] Strategies include:

  • Improved Sample Cleanup: Employ a more rigorous sample preparation method. For instance, if you are using protein precipitation, which is known for leaving significant matrix components,[6] consider switching to SPE or LLE for a cleaner extract.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a phenyl-hexyl column instead of a standard C18), or modifying the mobile phase pH.[1]

  • Dilution: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[7]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will experience the same ionization suppression or enhancement as the analyte.[7]

Chromatography

Q4: I am observing peak tailing for this compound in my HPLC chromatogram. What is the cause and how can I fix it?

A4: Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.[8][9]

  • Cause: The primary cause is often secondary interactions between the acidic analyte and residual, un-endcapped silanol (B1196071) groups on the silica-based stationary phase. These silanols can be ionized at higher pH values, leading to strong, undesirable interactions with the analyte.[10][11]

  • Solution:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound (pKa ~4.2). A pH of 2.5-3.0, using an additive like formic acid or phosphoric acid, will ensure both the analyte and the silanol groups are in their neutral forms, minimizing secondary interactions.[8][12]

    • Use a Modern, End-capped Column: Employ a high-purity, base-deactivated, or end-capped column specifically designed to minimize residual silanol activity.[9]

    • Check for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, causing peak distortion. Use a guard column and/or flush the column with a strong solvent.[8]

Q5: My retention times are shifting between injections. What should I investigate?

A5: Retention time variability can compromise data quality. Check the following:

  • Mobile Phase Preparation: Inconsistent mobile phase composition, especially the pH, can cause significant shifts for ionizable compounds like this compound. A change of just 0.1 pH unit can lead to noticeable retention time shifts.[13] Ensure the mobile phase is accurately prepared and well-mixed. Use a buffer if necessary to maintain a stable pH.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Inadequate equilibration can lead to drifting retention times, particularly at the beginning of a sequence.[13]

  • Temperature Control: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.[13]

  • HPLC System Issues: Check for leaks in the pump, injector, or fittings. Ensure the pump is delivering a consistent flow rate.

Detection (LC-MS/MS)

Q6: I am experiencing ion suppression for this compound. How can I troubleshoot this?

A6: Ion suppression is a form of matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte in the mass spectrometer source.

  • Qualitative Assessment (Post-Column Infusion): Infuse a constant concentration of this compound into the MS source post-column while injecting an extracted blank matrix sample. A dip in the analyte's signal at its expected retention time indicates the presence of co-eluting, suppressing agents.[2]

  • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of the analyte spiked into a blank extracted matrix with the peak area of the analyte in a neat solvent at the same concentration. A significantly lower response in the matrix indicates suppression.[1]

  • Mitigation Strategies: Refer to the strategies outlined in Q3 (Improved Sample Cleanup, Chromatographic Separation, Dilution, and use of a SIL-IS).

Q7: How do I address issues with the stability of this compound in the biological matrix?

A7: Analyte stability is a critical validation parameter.[14]

  • Evaluation: Stability should be assessed under various conditions that mimic the sample lifecycle:

    • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles (typically 3 cycles).

    • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a duration that reflects the expected sample processing time.

    • Long-Term Stability: Determine stability in the matrix when stored frozen (-20°C or -80°C) for the expected duration of sample storage.[15][16]

    • Post-Preparative Stability: Check the stability of the processed samples in the autosampler.

  • Troubleshooting Instability: If instability is observed, potential solutions include:

    • pH Control: Adding buffers or acid/base to the matrix upon collection can stabilize pH-labile compounds.

    • Temperature Control: Keep samples on ice during processing and store them at lower temperatures (e.g., -80°C instead of -20°C).

    • Addition of Stabilizers: For compounds susceptible to enzymatic degradation, enzyme inhibitors can be added at the time of sample collection.[17]

Quantitative Data Summary

The following table summarizes typical method validation parameters for the analysis of a structurally similar compound, 4-chlorophenoxyacetic acid, in a complex matrix (strawberry) using LC-MS/MS. These values can serve as a benchmark when developing a method for this compound.

ParameterMethodMatrixResultReference
Linearity (R²) LC-MS/MSStrawberry> 0.999[18]
Accuracy (Recovery) LC-MS/MSStrawberry85.3% - 95.4%[18]
Precision (Intra-day RSD) LC-MS/MSStrawberry1.1% - 6.9%[18]
Precision (Inter-day RSD) LC-MS/MSStrawberry2.0% - 8.7%[18]
Limit of Quantification (LOQ) LC-MS/MSStrawberry0.015 mg/kg[18]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general procedure for extracting an acidic compound like this compound from plasma using a reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 500 µL of 2% formic acid in water.

    • Vortex for 30 seconds to mix and precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol, followed by 1 mL of water.

    • Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Elute the analyte by passing 1 mL of 5% ammonium hydroxide (B78521) in methanol through the cartridge.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Urine

This protocol outlines a general LLE procedure for this compound from a urine matrix.

  • Sample Pre-treatment:

    • To 1 mL of urine in a glass tube, add an internal standard.

    • Acidify the sample by adding 100 µL of 6M HCl to bring the pH to ~2.

    • Vortex for 10 seconds.

  • Extraction:

    • Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane/isoamyl alcohol 98:2 v/v).

    • Cap the tube and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Phase Separation:

    • Carefully transfer the upper organic layer to a clean glass tube, avoiding the aqueous layer and any interfacial precipitate.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS or HPLC-UV analysis.

Visualizations

Method_Validation_Workflow Method Validation Experimental Workflow cluster_prep Preparation & Planning cluster_validation Core Validation Experiments cluster_analysis Data Analysis & Reporting Define_Purpose Define Method Purpose (e.g., PK, TK study) Select_Method Select Analytical Method (LC-MS/MS, HPLC-UV) Define_Purpose->Select_Method Prepare_Reagents Prepare Reference Standards, QC Samples, and Reagents Select_Method->Prepare_Reagents Selectivity Selectivity & Specificity (Test 6+ blank matrix lots) Prepare_Reagents->Selectivity Linearity Linearity & Range (Calibration Curve) Selectivity->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day runs) Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect (Compare neat vs. matrix) Accuracy_Precision->Recovery_Matrix Stability Stability Assessment (Freeze-thaw, bench-top, long-term) Recovery_Matrix->Stability Process_Data Process Chromatographic Data Stability->Process_Data Calculate_Stats Calculate Validation Statistics (%RSD, %RE, R²) Process_Data->Calculate_Stats Compare_Criteria Compare Against Acceptance Criteria (e.g., FDA/ICH guidelines) Calculate_Stats->Compare_Criteria Final_Report Generate Validation Report Compare_Criteria->Final_Report

Caption: A flowchart illustrating the key stages of a bioanalytical method validation process.

Troubleshooting_Tree Troubleshooting Common Analytical Issues Start Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Recovery Low Recovery? Start->Recovery Sensitivity Poor Sensitivity? Start->Sensitivity Tailing Peak Tailing? Peak_Shape->Tailing Yes Broadening Broad Peaks? Peak_Shape->Broadening No Check_Extraction_pH Optimize Sample pH (Acidify for acids) Recovery->Check_Extraction_pH Yes Check_Solvent Verify Extraction Solvent/ SPE Protocol Recovery->Check_Solvent Check_Matrix_Effect Assess Matrix Effects (Ion Suppression) Sensitivity->Check_Matrix_Effect Yes Optimize_MS Optimize MS Parameters Sensitivity->Optimize_MS No Check_pH Adjust Mobile Phase pH (pH < pKa for acids) Tailing->Check_pH Check_Column Check Column Condition (Use end-capped column) Tailing->Check_Column Check_Dead_Volume Minimize Extra-Column Dead Volume Broadening->Check_Dead_Volume Improve_Cleanup Improve Sample Cleanup (Use SPE/LLE) Check_Matrix_Effect->Improve_Cleanup

References

Technical Support Center: Scaling Up 4-Chlorophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the large-scale synthesis of 4-Chlorophenylacetic acid (4-CPA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to industrial scale production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of 4-CPA synthesis.

Problem IDQuestionPossible CausesSuggested Solutions
4CPA-TS-001Low reaction yield upon scaling up. 1. Inefficient Heat Transfer: Reduced surface-area-to-volume ratio in larger reactors can lead to localized overheating or insufficient heating. 2. Poor Mixing: Inadequate agitation may result in non-uniform reaction conditions and incomplete conversion. 3. Longer Reaction Times: Extended processing times at elevated temperatures can lead to product degradation.1. Ensure the reactor's heating/cooling system is adequate for the scaled-up volume. Implement controlled addition of reagents to manage exothermic reactions. 2. Optimize the stirrer speed and design for the reactor geometry. Consider the use of baffles to improve mixing efficiency. 3. Re-optimize reaction temperature and time at the pilot scale. Monitor reaction progress closely using in-process controls (e.g., GC, HPLC).
4CPA-TS-002Inconsistent product purity and high impurity profile. 1. Side Reactions: Formation of byproducts such as those from coking or polycondensation, especially at high sulfuric acid concentrations in the hydrolysis of p-chlorobenzyl cyanide.[1] 2. Incomplete Reaction: Residual starting materials (e.g., p-chlorobenzyl cyanide) remaining in the final product.[1] 3. Ineffective Purification: Suboptimal crystallization conditions or inefficient washing.1. Adjust the concentration of sulfuric acid; lower concentrations can reduce charring but may require longer reaction times.[1] Consider alternative hydrolysis methods (e.g., using hydrochloric acid or alkaline conditions). 2. Ensure sufficient reaction time and temperature for complete conversion. Monitor the disappearance of starting material by GC.[1] 3. Optimize the crystallization solvent, cooling rate, and final temperature. Ensure thorough washing of the filter cake with an appropriate solvent (e.g., cold water) to remove soluble impurities.
4CPA-TS-003Product discoloration (yellow to brown). 1. Carbonization: Occurs during the hydrolysis of p-chlorobenzyl cyanide with high concentrations of sulfuric acid at elevated temperatures.[1] 2. Presence of Colored Impurities: Formation of polymeric or other colored byproducts.1. Control the reaction temperature carefully and avoid localized overheating. Use a moderate concentration of sulfuric acid (e.g., 30-70%).[1] 2. Consider a purification step involving treatment with activated carbon to adsorb colored impurities. Recrystallization from a suitable solvent is also effective.
4CPA-TS-004Difficulty in product isolation and filtration. 1. Fine Particle Size: Rapid crystallization can lead to the formation of fine particles that clog the filter and are difficult to handle. 2. Oiling Out: The product may separate as an oil instead of a crystalline solid if the crystallization process is not well-controlled.1. Control the cooling rate during crystallization to promote the growth of larger crystals. Seeding the solution with a small amount of pure product can also help. 2. Ensure the concentration of the product in the crystallization solvent is not too high. Maintain adequate agitation during cooling.
4CPA-TS-005Exothermic reaction is difficult to control. 1. "One-Pot" Addition: Adding all reactants at once at a large scale can lead to a rapid and uncontrollable release of heat. 2. Inadequate Cooling Capacity: The reactor's cooling system may not be sufficient to dissipate the heat generated by the reaction.1. Implement a controlled, slow addition of one of the reactants (e.g., dropwise addition of p-chlorobenzyl cyanide to the hot sulfuric acid solution).[1] 2. Perform reaction calorimetry studies at a smaller scale to determine the heat of reaction and ensure the pilot or production scale reactor has the necessary cooling capacity.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The two most prevalent industrial routes are the hydrolysis of p-chlorobenzyl cyanide and the reaction of 4-chlorophenol (B41353) with chloroacetic acid. The hydrolysis of p-chlorobenzyl cyanide is often favored due to its relatively straightforward procedure and high yields.[1]

Q2: What are the main byproducts to look out for during the hydrolysis of p-chlorobenzyl cyanide?

A2: The primary byproduct is the unreacted p-chlorobenzyl cyanide.[1] At high temperatures and sulfuric acid concentrations, side reactions like sulfonation of the aromatic ring and polymerization or coking can occur, leading to a variety of impurities.[1]

Q3: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A3: this compound and its precursors can be hazardous. Key safety precautions include:

  • Handling all chemicals in a well-ventilated area and using appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

  • Being aware of the exothermic nature of the hydrolysis reaction and having adequate cooling and emergency shutdown procedures in place.

  • p-Chlorobenzyl cyanide is toxic and should be handled with extreme care to avoid contact with skin and inhalation.

Q4: How can the purity of this compound be improved at a large scale?

A4: Purity can be enhanced through:

  • Recrystallization: This is a highly effective method for removing most impurities.

  • Washing: Thoroughly washing the crude product on the filter with cold water or another suitable solvent helps remove residual acids and other soluble impurities.[1]

  • Activated Carbon Treatment: If the product is discolored, treating a solution of the crude product with activated carbon before recrystallization can remove colored impurities.

Q5: Which analytical techniques are recommended for monitoring the reaction and final product purity?

A5: Gas Chromatography (GC) is frequently used to monitor the progress of the reaction by measuring the disappearance of the starting material (e.g., p-chlorobenzyl cyanide) and the appearance of the product.[1] High-Performance Liquid Chromatography (HPLC) is also suitable for this purpose. For final product characterization, techniques such as melting point analysis, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Data Presentation

Comparison of Industrial Synthesis Routes for this compound
ParameterHydrolysis of p-Chlorobenzyl CyanideReaction of 4-Chlorophenol with Chloroacetic Acid
Starting Materials p-Chlorobenzyl cyanide, Sulfuric Acid, Water4-Chlorophenol, Chloroacetic Acid, Sodium Hydroxide
Typical Yield 90-96%[1]Generally lower than the hydrolysis route at industrial scale.
Typical Purity (crude) >98% (GC)[1]Variable, dependent on reaction conditions and purification.
Typical Purity (purified) >99.5% (GC)[1]>99% after recrystallization.
Key Process Steps 1. Hydrolysis 2. Crystallization 3. Filtration 4. Washing 5. Drying1. Salt Formation 2. Nucleophilic Substitution 3. Acidification 4. Crystallization 5. Filtration 6. Washing 7. Drying
Common Impurities Unreacted p-chlorobenzyl cyanide, sulfonation byproducts, polymeric substances.[1]Unreacted 4-chlorophenol, unreacted chloroacetic acid, dichlorinated byproducts.
Safety Concerns Use of highly corrosive sulfuric acid, exothermic reaction, toxicity of cyanide precursor.Use of corrosive and toxic 4-chlorophenol and chloroacetic acid, handling of strong base.
Scale-Up Data for Hydrolysis of p-Chlorobenzyl Cyanide[1]
ParameterLab Scale (2L Flask)Pilot Scale (50L Reactor)
p-Chlorobenzyl Cyanide 693 g13.0 kg
98% Sulfuric Acid 707 g11.9 kg
Water 471 g8 kg
Reaction Temperature 90-150 °C100-110 °C
Reaction Time ~4 hoursNot specified, but likely similar or slightly longer.
Final Product Yield 738 g (95.4%)13.8 kg (95.2%)
Final Product Purity (GC) 99.94%99.96%

Experimental Protocols

Protocol 1: Kilogram-Scale Synthesis of this compound via Hydrolysis of p-Chlorobenzyl Cyanide

Materials and Equipment:

  • 50L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • p-Chlorobenzyl cyanide (13.0 kg, 99.0% purity)

  • Concentrated sulfuric acid (98%, 11.9 kg)

  • Water (8 kg for reaction, ~15 kg for washing)

  • Filtration and drying equipment

Procedure:

  • Charge the 50L reactor with concentrated sulfuric acid (11.9 kg) and water (8 kg) while stirring. Caution: The dilution of sulfuric acid is highly exothermic. Ensure adequate cooling.

  • Heat the sulfuric acid solution to 100-110 °C.

  • Slowly add the p-chlorobenzyl cyanide (13.0 kg) to the hot acid solution over a period of 1-2 hours, maintaining the temperature between 100-110 °C.

  • After the addition is complete, maintain the reaction mixture at 100-110 °C for an additional 1-2 hours, or until in-process control (GC) shows the disappearance of p-chlorobenzyl cyanide (<0.1%).[1]

  • Allow the reaction mixture to cool slightly and settle for 10-15 minutes. Separate the lower acidic aqueous layer.

  • To the upper organic layer (crude 4-CPA), add water (~15 kg) and heat to 90-100 °C with stirring to wash the product.

  • Cool the mixture slowly to 20-30 °C to induce crystallization.

  • Filter the crystalline product and wash the filter cake with cold water until the washings are neutral.

  • Dry the product under vacuum at 80-90 °C to a constant weight.

Protocol 2: Laboratory-Scale Synthesis of this compound from 4-Chlorophenol and Chloroacetic Acid

Materials and Equipment:

  • 1L round-bottom flask with a reflux condenser and magnetic stirrer.

  • 4-Chlorophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Standard laboratory glassware, filtration apparatus.

Procedure:

  • Prepare a solution of sodium 4-chlorophenoxide by dissolving 4-chlorophenol in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve chloroacetic acid in water.

  • Add the chloroacetic acid solution to the sodium 4-chlorophenoxide solution.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the crude this compound.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Mandatory Visualization

G cluster_hydrolysis Workflow: Hydrolysis of p-Chlorobenzyl Cyanide start Start charge_reactor Charge Reactor with H₂SO₄ and H₂O start->charge_reactor heat Heat to 100-110 °C charge_reactor->heat add_cyanide Slowly Add p-Chlorobenzyl Cyanide heat->add_cyanide react Maintain at 100-110 °C add_cyanide->react ipc_check In-Process Control (GC) <0.1% Cyanide? react->ipc_check ipc_check->react No cool_settle Cool and Settle ipc_check->cool_settle Yes separate_layers Separate Layers cool_settle->separate_layers wash Wash with Hot Water separate_layers->wash crystallize Cool to Crystallize wash->crystallize filter_wash Filter and Wash with Cold Water crystallize->filter_wash dry Dry Product filter_wash->dry end End dry->end

Caption: Experimental workflow for the hydrolysis of p-chlorobenzyl cyanide.

G cluster_troubleshooting Troubleshooting Logic: Low Yield start Low Yield Observed check_temp Review Temperature Profile start->check_temp check_mixing Evaluate Mixing Efficiency check_temp->check_mixing Consistent sol_temp Optimize Heating/Cooling and Reagent Addition Rate check_temp->sol_temp Inconsistent check_impurities Analyze for Impurities check_mixing->check_impurities Efficient sol_mixing Adjust Stirrer Speed /Consider Baffles check_mixing->sol_mixing Inefficient sol_impurities Adjust Reaction Conditions to Minimize Side Reactions check_impurities->sol_impurities High

Caption: Troubleshooting decision tree for low yield in 4-CPA synthesis.

References

Technical Support Center: Spectroscopic Analysis of 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 4-Chlorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in the spectroscopic analysis of this compound?

A1: Interference can arise from various sources, including:

  • Sample Matrix: This is a primary source of interference, especially in biological samples. Components such as salts, proteins, lipids, and other endogenous compounds can significantly impact the analysis.[1][2] Matrix effects are a well-documented challenge in quantitative analysis.[2]

  • Reagents and Solvents: Impurities in solvents or reagents can introduce interfering signals. It is crucial to use high-purity solvents and reagents, such as those suitable for HPLC or spectroscopy.

  • Co-eluting Compounds: In chromatographic methods like HPLC-UV or LC-MS, other compounds in the sample that elute at the same time as this compound can cause overlapping signals.

  • Degradation Products: this compound may degrade under certain storage or experimental conditions, leading to the presence of additional, interfering compounds.

  • Cross-Contamination: Contamination from glassware, equipment, or previous samples can introduce extraneous signals.

Q2: I am observing ion suppression in my LC-MS analysis of this compound. What could be the cause and how can I mitigate it?

A2: Ion suppression in LC-MS is a common matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the analyte, leading to a decreased signal and inaccurate quantification.[1][3][4]

  • Causes:

    • High concentrations of salts, ion-pairing agents, or endogenous compounds in the sample matrix.[1]

    • Competition for ionization between the analyte and co-eluting matrix components in the ion source.[3]

    • Changes in the physical properties of the ESI droplets (e.g., viscosity, surface tension) caused by matrix components, which can hinder the ionization process.[1]

  • Mitigation Strategies:

    • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1] Protein precipitation is another common method for biological samples.[5]

    • Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation of this compound from matrix components.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[6]

    • Use a Different Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to ion suppression than electrospray ionization (ESI).[7][8]

    • Employ an Internal Standard: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help to compensate for ion suppression.[1]

Q3: My UV-Vis spectroscopic readings for this compound have high background noise. What are the potential reasons and solutions?

A3: High background noise in UV-Vis spectroscopy can be attributed to several factors:

  • Causes:

    • Light Scattering: The presence of suspended particles or colloidal matter in the sample can scatter the light, leading to a high and sloping baseline.[9]

    • Absorbing Interferences: Other components in the sample matrix may absorb at the same wavelength as this compound, causing spectral overlap.[9]

    • Dirty Optics: Contamination on the cuvette or within the spectrophotometer's optical path can obstruct the light beam.

    • Solvent Absorbance: The solvent itself may have significant absorbance at the analytical wavelength.

  • Solutions:

    • Sample Filtration: Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove particulate matter.

    • Background Correction: Utilize the spectrophotometer's background correction features. This can involve subtracting the absorbance of a blank solution containing the sample matrix without the analyte.[9]

    • Wavelength Selection: Choose an analytical wavelength where the interference from other components is minimal.

    • Clean Cuvettes: Ensure the cuvettes are clean and free from scratches or fingerprints.

    • Use Appropriate Solvents: Select a solvent that is transparent in the wavelength range of interest.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution in HPLC-UV Analysis
Symptom Possible Cause Troubleshooting Step
Peak Tailing Secondary interactions between the acidic analyte and the stationary phase.- Lower the mobile phase pH to ensure the analyte is fully protonated.- Use a column with end-capping to block residual silanol (B1196071) groups.
Peak Fronting Column overload.- Reduce the injection volume or the concentration of the sample.
Split Peaks - Clogged frit or void in the column.- Sample solvent incompatible with the mobile phase.- Reverse flush the column at a low flow rate.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.
Co-elution with Interferents Inadequate separation.- Optimize the mobile phase gradient and composition.- Try a different column with a different stationary phase chemistry.
Issue 2: Inaccurate Quantification in LC-MS/MS Analysis
Symptom Possible Cause Troubleshooting Step
Low Analyte Recovery Ion suppression due to matrix effects.[1][3][4]- Implement a more effective sample clean-up procedure (e.g., SPE).- Dilute the sample to reduce the concentration of matrix components.- Use a matrix-matched calibration curve.
High Variability in Results Inconsistent ion suppression across samples.- Use a stable isotope-labeled internal standard to normalize the signal.- Ensure consistent sample preparation across all samples.
Non-linear Calibration Curve Saturation of the detector or significant matrix effects at higher concentrations.- Reduce the concentration range of the calibration standards.- Evaluate different ionization sources (e.g., APCI vs. ESI).[8]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis of this compound in a Pharmaceutical Formulation
  • Sample Weighing: Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of this compound.

  • Dissolution: Transfer the weighed powder to a 100 mL volumetric flask. Add approximately 70 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).

  • Sonication: Sonicate the flask for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilution: Allow the solution to cool to room temperature and then dilute to the mark with the same solvent. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject an appropriate volume (e.g., 10 µL) of the filtered solution into the HPLC-UV system.

Protocol 2: Evaluation of Matrix Effects in LC-MS/MS Analysis
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of this compound in the mobile phase.

    • Set B (Post-Extraction Spike): Prepare a blank sample matrix by performing the entire extraction procedure on a control sample that does not contain the analyte. Then, spike the extracted blank matrix with the same concentrations of this compound as in Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the same concentrations of this compound as in Set A before performing the extraction procedure.

  • Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression or enhancement.

Quantitative Data Summary

The following tables summarize typical parameters for the spectroscopic analysis of this compound.

Table 1: HPLC-UV Method Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (with 0.1% formic acid)
Gradient Isocratic or Gradient (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength ~225 nm
Column Temperature 30 °C

Table 2: LC-MS/MS Method Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transition (Precursor > Product) To be determined empirically
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms
Source Temperature 400 °C
Desolvation Gas Flow 800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing start Sample extraction Extraction/Dissolution start->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup hplc HPLC Separation cleanup->hplc Inject detector Spectroscopic Detection (UV or MS) hplc->detector integration Peak Integration detector->integration quantification Quantification integration->quantification end Result quantification->end

Caption: Experimental workflow for spectroscopic analysis.

troubleshooting_logic start Inaccurate Results? check_sample_prep Review Sample Preparation start->check_sample_prep Yes check_chromatography Optimize Chromatography start->check_chromatography Yes check_matrix_effects Evaluate Matrix Effects start->check_matrix_effects Yes solution_cleanup Improve Sample Cleanup check_sample_prep->solution_cleanup solution_separation Adjust Mobile Phase/Column check_chromatography->solution_separation solution_internal_std Use Internal Standard check_matrix_effects->solution_internal_std end Accurate Results solution_cleanup->end solution_separation->end solution_internal_std->end

Caption: Troubleshooting logic for inaccurate results.

References

Validation & Comparative

A Comparative Analysis of the Auxin Activities of 4-Chlorophenylacetic Acid (4-CPA) and 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the auxin activities of two synthetic auxins, 4-Chlorophenylacetic acid (4-CPA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). Both compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA) and are utilized in various agricultural and research applications. While 2,4-D is widely known for its herbicidal properties at high concentrations, both compounds exhibit growth-promoting effects at lower concentrations. This document summarizes their relative performance based on available experimental data, details the experimental protocols for assessing their activity, and illustrates the underlying signaling pathways.

Quantitative Data on Auxin Activity

Direct quantitative comparisons of the auxin activity of 4-CPA and 2,4-D in the same experimental system are limited in publicly available literature. However, data from various studies using different bioassays provide insights into their relative potency. The following tables summarize key findings. It is important to note that direct comparison of values across different studies and plant systems should be approached with caution.

Table 1: Effect of 4-CPA and 2,4-D on Tomato Fruit Development

CompoundConcentrationEffect on Fruit Number and SizeReference
4-CPANot specifiedMore effective than 2,4-D in increasing fruit number and size.[1]
2,4-D0.01 ml/lIncreased fruit number and size, but to a lesser extent than 4-CPA.[1]

Table 2: Effect of 2,4-D on Primary Root Growth in Arabidopsis thaliana

Concentration (µM)Primary Root Growth InhibitionReference
0.5Clear reduction in primary root growth.[2]
0.05Significant root growth inhibition in wild-type seedlings.[2]

Table 3: General Auxin Activity of 4-CPA and 2,4-D

CompoundBioassayObservationReference
4-CPATomato Fruit DevelopmentApplication leads to an increase in internal IAA levels. Weak binding to auxin receptors may be compensated by enhanced cellular persistence.[1][2]
2,4-DGeneralA widely used synthetic auxin that can promote growth at low concentrations and is herbicidal at high concentrations.[3]

Experimental Protocols

The auxin activity of 4-CPA and 2,4-D can be quantified using various bioassays. Below are detailed methodologies for two common assays.

Root Growth Inhibition Assay

This assay measures the inhibitory effect of auxins on primary root elongation.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) agar (B569324) plates

  • Stock solutions of 4-CPA and 2,4-D of known concentrations

  • Sterile water and ethanol (B145695) for sterilization

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Ruler or digital scanner for measuring root length

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 10-minute wash in 50% bleach containing 0.05% Tween 20. Rinse the seeds 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the agar surface. Grow the seedlings for 4-5 days under long-day conditions (16 hours light / 8 hours dark) at approximately 22°C.

  • Treatment: Prepare MS agar plates supplemented with a range of concentrations of 4-CPA and 2,4-D. A control plate with no added auxin should also be prepared.

  • Transfer: Carefully transfer seedlings with primary roots of similar length to the treatment and control plates.

  • Incubation: Return the plates to the growth chamber and continue to grow them vertically for a specified period (e.g., 3-5 days).

  • Data Collection: At the end of the incubation period, measure the length of the primary root from the root-hypocotyl junction to the root tip.

  • Analysis: Calculate the average root length for each concentration and express it as a percentage of the control. Plot the percentage of root growth inhibition against the logarithm of the auxin concentration to generate a dose-response curve.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of auxins to promote cell elongation, resulting in the curvature of a decapitated oat coleoptile.

Materials:

  • Oat (Avena sativa) seeds

  • Vermiculite (B1170534) or sand for germination

  • Agar powder

  • Stock solutions of 4-CPA and 2,4-D of known concentrations

  • A dark room or box for germination

  • A weak, unidirectional red light source

  • Razor blades or a sharp scalpel

  • Millimeter ruler

  • Goniometer or protractor for measuring angles

Procedure:

  • Seed Germination: Germinate oat seeds in moist vermiculite or sand in complete darkness for 2-3 days.

  • Coleoptile Growth: Once germinated, expose the seedlings to a weak, unidirectional red light for a few hours to inhibit the growth of the primary leaf within the coleoptile. Continue to grow the seedlings in darkness until the coleoptiles are 2-3 cm long.

  • Coleoptile Preparation: Using a sharp razor blade, decapitate the coleoptiles by removing the top 2-3 mm. This removes the natural source of auxin.

  • Agar Block Preparation: Prepare a 1.5-2% agar solution and pour it into a thin layer in a petri dish. Once solidified, cut the agar into small, uniform blocks (e.g., 2x2x1 mm). Prepare a series of agar blocks containing different concentrations of 4-CPA and 2,4-D, as well as control blocks with no auxin.

  • Application of Agar Blocks: Place an agar block asymmetrically on one side of the cut surface of a decapitated coleoptile.

  • Incubation: Place the seedlings in a humid, dark environment for 1.5 to 2 hours.

  • Data Collection: During incubation, the auxin will diffuse down one side of the coleoptile, causing those cells to elongate more rapidly and the coleoptile to curve. Measure the angle of curvature using a goniometer or by taking a photograph and measuring the angle.

  • Analysis: Plot the angle of curvature against the auxin concentration to generate a standard curve for each compound.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway

Both 4-CPA and 2,4-D, as synthetic auxins, are perceived by the cellular auxin signaling machinery. The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between the TIR1/AFB protein and Aux/IAA transcriptional repressors. The SCFTIR1/AFB complex then ubiquitinates the Aux/IAA proteins, targeting them for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then bind to auxin-responsive elements in the promoters of target genes, leading to the activation or repression of gene expression and subsequent physiological responses.

AuxinSignalingPathway cluster_nucleus Nucleus cluster_proteasome Proteasome Degradation Auxin Auxin (4-CPA or 2,4-D) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF Forms Complex Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded ARE Auxin Response Element ARF->ARE Binds Gene Auxin-Responsive Gene ARE->Gene Response Physiological Response Gene->Response Leads to

Caption: Canonical Auxin Signaling Pathway.

Experimental Workflow for Root Growth Inhibition Assay

The following diagram illustrates the key steps in performing a root growth inhibition bioassay to compare the auxin activity of 4-CPA and 2,4-D.

RootInhibitionWorkflow A Seed Sterilization (Arabidopsis thaliana) B Plating on MS Agar & Stratification (4°C) A->B C Germination & Vertical Growth (4-5 days) B->C E Transfer Seedlings to Treatment Plates C->E D Prepare Treatment Plates (Control, 4-CPA, 2,4-D) D->E F Incubate Vertically (3-5 days) E->F G Measure Primary Root Length F->G H Data Analysis: Calculate % Inhibition & Plot Dose-Response G->H

Caption: Root Growth Inhibition Assay Workflow.

References

Validation of 4-Chlorophenylacetic Acid as an Aromatase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Chlorophenylacetic acid (4-CPA) and established aromatase inhibitors. While 4-CPA has been commercially described as a potent aromatase inhibitor, this guide critically evaluates the available scientific evidence and presents a comparison with well-validated alternatives.

Executive Summary

The validation of this compound (4-CPA) as a direct aromatase inhibitor is not supported by peer-reviewed scientific literature. A key study in an animal model for estrogen-dependent breast cancer demonstrated that the anti-tumor effects of 4-CPA are not due to the inhibition of aromatase activity or a reduction in its expression levels[1][2]. This contradicts unsourced claims of its potent aromatase inhibitory action. In contrast, the established aromatase inhibitors—Letrozole, Anastrozole, and Exemestane—have been extensively validated, with a large body of evidence supporting their direct and potent inhibition of the aromatase enzyme. This guide provides a detailed comparison of these established inhibitors, including their mechanisms of action, inhibitory concentrations, and the experimental protocols used for their evaluation.

This compound: An Unvalidated Aromatase Inhibitor

While some commercial suppliers list this compound as a potent aromatase inhibitor, a comprehensive review of the scientific literature does not substantiate this claim with experimental data. A significant study utilizing MMTV-aromatase transgenic mice, a model for estrogen-induced mammary tumors, found that 4-CPA inhibited tumor formation. However, the researchers explicitly stated that this effect was "not associated with reduction of ER expression in their mammary tissue, or to alteration of aromatase levels or activity"[1][2]. This suggests that the anti-cancer properties of 4-CPA may be mediated through alternative pathways, independent of direct aromatase inhibition.

Comparative Analysis of Established Aromatase Inhibitors

Letrozole, Anastrozole, and Exemestane are third-generation aromatase inhibitors widely used in the treatment of hormone-receptor-positive breast cancer. They are categorized into two main types based on their chemical structure and mechanism of action.

Table 1: Comparison of Established Aromatase Inhibitors

FeatureLetrozoleAnastrozoleExemestane
Type Non-Steroidal (Type II)Non-Steroidal (Type II)Steroidal (Type I)
Mechanism of Action Reversible, competitive inhibitorReversible, competitive inhibitorIrreversible, "suicide" inhibitor
Binding Site Binds to the heme group of the cytochrome P450 subunitBinds to the heme group of the cytochrome P450 subunitBinds to the substrate-binding site and forms a covalent bond
IC50 (JEG-3 Cells) ~0.5 nM~15 nM~15 nM
IC50 (Human Placental Microsomes) ~1.9 nM~10 nM~30 nM

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Signaling Pathways and Experimental Workflows

Aromatase Signaling Pathway

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. Its activity is regulated by various signaling pathways, making it a critical target for controlling estrogen levels in hormone-sensitive cancers.

Aromatase_Signaling_Pathway cluster_androgens Androgens cluster_estrogens Estrogens cluster_inhibitors Aromatase Inhibitors Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone aromatization Estradiol Estradiol Aromatase->Estradiol aromatization EstrogenReceptor Estrogen Receptor Estradiol->EstrogenReceptor binds Letrozole Letrozole Letrozole->Aromatase Anastrozole Anastrozole Anastrozole->Aromatase Exemestane Exemestane Exemestane->Aromatase GeneExpression Gene Expression (Cell Growth, Proliferation) EstrogenReceptor->GeneExpression regulates

Caption: Aromatase converts androgens to estrogens, which promote cell growth.

Experimental Workflow: Tritiated Water Release Assay

This is a classic and widely used method for measuring aromatase activity by quantifying the release of tritiated water from a radiolabeled androgen substrate.

Tritiated_Water_Assay_Workflow Start Start Incubation Incubate Microsomes with [1β-³H]-Androstenedione and Test Compound Start->Incubation StopReaction Stop Reaction (e.g., with Chloroform) Incubation->StopReaction Charcoal Add Dextran-Coated Charcoal to Adsorb Unreacted Steroids StopReaction->Charcoal Centrifuge Centrifuge to Pellet Charcoal Charcoal->Centrifuge CollectSupernatant Collect Aqueous Supernatant Containing ³H₂O Centrifuge->CollectSupernatant Scintillation Measure Radioactivity (Liquid Scintillation Counting) CollectSupernatant->Scintillation End End Scintillation->End

Caption: Workflow for the tritiated water release aromatase assay.

Experimental Workflow: Fluorescent-Based Assay

This high-throughput method utilizes a non-fluorescent substrate that becomes fluorescent upon aromatase-mediated conversion.

Fluorescent_Assay_Workflow Start Start PreparePlate Prepare 96-well plate with Aromatase, NADPH Cofactors, and Test Compound Start->PreparePlate AddSubstrate Add Fluorogenic Substrate PreparePlate->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate ReadFluorescence Measure Fluorescence Intensity (Plate Reader) Incubate->ReadFluorescence End End ReadFluorescence->End

Caption: Workflow for a fluorescent-based aromatase inhibition assay.

Experimental Protocols

Tritiated Water Release Aromatase Assay

This protocol is adapted from established methods for measuring aromatase activity in human placental microsomes.

Materials:

  • Human placental microsomes (source of aromatase)

  • [1β-³H]-Androstenedione (radiolabeled substrate)

  • NADPH (cofactor)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compounds (4-CPA, Letrozole, Anastrozole, Exemestane) dissolved in a suitable solvent (e.g., DMSO)

  • Chloroform (B151607)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail

  • Microcentrifuge tubes, liquid scintillation vials

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing phosphate buffer, NADPH, and human placental microsomes.

  • Add the test compound at various concentrations. Include a vehicle control (solvent only).

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding [1β-³H]-Androstenedione.

  • Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Stop the reaction by adding ice-cold chloroform and vortexing.

  • Add the dextran-coated charcoal suspension to each tube to adsorb the unreacted steroid substrate.

  • Incubate on ice for 10 minutes, then centrifuge at 4°C to pellet the charcoal.

  • Carefully transfer a defined volume of the aqueous supernatant (containing the released ³H₂O) to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescent-Based Aromatase Inhibition Assay

This protocol is a general guideline for a high-throughput screening assay.

Materials:

  • Recombinant human aromatase

  • Fluorogenic aromatase substrate (e.g., a derivative of 7-methoxy-4-(trifluoromethyl)-coumarin)

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, NADPH regeneration system, and recombinant human aromatase to each well.

  • Add the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., Letrozole).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorogenic product.

  • Calculate the percentage of aromatase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

A Comparative Analysis of 4-Chlorophenylacetic Acid Degradation Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various methods for the degradation of 4-Chlorophenylacetic acid (4-CPA), a persistent environmental pollutant and a common byproduct in chemical synthesis. The following sections detail the performance of prominent Advanced Oxidation Processes (AOPs) and Biodegradation techniques, supported by experimental data and detailed protocols.

Executive Summary

The degradation of this compound (4-CPA) is achievable through several methods, with Advanced Oxidation Processes (AOPs) generally offering faster degradation rates, while biodegradation presents a more environmentally benign approach. This guide compares the efficacy of key AOPs—Photocatalysis, Fenton Oxidation, and Ozonation—with Biodegradation by specialized microorganisms.

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH) that non-selectively oxidize organic pollutants. These methods are typically rapid and effective in achieving high levels of mineralization.

Biodegradation utilizes the metabolic capabilities of microorganisms to break down complex organic molecules into simpler, non-toxic compounds. This approach is often more cost-effective and sustainable, though it may be slower and more sensitive to environmental conditions.

Performance Comparison of 4-CPA Degradation Methods

The following table summarizes the performance of different degradation methods for 4-CPA and structurally similar compounds based on available experimental data. Direct comparison is challenging due to variations in experimental conditions across studies.

Degradation MethodTarget CompoundInitial ConcentrationDegradation Efficiency (%)TOC Removal (%)Key ConditionsReference
Photocatalysis 4-Chlorophenoxyacetic acid10 mg/L>90% (in 120 min)Not specified1.0 g/L pTh-TiO2, UV light
4-Chlorophenol20 mg/L~70% (in 3h)~30% (in 3h)7 g/L Degussa P25, pH 4[1]
Fenton Oxidation 2,4-DichlorophenolNot specifiedComplete (in 15 min)Extensive mineralizationpH 3, 70°C, FeSO4/H2O2[2]
Electro-Fenton 4-Chlorophenoxyacetic acid<400 ppm~100%~80%pH 2.0-6.0, 35°C[3]
Photoelectro-Fenton 4-Chlorophenoxyacetic acid<400 ppmCompleteCompletepH 2.0-6.0, 35°C, UV light[3]
Ozonation p-ChlorophenolNot specifiedHighPartialpH 2.0-8.0
Biodegradation This compoundNot specifiedUtilized as sole carbon sourceNot specifiedPseudomonas sp. strain CBS3[4]

Experimental Protocols

Photocatalytic Degradation using TiO₂

This protocol describes a typical experimental setup for the photocatalytic degradation of 4-CPA using a TiO₂ catalyst.

Materials:

  • This compound (4-CPA) solution of known concentration

  • Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)

  • Photoreactor with a UV light source (e.g., mercury lamp)

  • Magnetic stirrer

  • pH meter and adjustment solutions (e.g., HCl, NaOH)

  • High-Performance Liquid Chromatography (HPLC) system for 4-CPA analysis

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Prepare a stock solution of 4-CPA in deionized water.

  • In the photoreactor, add a specific volume of the 4-CPA solution to achieve the desired initial concentration.

  • Add the TiO₂ photocatalyst to the solution at a specified loading (e.g., 1 g/L).

  • Adjust the pH of the suspension to the desired value using HCl or NaOH.

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium between the 4-CPA and the catalyst surface.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • At regular time intervals, withdraw samples from the reactor.

  • Filter the samples immediately to remove the TiO₂ particles.

  • Analyze the filtrate for the concentration of 4-CPA using HPLC and for Total Organic Carbon (TOC) using a TOC analyzer.

  • Continue the experiment until the desired level of degradation is achieved or for a predetermined duration.

Fenton Oxidation

This protocol outlines the procedure for the degradation of 4-CPA using the Fenton process.

Materials:

  • This compound (4-CPA) solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Reaction vessel with a magnetic stirrer

  • HPLC system

  • TOC analyzer

Procedure:

  • Prepare an aqueous solution of 4-CPA at the desired concentration in the reaction vessel.

  • Adjust the initial pH of the solution to the optimal range for the Fenton reaction (typically pH 3-4) using sulfuric acid.

  • Add the required amount of ferrous sulfate heptahydrate to the solution and stir until it dissolves completely.

  • Initiate the reaction by adding the predetermined volume of hydrogen peroxide to the solution. The H₂O₂ can be added all at once or stepwise.

  • Take samples at different time intervals.

  • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.

  • Filter the samples to remove the iron precipitate.

  • Analyze the supernatant for the remaining 4-CPA concentration by HPLC and for TOC content.

Biodegradation by Pseudomonas sp.

This protocol describes the enrichment and isolation of 4-CPA degrading bacteria and subsequent degradation studies.

Materials:

  • Soil or water sample from a contaminated site

  • Mineral Salts Medium (MSM) with the following composition (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), NaCl (0.2), MgSO₄·7H₂O (0.2), (NH₄)₂SO₄ (1.0), and trace elements.

  • This compound (4-CPA) as the sole carbon source

  • Agar (B569324)

  • Shaker incubator

  • Centrifuge

  • Spectrophotometer

  • HPLC system

Procedure:

Enrichment and Isolation:

  • Add 1 g of the soil sample to 100 mL of MSM containing 4-CPA (e.g., 100 mg/L) as the sole carbon source.

  • Incubate the flask on a rotary shaker at a controlled temperature (e.g., 30°C).

  • After a week, transfer an aliquot of the culture to a fresh MSM with 4-CPA and incubate again. Repeat this enrichment process several times.

  • Plate the enriched culture onto MSM agar plates containing 4-CPA.

  • Isolate morphologically distinct colonies and purify them by re-streaking.

  • Screen the pure isolates for their ability to grow in liquid MSM with 4-CPA as the sole carbon source. Identify potent strains using 16S rRNA gene sequencing.

Degradation Study:

  • Inoculate a flask containing MSM with 4-CPA with a pre-culture of the isolated Pseudomonas strain.

  • Incubate the culture under optimal growth conditions (temperature, shaking).

  • Monitor the bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).

  • At different time points, withdraw samples, centrifuge to remove bacterial cells, and analyze the supernatant for the residual concentration of 4-CPA using HPLC.

Degradation Pathways and Mechanisms

Advanced Oxidation Processes (AOPs)

AOPs primarily rely on the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. The degradation of 4-CPA by AOPs typically proceeds through hydroxylation of the aromatic ring, followed by ring-opening and subsequent mineralization to CO₂, H₂O, and chloride ions.

AOP_Degradation_Pathway 4-CPA 4-CPA Hydroxylated Intermediates Hydroxylated Intermediates 4-CPA->Hydroxylated Intermediates •OH attack Ring-opened Products Ring-opened Products Hydroxylated Intermediates->Ring-opened Products Ring cleavage Mineralization Products (CO2, H2O, Cl-) Mineralization Products (CO2, H2O, Cl-) Ring-opened Products->Mineralization Products (CO2, H2O, Cl-) Further oxidation

Generalized degradation pathway of 4-CPA by AOPs.

Key intermediates identified in the AOP-mediated degradation of 4-CPA and related compounds include 4-chlorophenol, hydroquinone, and various short-chain carboxylic acids.[3][5]

Biodegradation

The biodegradation of 4-CPA by Pseudomonas sp. involves a series of enzymatic reactions. The pathway is initiated by the hydroxylation of the aromatic ring, followed by ring cleavage. A common route involves the formation of homoprotocatechuic acid, which is then funneled into the meta-cleavage pathway.[4]

Biodegradation_Pathway cluster_main Biodegradation of 4-CPA by Pseudomonas sp. 4-CPA 4-CPA Chlorohydroxyphenylacetic acids Chlorohydroxyphenylacetic acids 4-CPA->Chlorohydroxyphenylacetic acids Hydroxylation Homoprotocatechuic acid Homoprotocatechuic acid Chlorohydroxyphenylacetic acids->Homoprotocatechuic acid Meta-cleavage pathway Meta-cleavage pathway Homoprotocatechuic acid->Meta-cleavage pathway Ring cleavage Central Metabolism Central Metabolism Meta-cleavage pathway->Central Metabolism

Proposed biodegradation pathway of 4-CPA.

The expression of the catabolic enzymes for the degradation of chlorinated aromatic compounds is often inducible, meaning they are synthesized in the presence of the substrate or a related compound. The regulation can occur at the transcriptional level, involving specific regulatory proteins that bind to the promoter regions of the catabolic genes. For instance, in the degradation of related compounds, members of the AraC/XylS family of transcriptional regulators have been identified to control the expression of the catabolic operons in response to aromatic effectors.[6]

Experimental Workflows

The following diagram illustrates a general workflow for a comparative study of 4-CPA degradation.

Experimental_Workflow cluster_prep Sample Preparation cluster_methods Degradation Methods cluster_analysis Analysis cluster_results Results and Comparison Prepare 4-CPA solution Prepare 4-CPA solution Photocatalysis Photocatalysis Prepare 4-CPA solution->Photocatalysis Fenton Oxidation Fenton Oxidation Prepare 4-CPA solution->Fenton Oxidation Ozonation Ozonation Prepare 4-CPA solution->Ozonation Biodegradation Biodegradation Prepare 4-CPA solution->Biodegradation Sampling at time intervals Sampling at time intervals Photocatalysis->Sampling at time intervals Fenton Oxidation->Sampling at time intervals Ozonation->Sampling at time intervals Biodegradation->Sampling at time intervals HPLC Analysis (4-CPA conc.) HPLC Analysis (4-CPA conc.) Sampling at time intervals->HPLC Analysis (4-CPA conc.) TOC Analysis (Mineralization) TOC Analysis (Mineralization) Sampling at time intervals->TOC Analysis (Mineralization) Intermediate Identification (GC-MS/LC-MS) Intermediate Identification (GC-MS/LC-MS) Sampling at time intervals->Intermediate Identification (GC-MS/LC-MS) Data Compilation Data Compilation HPLC Analysis (4-CPA conc.)->Data Compilation TOC Analysis (Mineralization)->Data Compilation Intermediate Identification (GC-MS/LC-MS)->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis

General experimental workflow for comparing 4-CPA degradation methods.

Conclusion

Both Advanced Oxidation Processes and Biodegradation are effective in the degradation of this compound. AOPs, particularly photo-Fenton and electro-Fenton processes, offer rapid and complete mineralization, making them suitable for treating wastewater with high concentrations of 4-CPA. Biodegradation by Pseudomonas species provides a more sustainable and cost-effective solution, although the degradation rates may be slower. The choice of the most appropriate method will depend on specific requirements such as the initial concentration of the pollutant, the desired treatment time, operational costs, and environmental considerations. Further research focusing on direct comparative studies under standardized conditions is necessary to provide a more definitive ranking of these promising technologies.

References

Cross-validation of analytical methods for 4-Chlorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for 4-Chlorophenylacetic Acid

For researchers, scientists, and drug development professionals, the accurate quantification of this compound (4-CPA), a synthetic auxin plant growth regulator, is critical for environmental monitoring, food safety, and toxicological studies. The selection of an appropriate analytical method is paramount to achieving reliable and sensitive detection. This guide provides a detailed cross-validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to facilitate an informed choice of methodology.

Data Presentation: Performance Comparison

The following table summarizes the key performance parameters for the analytical methods discussed. Data for 4-CPA is prioritized, with data from structurally similar phenoxyacetic acid herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA) used for comparison where specific 4-CPA data is not available.

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) >0.999>0.995>0.999
Limit of Detection (LOD) ~15 µg/L (for 2,4-D)0.13-0.25 µg/mL0.004 - 0.03 µg/L
Limit of Quantitation (LOQ) Not Specified~0.10 µg/L (for 2,4-DCA)0.01 - 0.10 µg/L
Accuracy (Recovery %) Not Specified~70-120%75.1 - 107%[1][2]
Precision (%RSD) Not Specified<15%3.0 - 9.3%[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for 4-CPA and related compounds.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible technique for the quantification of aromatic compounds.

  • Sample Preparation:

    • Acidify the aqueous sample with hydrochloric acid.

    • Add an internal standard (e.g., 2,3-dichlorophenoxyacetic acid).

    • Perform liquid-liquid extraction with a solvent like dichloromethane.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Purify the extract using a solid-phase extraction (SPE) silica (B1680970) cartridge.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).[4]

    • Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 40:60 v/v).[4]

    • Flow Rate: 1.0 mL/min.[4][5]

    • Detection: UV detector set at 230 nm.[5]

    • Injection Volume: 10 µL.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for volatile and semi-volatile compounds. Analysis of acidic compounds like 4-CPA often requires a derivatization step to increase volatility.

  • Sample Preparation (with Derivatization):

    • Extract the sample using a suitable solvent.

    • Concentrate the extract.

    • Derivatize 4-CPA to a more volatile ester form, for example, using pentafluorobenzyl bromide (PFBBr) in the presence of a phase-transfer catalyst.[6]

    • The resulting PFB ester is then analyzed by GC-MS.

  • Chromatographic and Spectrometric Conditions:

    • Column: A low-polarity capillary column (e.g., Agilent VF-5ms, 0.32 mm x 60 m, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Inlet: Splitless injection.

    • Temperature Program: An optimized temperature gradient to separate the analyte from matrix components.

    • Detector: Mass spectrometer operating in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity.[6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method that often requires minimal sample preparation.

  • Sample Preparation:

    • For water samples, direct injection may be possible after acidification (e.g., with formic acid).[7]

    • For more complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction can be employed. This typically involves an extraction with acidified acetonitrile (B52724) followed by a salting-out step with magnesium sulfate (B86663) and sodium chloride.[2]

    • The final extract is diluted and filtered before injection.[2]

  • Chromatographic and Spectrometric Conditions:

    • Column: A reverse-phase C18 column (e.g., Synergi Hydro-RP, 4.6 x 75 mm, 4 µm).

    • Mobile Phase: A gradient elution using water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phenoxyacetic acids.[1]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[7]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the cross-validation of these analytical methods and the logical relationship between the different validation parameters.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Initial Sample Spike Spiking with 4-CPA Standard Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv If required FinalExtract Final Extract for Analysis Extraction->FinalExtract Deriv->FinalExtract HPLC HPLC-UV FinalExtract->HPLC GCMS GC-MS FinalExtract->GCMS LCMSMS LC-MS/MS FinalExtract->LCMSMS Data Collect Performance Data HPLC->Data GCMS->Data LCMSMS->Data Compare Comparative Analysis (Table & Guide) Data->Compare G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->LOQ Precision->LOQ

References

A Comparative Guide to 4-Chlorophenylacetic Acid and Other Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Chlorophenylacetic acid (4-CPA) against other common plant growth regulators, specifically the natural auxin Indole-3-acetic acid (IAA) and the synthetic auxins Indole-3-butyric acid (IBA) and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information is supported by experimental data to aid in the selection of appropriate compounds for research and agricultural applications.

Executive Summary

This compound (4-CPA) is a synthetic auxin widely used to improve fruit set, induce parthenocarpy (fruit development without fertilization), and increase yield in various horticultural crops.[1] While it shares a common mechanism of action with other auxins by modulating gene expression through the TIR1/AFB receptor pathway, its efficacy and physiological effects can differ significantly from both natural and other synthetic auxins. This guide presents a comparative analysis of 4-CPA's performance in key applications such as fruit set and rooting, supported by quantitative data from various studies.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from studies comparing the effects of 4-CPA with other plant growth regulators on fruit set, yield, and rooting.

Table 1: Comparative Effects on Fruit Set and Yield in Tomato (Solanum lycopersicum)

Plant Growth RegulatorConcentration (ppm)Application MethodFruit Set (%)Yield per Plant (kg)Reference
4-CPA 30Inflorescence dipping72.504.95[2]
4-CPA 60Foliar spray (twice)-Highest yield observed[3]
4-CPA 75Foliar spray (twice a week)-13.50 (at 12.5-23°C min. night temp)[4]
4-CPA 75Foliar spray (twice a week)-7.08 (at 2-7.5°C min. night temp)[4]
2,4-D 2.5 and 5.0Foliar spray-Lower than 4-CPA[2]
Control -Water spray-Lower than treated plants[2][3][4]

Table 2: Comparative Effects on Rooting of Cuttings

Plant SpeciesPlant Growth RegulatorConcentration (ppm)Rooting Percentage (%)Average Number of RootsAverage Root Length (cm)Reference
Melissa officinalis IAA100044.03.010.74
IBA 1000 17.2 4.0 54.02
NAA100022.03.6711.21
Control02.67-10.32
Taxus baccata IBA 2 (mg/L) Maximum survival - Maximum root length [5]
NAA1-2 (mg/L)Callus formation only--[5]
2,4-DVariousCallus formation only--[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Protocol 1: Evaluation of Auxin Effects on Fruit Set in Tomato

This protocol is based on methodologies described in studies evaluating the efficacy of plant growth regulators on tomato fruit production.[2][3]

Objective: To determine the effect of 4-CPA and other auxins on the percentage of fruit set and overall yield in tomato plants.

Materials:

  • Tomato plants (e.g., 'Fantastic' F1 hybrid) grown under greenhouse conditions.

  • Solutions of 4-CPA and 2,4-D at desired concentrations (e.g., 0, 15, 30, 60, 90 ppm).

  • Hand sprayer or micropipette for application.

  • Plant tags for labeling treated flower clusters.

  • Calipers and a digital scale for fruit measurement.

Procedure:

  • Plant Preparation: Grow tomato plants under standard greenhouse conditions until the flowering stage.

  • Treatment Application:

    • Inflorescence Dipping: Dip entire flower clusters into the prepared auxin solutions for a few seconds.

    • Foliar Spray: Spray the auxin solutions directly onto open flowers until runoff.

    • Apply treatments at the anthesis stage (when flowers are fully open).

  • Experimental Design: Use a completely randomized block design with multiple replications for each treatment and a control group (sprayed with water).

  • Data Collection:

    • Fruit Set Percentage: Tag a specific number of flowers per cluster at the time of treatment. After a designated period (e.g., 2-3 weeks), count the number of fruits that have set and calculate the percentage.

    • Yield per Plant: Harvest all mature fruits from each plant throughout the growing season and record the total weight.

    • Fruit Quality Parameters: Measure fruit diameter, length, and weight of a sample of harvested fruits.

  • Statistical Analysis: Analyze the collected data using ANOVA to determine significant differences between treatments.

Protocol 2: Auxin Bioassay for Rooting of Cuttings

This protocol is a standard method for assessing the effect of auxins on adventitious root formation.[5]

Objective: To compare the efficacy of 4-CPA, IAA, IBA, and 2,4-D in promoting root formation on stem cuttings.

Materials:

  • Healthy, semi-hardwood stem cuttings from the desired plant species (e.g., Melissa officinalis, Taxus baccata).

  • Auxin solutions at various concentrations (e.g., 0, 1000, 2000, 5000 ppm).

  • Rooting medium (e.g., a mixture of perlite (B1173460) and vermiculite).

  • Trays or pots for planting cuttings.

  • Mist irrigation system or a humid environment.

Procedure:

  • Cutting Preparation: Take stem cuttings of uniform length and diameter, typically with several nodes. Remove the lower leaves.

  • Auxin Treatment:

    • Quick Dip: Dip the basal end of the cuttings into the auxin solution for a few seconds.

    • Powder Application: Dip the basal end of the cuttings into a talc-based powder formulation of the auxin.

  • Planting: Insert the treated cuttings into the rooting medium.

  • Environmental Conditions: Place the cuttings under a mist system or in a high-humidity environment to prevent desiccation. Maintain appropriate temperature and light conditions for the specific plant species.

  • Data Collection: After a set period (e.g., 4-8 weeks), carefully remove the cuttings from the medium and record:

    • Rooting Percentage: The percentage of cuttings that have formed roots.

    • Number of Roots: The average number of primary roots per cutting.

    • Root Length: The average length of the longest root per cutting.

  • Statistical Analysis: Use appropriate statistical tests to compare the means of the different treatments.

Mandatory Visualization

Signaling Pathways

The following diagram illustrates the generalized auxin signaling pathway and highlights the points of interaction for 4-CPA and other auxins. Natural and synthetic auxins act as a "molecular glue" to promote the interaction between the TIR1/AFB receptor proteins and Aux/IAA transcriptional repressors. This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, releasing Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.

AuxinSignaling cluster_extracellular Apoplast cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA, 4-CPA, 2,4-D, IBA) Auxin_in Auxin Auxin->Auxin_in Transport TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin_in->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA (Repressor) Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF (Transcription Factor) Aux_IAA->ARF Represses SCF->Aux_IAA Ubiquitinates (in presence of Auxin) ARG Auxin Responsive Genes ARF->ARG Activates Response Cellular Response (Growth, Division, Differentiation) ARG->Response FruitSetWorkflow cluster_data Data Points A Plant Material Preparation (e.g., Tomato plants at flowering stage) C Treatment Application (e.g., Flower cluster dipping/spraying) A->C B Preparation of Auxin Solutions (4-CPA, 2,4-D, IAA, IBA, Control) B->C D Incubation under Controlled Conditions C->D E Data Collection D->E F Statistical Analysis E->F d1 Fruit Set (%) E->d1 d2 Yield per Plant (kg) E->d2 d3 Fruit Quality Parameters E->d3 G Results Interpretation F->G

References

In Vivo Validation of 4-Chlorophenylacetic Acid's Anti-Tumor Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive in vivo comparison of the anti-tumor effects of 4-Chlorophenylacetic acid (4-CPA) against established third-generation aromatase inhibitors, Letrozole and Anastrozole. The data presented is compiled from preclinical studies in animal models of estrogen-sensitive breast cancer, offering researchers, scientists, and drug development professionals a comparative overview of their efficacy and mechanisms of action.

Comparative Efficacy of Anti-Tumor Agents

The following tables summarize the in vivo anti-tumor activity of this compound, Letrozole, and Anastrozole in preclinical models of estrogen-receptor-positive (ER+) breast cancer. It is important to note that the data for each compound is derived from separate studies, and direct head-to-head comparisons in the same study are not available in the current literature. Therefore, these comparisons are based on studies using similar animal models.

Table 1: In Vivo Anti-Tumor Efficacy of this compound (4-CPA)

Animal ModelDosage and AdministrationKey Findings
MMTV-aromatase Transgenic MiceNot specified in the abstractAbrogated tumor formation induced by DMBA.

Table 2: In Vivo Anti-Tumor Efficacy of Letrozole

Animal ModelDosage and AdministrationKey Findings
Ovariectomized nude mice with MCF-7 xenografts overexpressing aromatase10 μg/kg, dailySignificantly inhibited uterine hypertrophy induced by androstenedione. More effective than tamoxifen (B1202) in reducing tumor weight.
Athymic mice with MCF-7Ca xenograftsNot specified in the abstractMarkedly inhibited tumor growth when combined with trastuzumab.

Table 3: In Vivo Anti-Tumor Efficacy of Anastrozole

Animal ModelDosage and AdministrationKey Findings
Ovariectomized nude mice with MCF-7 xenografts overexpressing aromataseNot specified in the abstractSlightly more effective than tamoxifen in reducing tumor weight.
Mouse breast cancer cells (in vivo)50 μg per mouse, dailyThe combination with tamoxifen was a more effective inhibitor of 4T1 cell viability than tamoxifen alone.

Signaling Pathways and Mechanisms of Action

The anti-tumor activity of this compound and aromatase inhibitors is centered on disrupting estrogen-dependent signaling in breast cancer cells. However, their proposed mechanisms of action differ significantly.

G cluster_1 Estrogen Synthesis cluster_2 Estrogen Receptor Signaling cluster_3 Therapeutic Intervention Androstenedione Androstenedione Aromatase Aromatase Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone Aromatase->Estrone Estradiol Estradiol Aromatase->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Gene_Transcription Gene Transcription ER->Gene_Transcription Cell_Proliferation Cell Proliferation & Tumor Growth Gene_Transcription->Cell_Proliferation Letrozole_Anastrozole Letrozole / Anastrozole Letrozole_Anastrozole->Aromatase CPA This compound (4-CPA) CPA->ER Antagonizes Estrogen Signaling (Mechanism under investigation)

Caption: Proposed mechanisms of action for Aromatase Inhibitors and 4-CPA.

Aromatase inhibitors like Letrozole and Anastrozole directly block the aromatase enzyme, preventing the conversion of androgens to estrogens, thereby reducing the levels of estrogen available to stimulate tumor growth. In contrast, studies on this compound suggest that it inhibits tumor formation in MMTV-aromatase mice without altering aromatase levels or activity, nor does it appear to reduce estrogen receptor expression. This indicates a novel mechanism of action that may involve antagonizing estrogen signaling through a different pathway.

Experimental Protocols

The in vivo validation of these anti-tumor agents typically involves the use of well-established animal models that recapitulate key aspects of human estrogen-sensitive breast cancer.

MMTV-aromatase Transgenic Mouse Model

This model is particularly relevant for studying the prevention of estrogen-induced mammary tumors.

  • Animal Model: Female MMTV-aromatase transgenic mice are used. These mice have the aromatase gene under the control of the mouse mammary tumor virus (MMTV) promoter, leading to elevated estrogen levels in their mammary glands and the development of estrogen-responsive tumors.

  • Tumor Induction: Tumorigenesis is often initiated by administering a chemical carcinogen, such as 7,12-dimethylbenz(a)anthracene (DMBA).

  • Treatment: this compound or a control vehicle is administered to the mice. The exact dosage and route of administration would be determined by the study design.

  • Monitoring: Mice are monitored regularly for tumor development, and tumor growth is measured over time.

  • Endpoint Analysis: At the end of the study, tumors and mammary tissues are collected for histological and molecular analysis, including the expression of estrogen receptors and aromatase.

Xenograft Models in Immunocompromised Mice

Xenograft models are widely used to assess the efficacy of anti-tumor agents on established human tumors.

  • Cell Lines: Estrogen-receptor-positive human breast cancer cell lines, such as MCF-7, are used. To mimic the postmenopausal state where peripheral tissues are the primary source of estrogen, MCF-7 cells are often transfected to overexpress the aromatase gene (MCF-7Ca).

  • Animal Model: Ovariectomized, immunodeficient female mice (e.g., nude or SCID mice) are used as hosts to prevent rejection of the human tumor cells and to eliminate the ovaries as a source of estrogen.

  • Tumor Implantation: MCF-7 or MCF-7Ca cells are implanted, typically subcutaneously, into the mice.

  • Treatment: Once tumors are established, mice are treated with the test compound (e.g., Letrozole, Anastrozole) or a control vehicle. Androgen substrates (e.g., androstenedione) are often supplied to the ovariectomized mice to serve as a substrate for aromatase.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

G A Animal Model Selection (e.g., MMTV-aromatase mice, Nude mice) B Tumor Induction/Implantation (e.g., DMBA, Xenograft) A->B C Treatment Administration (Test Compound vs. Control) B->C D In-life Monitoring (Tumor Volume, Body Weight) C->D E Endpoint Data Collection (Tumor Weight, Biomarkers) D->E F Data Analysis & Interpretation E->F

Caption: General workflow for in vivo anti-tumor efficacy studies.

Conclusion

This compound demonstrates promising anti-tumor activity in in vivo models of estrogen-sensitive breast cancer. Its mechanism of action appears to be distinct from that of established aromatase inhibitors like Letrozole and Anastrozole, suggesting it may represent a novel therapeutic agent. Further research is warranted to fully elucidate its molecular targets and to conduct direct comparative studies with current standard-of-care agents to better define its potential clinical utility in the prevention and treatment of estrogen-dependent breast cancer.

Comparative analysis of the metabolic pathways of different chlorophenoxyacetic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the metabolic pathways of three major chlorophenoxyacetic acid herbicides: 2,4-Dichlorophenoxyacetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways to facilitate a deeper understanding of their biodegradation and potential for environmental remediation and toxicological assessment.

Introduction

Chlorophenoxyacetic acids are a class of systemic herbicides widely used in agriculture to control broadleaf weeds.[1] Their environmental fate and toxicological profiles are largely determined by their metabolic pathways in various organisms, primarily soil microorganisms. Understanding the similarities and differences in how these compounds are degraded is crucial for developing effective bioremediation strategies, assessing environmental risks, and for professionals in drug development studying related metabolic processes. This guide focuses on the microbial degradation of 2,4-D, MCPA, and 2,4,5-T, highlighting the key enzymes, intermediate metabolites, and degradation kinetics.

Comparative Metabolic Pathways

The microbial degradation of chlorophenoxyacetic acids is predominantly an aerobic process initiated by the cleavage of the ether linkage, a reaction catalyzed by the enzyme α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene in many soil bacteria.[1] However, the subsequent steps in the metabolic cascade vary depending on the specific chlorophenoxyacetic acid and the microbial species involved.

2,4-Dichlorophenoxyacetic Acid (2,4-D)

The metabolic pathway of 2,4-D is the most extensively studied among the chlorophenoxyacetic acids. The degradation is a multi-step process involving several key enzymes that sequentially break down the molecule.

The initial step is the cleavage of the ether bond of 2,4-D by 2,4-D dioxygenase (TfdA) to yield 2,4-dichlorophenol (B122985) (2,4-DCP).[2][3] Subsequently, 2,4-DCP is hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-dichlorocatechol (B76880).[3] The aromatic ring of 3,5-dichlorocatechol is then cleaved by chlorocatechol 1,2-dioxygenase (TfdC).[2][3] The resulting cis,cis-muconate (B1241781) derivative is further metabolized through a series of enzymatic reactions catalyzed by TfdD, TfdE, and TfdF, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[2][3]

G cluster_24D 2,4-D Metabolic Pathway 2_4_D 2,4-Dichlorophenoxyacetic Acid (2,4-D) 2_4_DCP 2,4-Dichlorophenol (2,4-DCP) 2_4_D->2_4_DCP TfdA 3_5_DCC 3,5-Dichlorocatechol 2_4_DCP->3_5_DCC TfdB DCM 2,4-Dichloro-cis,cis-muconate 3_5_DCC->DCM TfdC CDL 2-Chlorodienelactone DCM->CDL TfdD CMA 2-Chloromaleylacetate CDL->CMA TfdE TCA TCA Cycle Intermediates CMA->TCA TfdF

Fig. 1: Metabolic pathway of 2,4-D degradation.
2-methyl-4-chlorophenoxyacetic acid (MCPA)

The degradation of MCPA shares initial similarities with the 2,4-D pathway. The primary step also involves the cleavage of the ether linkage to form 4-chloro-2-methylphenol (B52076) (MCP).[1] This initial conversion is often carried out by the same TfdA enzyme that acts on 2,4-D.[4] However, the subsequent degradation of MCP proceeds through a distinct pathway. The metabolite 4-chloro-2-methylphenol can be further hydroxylated to form 5-chloro-3-methylcatechol, which then undergoes ortho-cleavage.[4] Another potential pathway involves the hydroxylation of the methyl group to produce 4-Chloro-2-hydroxymethylphenoxyacetic acid (cloxyfonac).[1]

G cluster_MCPA MCPA Metabolic Pathway MCPA MCPA MCP 4-chloro-2-methylphenol (MCP) MCPA->MCP Ether cleavage (TfdA) Cloxyfonac Cloxyfonac MCPA->Cloxyfonac Methyl hydroxylation CMC 5-chloro-3-methylcatechol MCP->CMC Ortho_cleavage Ortho-cleavage products CMC->Ortho_cleavage

Fig. 2: Metabolic pathways of MCPA degradation.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T)

2,4,5-T is generally considered more resistant to microbial degradation than 2,4-D and MCPA, likely due to the additional chlorine substituent on the aromatic ring.[5] However, several microbial species have been identified that can metabolize this compound. The degradation of 2,4,5-T can be initiated by the cleavage of the ether linkage to form 2,4,5-trichlorophenol (B144370) (TCP). In some anaerobic pathways, reductive dechlorination is a key initial step, leading to the formation of various di- and mono-chlorophenols before the cleavage of the ether bond.[6] For instance, under anaerobic conditions, 2,4,5-T can be degraded to 3,4-dichlorophenol, 2,5-dichlorophenol, and subsequently to 3-chlorophenol (B135607) and phenol.[6]

G cluster_245T 2,4,5-T Metabolic Pathway 2_4_5_T 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) TCP 2,4,5-Trichlorophenol (TCP) 2_4_5_T->TCP Ether cleavage (aerobic) DCPs Di- and Mono-chlorophenols 2_4_5_T->DCPs Reductive dechlorination (anaerobic) Ring_cleavage Ring cleavage products TCP->Ring_cleavage Phenol Phenol DCPs->Phenol Phenol->Ring_cleavage

Fig. 3: Metabolic pathways of 2,4,5-T degradation.

Quantitative Comparison of Degradation

The rate and extent of degradation of chlorophenoxyacetic acids can vary significantly depending on the compound, the microbial community, and environmental conditions. The following tables summarize available quantitative data from various studies to facilitate a comparative analysis.

Table 1: Bacterial Degradation of Chlorophenoxyacetic Acids

CompoundMicroorganismInitial Concentration (mg/L)Degradation (%)Time (days)Degradation Rate (mg/L/h)Reference
2,4-DEscherichia coli LKDA33001005-[4]
2,4-DEscherichia coli LKDA3500995-[4]
2,4-DEscherichia coli LKDA370038.25-[4]
2,4-DCupriavidus sp. DSPFs1000 (0.1%)1000.67 (16 h)71[7]
2,4-DCupriavidus sp. DSPFs2000 (0.2%)1000.92 (22 h)105[7]
2,4-DCupriavidus sp. DSPFs3000 (0.3%)1001.5 (36 h)90[7]
MCPAEscherichia coli LKDA3300~995-[4]
MCPAEscherichia coli LKDA3500~995-[4]
MCPAEscherichia coli LKDA3700~995-[4]
2,4,5-TPseudomonas cepacia AC11001000 (in soil)957-[8]
2,4,5-TSediment Consortium~13.5 (52.5 µM)10014-[6]

Table 2: Fungal Degradation of 2,4-D and 2,4,5-T

CompoundFungal StrainInitial Concentration (mg/L)Degradation (%)Time (days)Reference
2,4-DRigidoporus sp. FMD21Not specifiedNot specified-[9]
2,4,5-TRigidoporus sp. FMD21Not specifiedNot specified-[9]
2,4-DFusarium sp.Not specifiedDegraded-[9]
2,4,5-TFusarium sp.Not specifiedDegraded-[9]
2,4-DVerticillium sp.Not specifiedDegraded-[9]
2,4,5-TVerticillium sp.Not specifiedDegraded-[9]

Note: The data presented is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in studying the metabolic pathways of chlorophenoxyacetic acids.

Microbial Degradation Assay

This protocol outlines a general procedure for assessing the degradation of chlorophenoxyacetic acids by a pure bacterial culture in a liquid medium.

1. Culture Preparation:

  • Prepare a minimal salt medium (MSM) containing the target chlorophenoxyacetic acid as the sole carbon source.[4]

  • Inoculate the medium with a pre-cultured bacterial strain.

  • Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).[4]

2. Sampling:

  • Collect aliquots of the culture at regular time intervals.

  • Centrifuge the samples to separate the bacterial cells from the supernatant.

3. Analysis:

  • Analyze the concentration of the parent compound and its metabolites in the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

G cluster_workflow Microbial Degradation Assay Workflow Culture Prepare and inoculate culture Incubate Incubate under controlled conditions Culture->Incubate Sample Collect samples at time intervals Incubate->Sample Centrifuge Separate cells and supernatant Sample->Centrifuge Analyze Analyze supernatant by HPLC/LC-MS Centrifuge->Analyze

Fig. 4: General workflow for a microbial degradation assay.
High-Performance Liquid Chromatography (HPLC) Method for 2,4-D Analysis

This protocol is adapted from a method for the determination of 2,4-D in water samples.[3]

1. Sample Preparation:

  • For liquid samples, filter through a 0.45 µm membrane filter.

  • For soil samples, perform a solvent extraction (e.g., with acetonitrile (B52724)/water) followed by centrifugation and filtration of the supernatant.[7]

2. HPLC System and Conditions:

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[3][10]

  • Mobile Phase: A mixture of acetonitrile and an acidic aqueous solution (e.g., deionized water with acetic acid or ammonium (B1175870) acetate (B1210297) with formic acid).[3][11] A typical gradient could be 80:19.5:0.5 (v/v/v) acetonitrile:deionized water:acetic acid.[3]

  • Flow Rate: 1.0 mL/min.[3][11]

  • Column Temperature: 40°C.[3][11]

  • Detector: UV detector set at a wavelength of 283 nm for 2,4-D.[3]

  • Injection Volume: 10-100 µL.[3][11]

3. Quantification:

  • Prepare a calibration curve using standard solutions of 2,4-D.

  • Quantify the 2,4-D concentration in the samples by comparing the peak area to the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification

LC-MS/MS is a powerful technique for the identification and quantification of metabolites.

1. Sample Preparation:

  • Similar to HPLC, samples need to be extracted and filtered. For biological matrices like urine, acid hydrolysis may be performed to deconjugate metabolites.[2]

2. LC-MS/MS System and Conditions:

  • LC System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used.[2][12]

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for these acidic compounds.[2][12]

  • Scan Mode: Selected Reaction Monitoring (SRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the parent compound and its expected metabolites.[2] For 2,4-D, transitions could be m/z 221 > 163 and 219 > 161. For 2,4,5-T, transitions could be m/z 253 > 195 and 255 > 197.[12][13]

3. Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

Comparative Logic and Key Differences

The metabolic fates of 2,4-D, MCPA, and 2,4,5-T are governed by their chemical structures, which influence their susceptibility to enzymatic attack.

G cluster_comparison Comparative Logic of Chlorophenoxyacetic Acid Metabolism Start Chlorophenoxyacetic Acid Ether_Cleavage Ether Bond Cleavage (TfdA) Start->Ether_Cleavage D_Pathway 2,4-D Pathway: - 2,4-DCP - 3,5-DCC - Ring Cleavage Ether_Cleavage->D_Pathway 2,4-D MCPA_Pathway MCPA Pathway: - MCP - 5-chloro-3-methylcatechol - Ortho-cleavage Ether_Cleavage->MCPA_Pathway MCPA T_Pathway 2,4,5-T Pathway: - TCP (aerobic) - Reductive Dechlorination (anaerobic) - Slower Degradation Ether_Cleavage->T_Pathway 2,4,5-T TCA TCA Cycle D_Pathway->TCA MCPA_Pathway->TCA T_Pathway->TCA

Fig. 5: Key differences in the metabolic fates of 2,4-D, MCPA, and 2,4,5-T.
  • 2,4-D: The presence of chlorine atoms at positions 2 and 4 of the phenoxy ring makes it a readily degradable herbicide by a wide range of microorganisms through a well-characterized pathway.

  • MCPA: The substitution of a methyl group for the chlorine atom at position 2, as compared to 2,4-D, leads to a slightly different degradation pathway following the initial ether cleavage. The methyl group can also be a site for hydroxylation.

  • 2,4,5-T: The additional chlorine atom at position 5 significantly increases the molecule's recalcitrance to microbial degradation. This is due to the increased electrophilicity and steric hindrance, making enzymatic attack more difficult. Anaerobic degradation through reductive dechlorination appears to be a more prominent pathway for this compound compared to the others.

Conclusion

The metabolic pathways of 2,4-D, MCPA, and 2,4,5-T, while sharing an initial common step of ether bond cleavage in aerobic bacteria, diverge significantly in their subsequent degradation steps and overall biodegradability. 2,4-D is the most readily metabolized, followed by MCPA, with 2,4,5-T exhibiting the greatest persistence. These differences are directly attributable to the nature and position of the substituents on the aromatic ring. A thorough understanding of these metabolic distinctions is paramount for professionals in environmental science, agriculture, and drug development for the informed management and remediation of these compounds and for the study of related metabolic processes. The experimental protocols and comparative data presented in this guide provide a foundational resource for further research and application in these fields.

References

Replicating Studies on the Aerobic Degradation of 4-Chlorophenylacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aerobic biodegradation of halogenated aromatic compounds, such as 4-Chlorophenylacetic acid (4-CPA), is a critical area of research with implications for environmental remediation and understanding the metabolic fate of drug analogues. This guide provides a comparative overview of key findings and methodologies from studies investigating the aerobic degradation of 4-CPA by various microorganisms.

Microbial Degradation Pathways: A Tale of Two Mechanisms

Studies have revealed that the aerobic degradation of this compound can proceed through different metabolic pathways, largely dependent on the specific microbial strain involved. Two prominent pathways are the meta-cleavage pathway observed in Pseudomonas sp. strain CBS3 and a proposed ortho-cleavage pathway based on the degradation of structurally similar compounds like 4-chlorobenzoic acid.

meta-Cleavage Pathway in Pseudomonas sp. strain CBS3

Pseudomonas sp. strain CBS3 is capable of utilizing 4-CPA as its sole source of carbon and energy[1][2]. The degradation is initiated by the hydroxylation of the aromatic ring, leading to the formation of chlorinated intermediates. A key metabolite in this pathway is homoprotocatechuic acid, which subsequently undergoes meta-cleavage of the aromatic ring. Intermediates identified in this pathway include 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-3-hydroxyphenylacetic acid[1].

meta_cleavage_pathway This compound This compound Chlorohydroxyphenylacetic acid isomers Chlorohydroxyphenylacetic acid isomers This compound->Chlorohydroxyphenylacetic acid isomers Hydroxylation Homoprotocatechuic acid Homoprotocatechuic acid Chlorohydroxyphenylacetic acid isomers->Homoprotocatechuic acid meta-Cleavage Product meta-Cleavage Product Homoprotocatechuic acid->meta-Cleavage Product meta-Cleavage Further Metabolism Further Metabolism meta-Cleavage Product->Further Metabolism

Caption: meta-Cleavage Pathway of 4-CPA Degradation.

Proposed ortho-Cleavage Pathway

Drawing parallels from the degradation of 4-chlorobenzoic acid by Pseudomonas aeruginosa, an alternative ortho-cleavage pathway can be proposed for 4-CPA. This pathway would involve the formation of 4-chlorocatechol (B124253) as a central intermediate. The aromatic ring of 4-chlorocatechol is then cleaved via an ortho-cleavage mechanism, leading to the formation of cis,cis-muconic acid derivatives. Dehalogenation in this pathway typically occurs after the ring cleavage.

ortho_cleavage_pathway This compound This compound 4-Chlorocatechol 4-Chlorocatechol This compound->4-Chlorocatechol cis,cis-Muconic acid derivative cis,cis-Muconic acid derivative 4-Chlorocatechol->cis,cis-Muconic acid derivative ortho-Cleavage TCA Cycle Intermediates TCA Cycle Intermediates cis,cis-Muconic acid derivative->TCA Cycle Intermediates Further Metabolism

Caption: Proposed ortho-Cleavage Pathway for 4-CPA.

Comparative Data on 4-CPA Degradation

Quantitative data on the aerobic degradation of 4-CPA is crucial for comparing the efficiency of different microbial systems. The following table summarizes key parameters from various studies. Note: Direct comparative studies on 4-CPA are limited; therefore, data from studies on structurally related compounds are included for context.

MicroorganismSubstrateInitial ConcentrationDegradation Rate/EfficiencyKey Intermediates IdentifiedReference
Pseudomonas sp. strain CBS3This compoundNot SpecifiedUtilized as sole carbon and energy source3-chloro-4-hydroxyphenylacetic acid, 4-chloro-3-hydroxyphenylacetic acid, Homoprotocatechuic acid[1]
Haloalkaliphilic bacteria (Strain I-18)2,4-Dichlorophenoxyacetic acidUp to 3000 mg/LDegraded within 3 daysNot Specified[3]
Pseudomonas putida4-Chlorophenol60, 80, 100 ppm~99% degradation for synthetic 4-CPNot Specified[4]
Pseudomonas aeruginosa PA01 NC4-Chlorobenzoic acid2 g/LUtilized as growth substrate4-Chlorocatechol[5]

Experimental Protocols

Replicating studies on microbial degradation requires detailed experimental protocols. Below are methodologies synthesized from the reviewed literature for key aspects of these experiments.

Microbial Culture and Enrichment

Objective: To isolate and cultivate microorganisms capable of degrading 4-CPA.

Methodology:

  • Enrichment Culture: A bacterial consortium can be isolated from contaminated soil or industrial effluents through selective enrichment in a mineral salts medium (MSM) containing 4-CPA as the sole carbon and energy source[5].

  • Isolation of Pure Cultures: The enriched culture is then plated on MSM agar (B569324) plates with 4-CPA to isolate individual colonies.

  • Culture Conditions: Bacteria are typically grown in liquid MSM containing 4-CPA on a rotary shaker at a controlled temperature (e.g., 30°C) and pH (e.g., 7.0). Growth is monitored by measuring the optical density at 600 nm (OD600)[5].

Composition of a Typical Mineral Salt Medium (MSM):

ComponentConcentration (g/L)
K₂HPO₄1.73
KH₂PO₄0.68
MgSO₄·7H₂O0.1
NaCl4.0
FeSO₄·7H₂O0.03
NH₄NO₃1.0
CaCl₂·2H₂O0.02

This composition is based on a modified MSM used for cultivating bacteria for biodegradation studies and may need optimization for specific strains.

Biodegradation Assays

Objective: To quantify the degradation of 4-CPA by the selected microorganisms.

Methodology:

  • Batch Cultures: Experiments are typically conducted in Erlenmeyer flasks containing MSM and a specific concentration of 4-CPA, inoculated with the microbial culture.

  • Sampling: Aliquots of the culture medium are collected at different time intervals.

  • Analysis: The samples are centrifuged to remove bacterial cells, and the supernatant is analyzed for the remaining concentration of 4-CPA and the formation of metabolites.

  • Control: A control flask without the microbial inoculum is run in parallel to account for any abiotic degradation of 4-CPA.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Enrichment_Culture Enrichment Culture Isolation Isolate Pure Culture Enrichment_Culture->Isolation Inoculum Prepare Inoculum Isolation->Inoculum Batch_Culture Set up Batch Culture (MSM + 4-CPA + Inoculum) Inoculum->Batch_Culture Incubation Incubate (Controlled Temp/pH/Agitation) Batch_Culture->Incubation Sampling Periodic Sampling Incubation->Sampling Centrifugation Centrifuge Samples Sampling->Centrifugation Supernatant_Analysis Analyze Supernatant (HPLC/GC-MS) Centrifugation->Supernatant_Analysis Data_Analysis Analyze Data Supernatant_Analysis->Data_Analysis

Caption: General Experimental Workflow for Biodegradation Studies.

Analytical Methods for Metabolite Identification and Quantification

Objective: To identify and quantify 4-CPA and its degradation products.

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is a primary technique for separating and quantifying 4-CPA and its non-volatile metabolites.

  • Typical Setup: A reversed-phase C18 column is commonly used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[6][7].

  • Detection: A UV detector is frequently used for detection, with the wavelength set to the absorbance maximum of the compounds of interest (e.g., around 225-254 nm).

  • Quantification: The concentration of each compound is determined by comparing its peak area to a calibration curve prepared with known standards.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC-MS is used to identify volatile metabolites and can provide structural information.

  • Sample Preparation: Aqueous samples often require extraction into an organic solvent and derivatization (e.g., silylation) to increase the volatility of the analytes.

  • Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum for identification.

  • Instrumentation: An example setup includes an Agilent Model 6890A gas chromatograph coupled to an Agilent Model 5973N mass spectrometer with a Durabond-5MS capillary column[8].

This guide provides a foundational understanding for researchers looking to replicate and build upon existing studies of this compound degradation. For detailed experimental parameters, it is essential to refer to the specific publications cited.

References

Comparative Docking Analysis of 4-Chlorophenylacetic Acid with Key Biological Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking studies of 4-Chlorophenylacetic acid (4-CPA) with various target enzymes. 4-CPA is a synthetic auxin derivative with noted applications in agriculture and significant interest in pharmacology due to its biological activities, including its role as an aromatase inhibitor.[1] This document summarizes the known interactions of 4-CPA with key enzymes, presents relevant signaling and metabolic pathways, and provides a detailed protocol for conducting similar in silico docking studies.

Data Presentation: A Comparative Overview

While direct comparative docking studies with a uniform methodology across multiple enzymes are not extensively available in the current literature, this section summarizes the known interactions of this compound with key protein targets based on existing research. The following table provides a qualitative comparison of these interactions.

Target EnzymeOrganism/SystemRole of EnzymeNature of Interaction with 4-CPASupporting Evidence
Aromatase (CYP19A1) HumanCatalyzes the final step of estrogen biosynthesis. A key target in hormone-dependent breast cancer.Potent inhibitor.[1] The interaction is crucial for its anticancer properties against estrogen-sensitive cancers.Extensive literature identifies 4-CPA as an aromatase inhibitor.[1] Docking studies of other inhibitors reveal key binding residues that likely interact with 4-CPA.[2][3]
Estrogen Receptor α (ERα) HumanNuclear receptor that mediates the effects of estrogen, playing a critical role in breast cancer development.Antagonizes estrogen signaling.[1] The binding likely contributes to its anticancer effects.Studies on other ERα binders provide insights into the binding pocket and potential interactions.[4][5][6][7]
4-Chlorophenylacetate-3,4-dioxygenase Pseudomonas sp.Initiates the degradation of 4-CPA by hydroxylating the aromatic ring.Substrate for enzymatic degradation.Metabolic pathway studies in Pseudomonas sp. have identified the enzymatic steps for 4-CPA breakdown.[8]
Hydrolase (involved in 4-CPA degradation) Pseudomonas sp.Catalyzes the cleavage of intermediates in the 4-CPA degradation pathway.The molecule is processed by a series of enzymes leading to its complete mineralization.The degradation pathway of 4-CPA in Pseudomonas has been elucidated, implying interaction with various enzymes.[8]

Signaling and Metabolic Pathways

Aromatase and Estrogen Signaling Pathway

This compound is recognized as a potent inhibitor of aromatase, a key enzyme in the estrogen biosynthesis pathway. By inhibiting aromatase, 4-CPA reduces the production of estrogens, which in turn mitigates the activation of estrogen receptors (ERα and ERβ). This mechanism is particularly relevant in the context of hormone-dependent breast cancers, where estrogen signaling promotes tumor growth.

Aromatase_Estrogen_Signaling Androgens Androgens Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens Aromatase->Estrogens Catalyzes ER Estrogen Receptor (ERα/ERβ) Estrogens->ER Binds to Gene_Transcription Gene Transcription (Cell Proliferation) ER->Gene_Transcription Activates CPA 4-Chlorophenylacetic acid CPA->Aromatase Inhibits

Aromatase and Estrogen Signaling Pathway Inhibition by 4-CPA.
Bacterial Degradation Pathway of this compound

In contrast to its role as an enzyme inhibitor in humans, this compound serves as a carbon and energy source for certain bacteria, such as Pseudomonas sp.. These microorganisms have evolved a specific metabolic pathway to degrade 4-CPA, initiated by a dioxygenase enzyme.

CPA_Degradation_Pathway CPA This compound Dioxygenase 4-Chlorophenylacetate- 3,4-dioxygenase CPA->Dioxygenase Substrate Intermediate1 Dihydroxylated Intermediate Dioxygenase->Intermediate1 Catalyzes Dehydrogenase Dehydrogenase Intermediate1->Dehydrogenase Substrate Intermediate2 Ring Cleavage Product Dehydrogenase->Intermediate2 Catalyzes Hydrolase Hydrolase Intermediate2->Hydrolase Substrate Metabolites Central Metabolites Hydrolase->Metabolites Catalyzes Docking_Workflow Start Start: Define Research Question Preparation 1. Preparation of Ligand and Receptor Structures Start->Preparation Ligand_Prep 1a. Ligand Preparation: - Obtain 3D structure of 4-CPA - Energy minimization Preparation->Ligand_Prep Receptor_Prep 1b. Receptor Preparation: - Download PDB files of target enzymes - Remove water and heteroatoms - Add polar hydrogens Preparation->Receptor_Prep Grid_Generation 2. Binding Site Identification and Grid Generation Ligand_Prep->Grid_Generation Receptor_Prep->Grid_Generation Docking 3. Molecular Docking Simulation Grid_Generation->Docking Analysis 4. Analysis of Docking Results Docking->Analysis Binding_Energy 4a. Compare Binding Energies and Docking Scores Analysis->Binding_Energy Interaction_Analysis 4b. Analyze Binding Poses and Intermolecular Interactions Analysis->Interaction_Analysis Conclusion End: Draw Conclusions and Propose Further Studies Binding_Energy->Conclusion Interaction_Analysis->Conclusion

References

Safety Operating Guide

Proper Disposal of 4-Chlorophenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Chlorophenylacetic acid, a hazardous chemical. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] It is harmful if it comes into contact with the skin or is inhaled.[3][4] As a chlorinated organic compound, it falls under the category of halogenated organic wastes, which require specific disposal methods.[5]

Emergency First Aid:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If irritation persists, consult a physician.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[1][3]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek immediate medical attention.[6]

Key Logistical and Safety Data

Proper disposal begins with using the correct personal protective equipment (PPE) and designated waste containers. The following table summarizes the essential requirements.

CategorySpecificationRationale
Personal Protective Equipment (PPE)
Hand ProtectionChemical-resistant gloves (inspect prior to use).[3]Prevents skin contact and irritation.[1][4]
Eye/Face ProtectionSafety glasses with side-shields or chemical goggles; face shield if necessary.[1][4]Protects against splashes and dust, preventing serious eye irritation.[1]
Skin and Body ProtectionLab coat, long-sleeved clothing.[1][4]Minimizes skin exposure to the chemical.
Respiratory ProtectionUse only in a well-ventilated area or with appropriate exhaust ventilation (e.g., fume hood). Wear respiratory protection if dust formation is unavoidable.[1][3][4]Prevents inhalation, which can cause respiratory tract irritation.[1][2]
Waste Container Requirements
Container TypeUse a dedicated, sealable, and properly labeled hazardous waste container. Plastic is often preferred.[1][2][3][7]Prevents leaks, spills, and reactions with incompatible materials.
LabelingLabel container as "Hazardous Waste" and specify "Halogenated Organic Waste." List all chemical constituents, including "this compound," and their approximate percentages.[5][8]Ensures proper identification for segregation, treatment, and disposal, as required by regulations.
Storage LocationStore in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]Complies with safety regulations and prevents unauthorized access or accidental spills.
SegregationStore separately from non-halogenated organic waste, acids, bases, strong oxidizing agents, and other incompatible materials.[1][2][5][9]Prevents dangerous chemical reactions. Halogenated waste has a specific, more costly disposal route.[9]

Step-by-Step Disposal Protocol

Follow this procedural guidance to ensure the safe handling and disposal of this compound waste.

Step 1: Waste Collection and Segregation
  • Designate a Waste Stream: As a chlorinated compound, this compound must be disposed of as Halogenated Organic Waste .[5] Do not mix it with non-halogenated solvents or other waste streams like aqueous or heavy metal waste.[9]

  • Use Appropriate Containers: Collect all solid waste (e.g., residual powder, contaminated weigh boats) and contaminated materials (e.g., gloves, wipes) in a designated, chemically compatible container with a secure lid.[2][3]

  • Label Correctly: As soon as the first item of waste is placed inside, affix a "Hazardous Waste" label.[8] Clearly write "this compound" and identify it as a halogenated waste.

Step 2: Handling Spills and Contamination
  • Contain the Spill: In case of a spill, prevent the powder from becoming airborne.

  • Clean-Up: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1][2] Avoid creating dust.[3] For residual powder, inert absorbent materials like clay or diatomaceous earth can be used.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., pads, absorbents, contaminated PPE) must be disposed of as hazardous waste in the same container.[10]

  • Environmental Precaution: Do not allow the chemical or its waste to enter drains or waterways.[3][4]

Step 3: Storage in the Laboratory
  • Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[1][8][10]

  • Store Safely: Store the sealed container in a cool, dry, and well-ventilated Satellite Accumulation Area.[1][2] Ensure it is segregated from incompatible chemicals.[1]

  • Monitor Accumulation: Be aware of your institution's limits on the volume of hazardous waste that can be stored in a lab (e.g., a maximum of 55 gallons).[7]

Step 4: Final Disposal
  • Arrange for Pickup: Once the container is full or reaches its accumulation time limit, arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]

  • Professional Treatment: The waste will be transported to an approved waste disposal facility.[1][11] The standard treatment for halogenated organic compounds is high-temperature incineration in a regulated hazardous waste incinerator equipped with a scrubber to neutralize resulting gases like hydrogen chloride.[3][5]

  • Consult Regulations: Waste generators are legally responsible for ensuring their disposal methods comply with all local, regional, and national hazardous waste regulations.[1]

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_0 Step 1: Generation & Collection cluster_1 Step 2: In-Lab Management cluster_2 Step 3: Spill Response cluster_3 Step 4: Final Disposal A Generate Waste (this compound) B Select Labeled 'Halogenated Waste' Container A->B D Place Waste in Container B->D C Wear Full PPE (Gloves, Goggles, Lab Coat) C->B E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatibles (Non-halogenated, Acids, Bases) F->G K Request Waste Pickup (via EHS / Licensed Contractor) G->K H Spill Occurs I Contain & Clean with Inert Absorbent H->I J Place Cleanup Debris in Waste Container I->J J->D L Transport to Approved Waste Disposal Facility K->L M Dispose via Regulated High-Temperature Incineration L->M

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Chlorophenylacetic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE ComponentSpecificationPurpose
Eye and Face Protection Tightly fitting safety goggles with side shields. A face shield should be worn in addition to goggles when there is a higher risk of splashing.Protects against splashes of the chemical, which can cause serious eye irritation.[1]
Hand Protection Chemically resistant gloves. Nitrile or neoprene gloves are commonly recommended for handling acids.[2][3] Due to the lack of specific breakthrough data for this compound, it is advisable to use gloves with proven resistance to similar organic acids and halogenated compounds. Double gloving is recommended for enhanced protection.Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.
Body Protection A flame-resistant lab coat is required to protect against incidental skin contact. For procedures involving significant quantities, a chemically resistant apron over the lab coat is recommended.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if handling the solid material outside of a fume hood or if aerosolization is possible.Protects against inhalation of dust or vapors, which can cause respiratory tract irritation.[1]
Footwear Closed-toe shoes are mandatory in any laboratory setting where this chemical is handled.Protects feet from potential spills.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing risks.

Workflow for Safe Handling

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Consult SDS Consult Safety Data Sheet (SDS) Don PPE Don Appropriate PPE Consult SDS->Don PPE Prepare Work Area Prepare Work Area in Fume Hood Don PPE->Prepare Work Area Weigh Solid Weigh Solid in Ventilated Enclosure Prepare Work Area->Weigh Solid Dissolve/Use Dissolve or Use in Experiment Weigh Solid->Dissolve/Use Decontaminate Decontaminate Work Surfaces Dissolve/Use->Decontaminate Segregate Waste Segregate Waste for Disposal Decontaminate->Segregate Waste Doff PPE Doff PPE Correctly Segregate Waste->Doff PPE Wash Hands Wash Hands Thoroughly Doff PPE->Wash Hands Disposal Workflow for this compound Waste Start Waste Generated Segregate Segregate at Source: - Solid Waste - Liquid Waste - Contaminated PPE Start->Segregate Containerize Place in Labeled, Leak-Proof Hazardous Waste Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Collection Arrange for Collection by Licensed Waste Disposal Service Store->Collection End Proper Disposal Collection->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophenylacetic acid
Reactant of Route 2
4-Chlorophenylacetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.